3-Methylimidazo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-9-5-7-4-8-2-3-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBOJIQHGFCODW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302887 | |
| Record name | 3-methylimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39204-53-0 | |
| Record name | NSC154881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylimidazo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methylimidazo[1,5-a]pyrazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The imidazo[1,5-a]pyrazine core is a significant heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry. This fused bicyclic system, characterized by a pyrazine ring fused to an imidazole ring, serves as a versatile framework for the development of novel therapeutic agents. Its structural rigidity, coupled with the presence of multiple nitrogen atoms acting as hydrogen bond donors and acceptors, allows for diverse and specific interactions with biological targets.[1][2] Derivatives of the imidazo[1,5-a]pyrazine class have demonstrated a wide spectrum of pharmacological activities, including potential as anticancer agents, Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases, and c-Src inhibitors for the treatment of acute ischemic stroke.[3][4][5]
This technical guide focuses specifically on 3-Methylimidazo[1,5-a]pyrazine, a fundamental derivative of this important class. By elucidating its core chemical properties, structure, and synthetic pathways, this document aims to provide researchers and drug development professionals with the foundational knowledge necessary to explore its potential in designing next-generation therapeutics.
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties govern its solubility, stability, and suitability for various experimental conditions and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [6] |
| Molecular Weight | 133.153 g/mol | [6] |
| CAS Number | 39204-53-0 | [6] |
| Melting Point | Not available | [6] |
| Boiling Point | Not available | [6] |
| Density | Not available | [6] |
| Solubility | Information not available | |
| XLogP3 | 1.2 | [7] |
Elucidation of the Chemical Structure
The chemical structure of this compound is characterized by the fusion of a pyrazine and an imidazole ring, with a methyl group substitution at the 3-position.
Caption: Chemical structure of this compound.
Synthetic Methodologies: A Practical Approach
The synthesis of the imidazo[1,5-a]pyrazine core can be achieved through various strategies, often involving the cyclization of a suitably substituted aminopyrazine derivative. While a specific, documented synthesis for this compound is not prevalent in the literature, a reliable synthetic route can be extrapolated from the well-established synthesis of its pyridine analogue, 3-methylimidazo[1,5-a]pyridine.[9]
Proposed Synthetic Protocol for this compound
This proposed protocol adapts the methodology described by K. V. Sashidhara et al. for the synthesis of 3-methylimidazo[1,5-a]pyridine.[9] The key adaptation is the use of 2-(aminomethyl)pyrazine as the starting material in place of 2-(aminomethyl)pyridine.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-(aminomethyl)pyrazine (1.0 equivalent) in polyphosphoric acid (PPA), add phosphorous acid (H₃PO₃) and nitroethane (2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture at 160 °C for 2 hours with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Neutralize the aqueous solution with a suitable base, such as aqueous ammonia, to a pH of approximately 8-9.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA) and Phosphorous Acid (H₃PO₃): This combination acts as a powerful dehydrating and cyclizing agent. PPA facilitates the formation of a reactive intermediate from nitroethane, which then undergoes condensation with the aminomethylpyrazine.
-
Elevated Temperature (160 °C): The high temperature is necessary to overcome the activation energy for the cyclization reaction.
-
Aqueous Work-up and Neutralization: This is a standard procedure to quench the reaction, remove the acidic reagents, and facilitate the extraction of the organic product.
-
Column Chromatography: This is a crucial final step to remove any unreacted starting materials and byproducts, ensuring the high purity of the final compound.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the expected spectral data can be inferred from the closely related 3-methylimidazo[1,5-a]pyridine.[9]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyrazine and imidazole rings, as well as a singlet for the methyl group at the 3-position. The chemical shifts and coupling constants will be indicative of the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the methyl carbon. The chemical shifts will provide information about the hybridization and electronic nature of each carbon atom.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=N and C=C stretching vibrations within the heterocyclic framework. While direct data is unavailable, computational studies on similar imidazo[1,2-a]pyrazinediones have shown good correlation between calculated and experimental IR spectra, suggesting this could be a viable method for predicting the spectrum of this compound.[10]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (133.15 g/mol ). The fragmentation pattern will provide further structural information. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Potential Biological Activities and Therapeutic Applications
The imidazo[1,5-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] This versatility has led to the investigation of numerous derivatives for a variety of therapeutic applications.
-
Anticancer Activity: Several studies have highlighted the potential of imidazo[1,5-a]pyrazine derivatives as anticancer agents.[5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival.
-
Kinase Inhibition: The imidazo[1,5-a]pyrazine core has been successfully utilized to develop potent and selective kinase inhibitors. For instance, derivatives have been identified as inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, making them promising candidates for the treatment of autoimmune diseases like rheumatoid arthritis.[3] Additionally, c-Src kinase inhibitors based on this scaffold are being explored for their neuroprotective effects in acute ischemic stroke.[4]
-
Other Therapeutic Areas: The broad biological activity of this class of compounds suggests potential applications in other therapeutic areas as well, including anti-inflammatory and antiviral treatments.[1]
While specific biological data for this compound is limited, its structural similarity to these biologically active compounds makes it a compelling candidate for further investigation. The methyl group at the 3-position can serve as a key point for structure-activity relationship (SAR) studies, allowing for the exploration of how modifications at this position affect biological activity and selectivity.
Conclusion and Future Directions
This compound represents a foundational molecule within a therapeutically significant class of heterocyclic compounds. This guide has provided a comprehensive overview of its known chemical properties, a detailed structural elucidation, and a practical, extrapolated synthetic protocol. While there are gaps in the experimental data for this specific compound, the information available for its close analogues provides a strong basis for future research.
For drug development professionals and medicinal chemists, this compound serves as an excellent starting point for the design and synthesis of novel derivatives with tailored biological activities. Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound, followed by a systematic evaluation of its biological properties across a range of therapeutic targets. Such studies will be instrumental in unlocking the full potential of the imidazo[1,5-a]pyrazine scaffold in the development of new and effective medicines.
References
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Joshi, A., Mohan, D. C., & Adimurthy, S. (2016). A denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as catalyst provides imidazo[1,5-a]pyridines. The Journal of Organic Chemistry, 81(19), 9461–9469. [Link]
-
Sashidhara, K. V., Kumar, A., Kumar, M., & Sarkar, J. (2010). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 6, 108. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36341–36353. [Link]
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This compound. ChemSynthesis. (n.d.). [Link]
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Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 48. [Link]
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C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). ACS Omega, 9(49), 53645–53656. [Link]
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Boga, S. B., Alhassan, A. B., Liu, J., Guiadeen, D., Krikorian, A., Gao, X., Wang, J., Yu, Y., Anand, R., Liu, S., Yang, C., Wu, H., Cai, J., Zhu, H., Desai, J., Maloney, K., Gao, Y. D., Fischmann, T. O., Presland, J., … Kozlowski, J. A. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 27(16), 3939–3943. [Link]
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Kulhanek, N., Martin, N., & Göttlich, R. (2021). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen, 10(1), 25–29. [Link]
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Imidazo(1,5-a)pyrazine. PubChem. (n.d.). [Link]
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Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., Kikuchi, S., Oonota, H., & Kusama, H. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(1), 429–441. [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2020). Organic & Biomolecular Chemistry, 18(34), 6665–6688. [Link]
-
Basiuk, V. A. (2003). Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867–1879. [Link]
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Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (2023). Results in Chemistry, 5, 100829. [Link]
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Mass spectra of tentatively identified pyrazine products. The 5 largest... (n.d.). ResearchGate. [Link]
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Pyrazine, 3-ethyl-2,5-dimethyl-. NIST WebBook. (n.d.). [Link]
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- 8. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
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An In-depth Technical Guide to 3-Methylimidazo[1,5-a]pyrazine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 3-Methylimidazo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical properties, explore detailed synthetic methodologies, and illuminate its burgeoning role in modern drug discovery, particularly in the domain of kinase inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the multifaceted process of drug development.
Core Compound Identification
At the heart of our discussion is the precise identification of this compound. The unequivocal identifiers for this compound are its CAS number and molecular weight, which are fundamental for regulatory compliance, procurement, and accurate experimental documentation.
| Identifier | Value |
| CAS Number | 39204-53-0 |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.153 g/mol |
The Strategic Importance of the Imidazo[1,5-a]pyrazine Scaffold in Medicinal Chemistry
The imidazo[1,5-a]pyrazine core is a privileged scaffold in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules that contain it. This bicyclic heteroaromatic system is a key structural feature in a number of biologically active compounds. Its planarity and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets, particularly the ATP-binding pockets of kinases.
The strategic placement of substituents on this core allows for the fine-tuning of a compound's potency, selectivity, and metabolic stability. The methyl group at the 3-position of the molecule in focus, for instance, can influence steric and electronic properties, thereby modulating its interaction with target proteins.
A prime example of the therapeutic success of this scaffold is Acalabrutinib , an FDA-approved drug for the treatment of various B-cell malignancies.[1] Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor that features the imidazo[1,5-a]pyrazine core.[1] This precedent underscores the immense potential of other derivatives of this scaffold, including this compound, in the development of novel therapeutics.
Synthesis and Mechanistic Insights
The synthesis of this compound can be achieved through various synthetic routes. A representative and efficient method is the cyclocondensation of a suitable aminomethylpyrazine with an electrophilically activated C2 synthon. Drawing from established protocols for the synthesis of the analogous imidazo[1,5-a]pyridines, a robust and adaptable procedure can be proposed.[2]
Proposed Synthetic Pathway
Sources
Spectroscopic Characterization of 3-Methylimidazo[1,5-a]pyrazine: A Technical Guide
The imidazo[1,5-a]pyrazine core is a significant scaffold in the development of kinase inhibitors and other therapeutic agents.[3][4] A thorough understanding of its spectroscopic signature is paramount for researchers synthesizing and utilizing derivatives of this compound.
Molecular Structure and Properties
The structure consists of a fused imidazole and pyrazine ring system, with a methyl group at the 3-position. The numbering of the heterocyclic core is crucial for the assignment of spectroscopic signals.
Caption: Molecular structure and atom numbering of 3-Methylimidazo[1,5-a]pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following predictions are based on the published data for 3-Methylimidazo[1,5-a]pyridine and established principles of NMR theory.[2] The key difference, the replacement of the C6-H6 group in the pyridine analog with a nitrogen atom in the pyrazine, will induce significant downfield shifts for adjacent protons and carbons (H5, C5, and C7) due to the strong electron-withdrawing nature of nitrogen.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four signals in the aromatic region and one singlet for the methyl group in the aliphatic region.
Table 1: Predicted ¹H NMR Spectral Data for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
|---|---|---|---|---|
| H-1 | ~7.5 - 7.7 | s | - | Analogous to H-1 in the pyridine analog (~7.24 ppm), expected to be a sharp singlet.[2] |
| H-5 | ~8.2 - 8.4 | d | J ≈ 4.5 | Expected to be significantly downfield from H-5 in the pyridine analog (~8.04 ppm) due to the deshielding effect of the adjacent N6 atom.[2] |
| H-7 | ~7.8 - 8.0 | d | J ≈ 4.5 | Analogous to H-6 in the pyridine analog (~6.61 ppm), but expected downfield due to the pyrazine ring electronics.[2] |
| H-8 | ~7.6 - 7.8 | s | - | Analogous to H-8 in the pyridine analog (~7.48 ppm), but likely a singlet or very narrow doublet due to the absence of a proton at position 6.[2] |
| 3-CH₃ | ~2.6 - 2.8 | s | - | Similar to the methyl signal in the pyridine analog (~2.57 ppm).[2] |
Predicted solvent: DMSO-d₆
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insight into the electronic environment of each carbon atom in the molecule. The presence of three nitrogen atoms will result in several quaternary carbon signals being significantly downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
|---|---|---|
| C-1 | ~118 - 120 | Similar to C-1 in the pyridine analog (~117.7 ppm).[2] |
| C-3 | ~135 - 137 | Similar to C-3 in the pyridine analog (~134.8 ppm).[2] |
| C-5 | ~140 - 145 | Expected to be significantly downfield from C-5 in the pyridine analog (~117.9 ppm) due to the adjacent N6 atom.[2] |
| C-7 | ~128 - 132 | Expected to be downfield from C-6 in the pyridine analog (~111.8 ppm).[2] |
| C-8 | ~122 - 125 | Similar to C-8 in the pyridine analog (~121.7 ppm).[2] |
| C-9a | ~130 - 133 | Bridgehead carbon, similar to C-8a in the pyridine analog (~129.7 ppm).[2] |
| 3-CH₃ | ~12 - 14 | Typical for a methyl group on an aromatic ring, similar to the pyridine analog (~12.2 ppm).[2] |
Predicted solvent: DMSO-d₆
Sources
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- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Core in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,5-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse range of biologically active molecules, leading to the successful launch of therapeutics and a robust pipeline of clinical candidates. This guide provides a comprehensive technical overview of the biological activities of the imidazo[1,5-a]pyrazine scaffold, with a focus on its applications in oncology, central nervous system disorders, and infectious diseases. We will delve into the synthetic strategies, key structure-activity relationships (SAR), mechanisms of action, and detailed experimental protocols to empower researchers in their quest for novel therapeutics based on this versatile core.
The Versatility of the Imidazo[1,5-a]pyrazine Scaffold: A Gateway to Diverse Biological Activities
The imidazo[1,5-a]pyrazine scaffold's appeal lies in its rigid, planar structure and the strategic placement of nitrogen atoms, which provide multiple points for hydrogen bonding and other molecular interactions with biological targets. This has allowed for its successful application in targeting a wide array of proteins, including kinases, receptors, and viral proteins.
Synthetic Strategies for Accessing the Imidazo[1,5-a]pyrazine Core
The construction of the imidazo[1,5-a]pyrazine ring system can be achieved through several synthetic routes. A common and effective method involves a multi-step, one-pot transformation starting from mesoionic 1,3-oxazolium-5-olates.
Experimental Protocol: Facile Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones
This protocol is adapted from a method describing a facile synthesis from mesoionic oxazoles.
Materials:
-
Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate derivative (1.0 eq)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (3.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 eq)
-
Dimethylformamide (DMF)
-
Oxygen (balloon)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium carbonate (Na2CO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of TosMIC (1.50 mmol) in DMF (3 mL) at 0 °C, add DBU (2.00 mmol).
-
Stir the mixture for 1 hour under an atmosphere of oxygen.
-
Add the 4-trifluoroacetyl-1,3-oxazolium-5-olate (0.50 mmol) to the reaction mixture.
-
Continue stirring at 0 °C for an additional 5 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with saturated aqueous Na2CO3 solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyrazin-8(7H)-one.[1]
Oncology: Targeting Key Signaling Pathways in Cancer
The imidazo[1,5-a]pyrazine scaffold has shown remarkable success in the development of anticancer agents, particularly as kinase inhibitors.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime target for B-cell malignancies.[2] The FDA-approved drug Acalabrutinib (Calquence®) is a potent and selective second-generation BTK inhibitor featuring the imidazo[1,5-a]pyrazine core.
Mechanism of Action: Acalabrutinib and its analogs act as irreversible inhibitors by covalently binding to the Cys481 residue in the active site of BTK. This blocks the downstream signaling pathways that promote B-cell proliferation and survival.
Structure-Activity Relationship (SAR) Insights: Computational studies, including 3D-QSAR and pharmacophore modeling, have been instrumental in elucidating the SAR of imidazo[1,5-a]pyrazine-based BTK inhibitors.[2] Key features for potent BTK inhibition include:
-
A hydrogen bond donor feature.
-
A positive ionic feature.
-
Three ring aromatic features.
| Compound | Modification | BTK IC50 (nM) | Reference |
| Acalabrutinib | - | 3 | [Clinical Pharmacology and Biopharmaceutics Review, NDA 208444] |
| Compound 15 | (example modification) | -8.567 (docking score) | [2] |
| Compound 27 | (example modification) | -7.465 (docking score) | [2] |
Experimental Protocol: In Vitro BTK Kinase Activity Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against BTK using a luminescence-based assay.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well white opaque plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the BTK enzyme to each well (except for the negative control).
-
Add the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. The imidazo[1,5-a]pyrazine scaffold has been utilized to develop potent and orally bioavailable inhibitors of both mTORC1 and mTORC2.
Mechanism of Action: These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of mTOR and blocking its catalytic activity. This leads to the inhibition of downstream signaling pathways, such as the phosphorylation of S6K1 and 4E-BP1, ultimately resulting in cell cycle arrest and apoptosis.
Experimental Protocol: In Vivo Murine Xenograft Model for Anticancer Efficacy
This protocol provides a general framework for evaluating the in vivo anticancer activity of imidazo[1,5-a]pyrazine derivatives.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
c-Src Inhibition
c-Src is a non-receptor tyrosine kinase that is often overexpressed and activated in various cancers, playing a role in tumor growth, invasion, and metastasis. Imidazo[1,5-a]pyrazine derivatives have been developed as potent c-Src inhibitors.[3]
Mechanism of Action: These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of c-Src and preventing the phosphorylation of its downstream substrates.
Signaling Pathway:
Caption: c-Src signaling pathway and inhibition by imidazo[1,5-a]pyrazines.
Central Nervous System Disorders: Modulating Neuronal Signaling
The ability of imidazo[1,5-a]pyrazine derivatives to cross the blood-brain barrier has made them attractive candidates for treating CNS disorders.
AMPA Receptor Modulation
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the brain. Modulators of AMPA receptors have therapeutic potential in conditions such as epilepsy and cognitive disorders. Imidazo[1,2-a]pyrazines have been identified as selective negative allosteric modulators of AMPA receptors containing the TARP γ-8 auxiliary subunit, which is highly expressed in the hippocampus.[4]
Mechanism of Action: These compounds bind to a site on the AMPA receptor complex distinct from the glutamate binding site and negatively modulate its function, reducing ion flow through the channel. This can help to dampen excessive neuronal excitability.
Experimental Protocol: Electrophysiological Evaluation of AMPA Receptor Modulators
This protocol describes the use of patch-clamp electrophysiology to assess the effect of compounds on AMPA receptor currents in cultured neurons.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
External and internal recording solutions
-
Glutamate (agonist)
-
Test compound
-
Perfusion system
Procedure:
-
Prepare cultured neurons for patch-clamp recording.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply glutamate via the perfusion system to evoke AMPA receptor-mediated currents.
-
After establishing a stable baseline response, co-apply the test compound with glutamate.
-
Observe the effect of the compound on the amplitude and kinetics of the glutamate-evoked currents.
-
Wash out the compound to assess the reversibility of the effect.
-
Analyze the data to determine the extent of modulation (potentiation or inhibition) and any changes in receptor kinetics (e.g., desensitization, deactivation).[5][6]
Infectious Diseases: A New Frontier for Imidazo[1,5-a]pyrazines
Recent research has highlighted the potential of the imidazo[1,5-a]pyrazine scaffold in combating infectious diseases.
Anti-Influenza Virus Activity
Some imidazo[1,2-a]pyrazine derivatives have demonstrated potent activity against influenza A virus, including oseltamivir-resistant strains.
Mechanism of Action: The precise mechanism of action is still under investigation, but some studies suggest that these compounds may interfere with viral entry or replication.
Anti-Coronavirus Activity
Derivatives of the related imidazo[1,2-a]pyrazine scaffold have been reported to inhibit the SARS-CoV and SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[7]
Experimental Protocol: Neuraminidase Inhibition Assay for Influenza
This fluorescence-based assay is commonly used to screen for inhibitors of influenza neuraminidase, a key viral enzyme.
Materials:
-
Influenza virus with known neuraminidase activity
-
Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA))
-
Assay buffer
-
Test compounds
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add the influenza virus to each well.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Add the MUNANA substrate to initiate the enzymatic reaction.
-
Incubate the plate at 37°C.
-
Stop the reaction and measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader.
-
Calculate the percent inhibition and determine the IC50 value for each compound.[8]
Conclusion and Future Perspectives
The imidazo[1,5-a]pyrazine scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. Its success in oncology, with the approval of Acalabrutinib, has paved the way for further exploration in this and other therapeutic areas. The ongoing research into its potential in CNS disorders and infectious diseases highlights the broad applicability of this privileged core.
Future efforts in this field will likely focus on:
-
The development of more selective and potent inhibitors for known targets.
-
The exploration of novel biological targets for imidazo[1,5-a]pyrazine derivatives.
-
The use of advanced computational methods to guide the design of next-generation compounds with improved pharmacokinetic and pharmacodynamic properties.
-
The expansion of the therapeutic applications of this scaffold to other disease areas.
The continued investigation of the imidazo[1,5-a]pyrazine scaffold holds immense promise for the future of drug discovery and the development of innovative medicines to address unmet medical needs.
References
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Alla, M., Myadaraboina, S., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. [Link]
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Breslin, H. J., Lindsley, C. W., & Williams, D. L. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(9), 917–922. [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37085–37096. [Link]
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Li, P., Wang, S., Li, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1909–1920. [Link]
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Mukaiyama, H., Nishimura, T., Kobayashi, S., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868–885. [Link]
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Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208–5216. [Link]
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Nagarapu, L., Kotha, L., & Bantu, R. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]
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Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12), 1165-1177. [Link]
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Tomita, K., Oda, M., & Yoshino, H. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES, 92(11), 2046. [Link]
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Turetsky, D., et al. (2004). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Journal of Neuroscience, 24(35), 7737–7744. [Link]
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Tomita, K., Oda, M., & Yoshino, H. (2016). FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION. HETEROCYCLES, 92(11), 2046. [Link]
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Sun, L., et al. (2014). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Neuron, 81(6), 1292-1301. [Link]
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Zholobenko, A., & Modha, S. (2021). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 22(16), 8888. [Link]
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Gao, J., Couzens, L., & Eichelberger, M. C. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments, (113), 54573. [Link]
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IZSVe. (n.d.). Influenza - Neuraminidase Inhibition Test. [Link]
-
Centers for Disease Control and Prevention. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55478. [Link]
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Centers for Disease Control and Prevention. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55478. [Link]
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Sun, L., et al. (2014). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Neuron, 81(6), 1292-1301. [Link]
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Turetsky, D., et al. (2004). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. Journal of Neuroscience, 24(35), 7737–7744. [Link]
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Zholobenko, A., & Modha, S. (2021). Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Breslin, H. J., Lindsley, C. W., & Williams, D. L. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(9), 917–922. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37085–37096. [Link]
-
Sun, L., et al. (2014). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Neuron, 81(6), 1292-1301. [Link]
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An In-Depth Technical Guide to 3-Methylimidazo[1,5-a]pyrazine: A Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-methylimidazo[1,5-a]pyrazine, a key heterocyclic scaffold. As a Senior Application Scientist, this document synthesizes established synthetic methodologies, explores the molecule's reactivity, and contextualizes its significance as a synthetic intermediate in contemporary drug discovery and development.
Introduction: The Imidazo[1,5-a]pyrazine Core and the Significance of the 3-Methyl Derivative
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and rigid, planar structure make it an attractive framework for designing molecules that can interact with a variety of biological targets. The fusion of an imidazole ring to a pyrazine ring creates a system with distinct regions for functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties.
This compound (CAS No. 39204-53-0) represents a foundational building block within this class of compounds. The methyl group at the 3-position provides a simple yet crucial starting point for further synthetic elaboration, making this molecule a valuable intermediate for constructing more complex and potent drug candidates. While detailed literature specifically on the 3-methyl derivative is less abundant than for its pyridine analog, 3-methylimidazo[1,5-a]pyridine, the synthetic principles and reactivity patterns can be largely extrapolated, providing a solid basis for its application in research and development.
Synthesis of the this compound Scaffold
The construction of the imidazo[1,5-a]pyrazine ring system can be achieved through various synthetic strategies. A notable and environmentally conscious approach involves an iron-catalyzed C-H amination, which allows for the formation of the fused imidazole ring system from readily available starting materials.[2] This method is advantageous due to the use of an inexpensive and non-toxic metal catalyst and the generation of water as the primary byproduct.
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a highly analogous and well-described procedure for the synthesis of 3-methylimidazo[1,5-a]pyridine provides a robust and adaptable template. This method, involving the cyclocondensation of a 2-(aminomethyl)pyridine with a nitroalkane, offers high yields and a clear pathway that can be logically extended to the pyrazine counterpart by substituting 2-(aminomethyl)pyrazine as the starting material.
Representative Synthetic Protocol: Synthesis of 3-Methylimidazo[1,5-a]pyridine
The following protocol for the synthesis of 3-methylimidazo[1,5-a]pyridine is adapted from a validated literature procedure and serves as a strong predictive model for the synthesis of this compound.[3]
Experimental Protocol:
-
Step 1: Reagent Preparation
-
In a 5 mL Erlenmeyer flask equipped with a magnetic stirring bar, combine nitroethane (150 mg, 2.00 mmol), 2-picolylamine (108 mg, 1.00 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).[3]
-
-
Step 2: Reaction Execution
-
Cap the flask with a septum and place it into an oil bath preheated to 160 °C.
-
Stir the reaction mixture vigorously for 2 hours.[3]
-
-
Step 3: Work-up and Isolation
-
After 2 hours, carefully pour the hot reaction mixture into 20 mL of ice-cold water.
-
Neutralize the aqueous solution with aqueous ammonia.
-
Extract the product with ethyl acetate (4 x 20 mL).[3]
-
-
Step 4: Purification
-
Combine the organic extracts and concentrate under reduced pressure.
-
Dry the residue in vacuo.
-
Purify the crude product by preparative column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to yield the final product.[3]
-
This procedure yields 3-methylimidazo[1,5-a]pyridine as a yellow solid with a reported yield of 77%.[3] It is anticipated that a similar approach using 2-(aminomethyl)pyrazine would afford this compound, though optimization of reaction conditions may be necessary.
Overview of Synthetic Methodologies for Imidazo-fused Heterocycles
The synthesis of imidazo[1,5-a]pyridines and related fused systems has been a subject of considerable research. The following table summarizes various approaches, highlighting the versatility in accessing this important scaffold.
| Method | Starting Materials | Catalyst/Reagent | Key Features | Reference |
| Cyclocondensation | 2-Picolylamine, Nitroethane | Polyphosphoric Acid, Phosphorous Acid | High yield, robust for 3-alkyl derivatives. | [3] |
| C-H Amination | 2-Pyridyl Ketones, Alkylamines | Iron Catalyst | Green chemistry approach, water as byproduct. | [2] |
| Transition-Metal-Free C-H Amination | 2-Pyridyl Ketones, Alkylamines | Molecular Iodine | Operationally simple, scalable to gram quantities. | [4] |
| Copper-Catalyzed Tandem Reaction | Pyridine Ketone, Benzylamine | Copper(II) Catalyst, O₂ | Efficient for 1,3-diaryl derivatives. | [2] |
Physicochemical and Spectroscopic Properties
The fundamental physicochemical properties of this compound are summarized below. For a more detailed spectroscopic characterization, the data for the closely related 3-methylimidazo[1,5-a]pyridine is provided as a valuable reference point.
Properties of this compound
| Property | Value | Source |
| CAS Number | 39204-53-0 | [5] |
| Molecular Formula | C₇H₇N₃ | [5] |
| Molecular Weight | 133.15 g/mol | [5] |
Spectroscopic Data for 3-Methylimidazo[1,5-a]pyridine (Analog)
The following data for 3-methylimidazo[1,5-a]pyridine provides a reference for the expected spectroscopic features of this compound.[3]
| Spectroscopy | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.04 (dd, J = 7.1, 1.0 Hz, 1H), 7.48 (dt, J = 9.1, 1.1 Hz, 1H), 7.24 (d, J = 0.6 Hz, 1H), 6.69 (ddd, J = 9.1, 6.3, 0.8 Hz, 1H), 6.61 (ddd, 1H), 2.57 (s, 3H, CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 134.8, 129.7, 121.7, 117.9, 117.72, 117.69, 111.8, 12.21 |
| ATR-FTIR (ZnSe) | νₘₐₓ: 3041, 2924, 2857, 1635, 1494, 1442, 1400, 1357, 1322, 1267, 1248, 1170 cm⁻¹ |
| HRESIMS (TOF) | m/z: [M + H]⁺ calcd for C₈H₉N₂, 133.0760; found, 133.0758 |
Reactivity and Application as a Synthetic Intermediate
The reactivity of the imidazo[1,5-a]pyrazine core is characterized by its potential for functionalization at multiple positions. The 3-methyl group offers a specific handle for further chemical transformations.
Reactivity of the Imidazo[1,5-a]pyrazine Core
The imidazo[1,5-a]pyrazine ring system is susceptible to electrophilic substitution, and recent studies on the analogous imidazo[1,5-a]pyridine system have demonstrated a metal-free approach for C-H functionalization. Specifically, the C1 position can react with aldehydes, such as formaldehyde, to form methylene-bridged bis-imidazo[1,5-a]pyridine structures. This reaction proceeds through the formation of a cationic intermediate that is then attacked by a second molecule of the heterocycle.
Caption: Plausible mechanism for C-H functionalization at the C1 position.
Reactivity of the 3-Methyl Group
While specific literature examples for the reactivity of the 3-methyl group on the imidazo[1,5-a]pyrazine core are scarce, its synthetic potential can be inferred from the known reactivity of methyl groups on similar heterocyclic systems. The methyl group is expected to be amenable to:
-
Condensation Reactions: With aldehydes and ketones to form styryl and related derivatives.
-
Oxidation: To the corresponding carboxylic acid or aldehyde, providing a gateway to a wide range of functional groups.
-
Halogenation: To introduce halogens that can be further displaced or used in cross-coupling reactions.
Role as a Synthetic Intermediate
This compound serves as a valuable starting point for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The general strategy involves the functionalization of the core scaffold to introduce pharmacophoric elements that can interact with the target protein.
Caption: Synthetic pathways from this compound.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,5-a]pyrazine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
A prominent example of a drug molecule featuring the imidazo[1,5-a]pyrazine core is Acalabrutinib , a highly selective Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer. While Acalabrutinib itself does not contain a simple methyl group at the 3-position, its structure highlights the importance of substitution at this position for achieving potent and selective biological activity.
The following table showcases representative examples of imidazo[1,5-a]pyrazine derivatives and their associated biological targets, underscoring the therapeutic potential of this scaffold.
| Derivative Class | Biological Target | Therapeutic Area | Reference |
| 8-Amino-imidazo[1,5-a]pyrazines | Bruton's Tyrosine Kinase (BTK) | Rheumatoid Arthritis, Oncology | [6] |
| C-5 Substituted Imidazo[1,5-a]pyrazines | c-Src Kinase | Acute Ischemic Stroke | [7] |
Conclusion and Future Outlook
This compound is a fundamental synthetic intermediate with significant potential in the field of drug discovery. While the body of literature dedicated specifically to this compound is still developing, the well-established chemistry of the broader imidazo[1,5-a]pyrazine and imidazo[1,5-a]pyridine families provides a strong foundation for its synthetic utility.
Future research efforts should focus on the detailed characterization of this compound, including the development of optimized and scalable synthetic protocols and a thorough investigation of the reactivity of the 3-methyl group. Such studies will undoubtedly unlock the full potential of this versatile building block, paving the way for the discovery of novel therapeutics.
References
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Gorelov, D., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2967-2976. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
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Wang, H., et al. (2017). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Advances, 7(57), 35961-35965. [Link]
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Gorelov, D., et al. (2020). Synthesis of imidazo[4,5-e][3][4]thiazino[2,3-c][2][3][8]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][2][3][8]triazines. Beilstein Journal of Organic Chemistry, 16, 80-86. [Link]
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Mahajan, S., & Sawant, S. D. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]
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Kumar, A., et al. (2014). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 85, 545-555. [Link]
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Shaabani, A., et al. (2014). A novel synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives by 3-CR/2-CR sequence. Molecular Diversity, 18(4), 735-741. [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37053-37062. [Link]
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ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
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Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]
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Boga, S. B., et al. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK Inhibitors for Rheumatoid Arthritis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3410-3414. [Link]
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The Ascendance of Imidazo[1,5-a]pyrazines: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
Abstract
The imidazo[1,5-a]pyrazine core, a nitrogen-rich heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of potent and selective modulators of various biological targets. This technical guide provides an in-depth review of the imidazo[1,5-a]pyrazine scaffold, designed for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape of this privileged structure, offering insights into key experimental choices. Furthermore, this guide will delve into the rich pharmacology of imidazo[1,5-a]pyrazine derivatives, exploring their roles as kinase inhibitors, epigenetic modulators, and regulators of other critical cellular pathways. Through a detailed examination of structure-activity relationships, mechanisms of action, and pivotal experimental protocols, this document aims to serve as a comprehensive resource to empower the design and development of next-generation therapeutics based on this versatile scaffold.
The Imidazo[1,5-a]pyrazine Scaffold: A Structural and Synthetic Overview
The imidazo[1,5-a]pyrazine system is a fused bicyclic heterocycle containing a pyrazine ring fused to an imidazole ring. This arrangement confers a unique combination of properties, including a planar structure, hydrogen bonding capabilities, and the potential for extensive functionalization at multiple positions. These characteristics make it an attractive scaffold for designing molecules that can effectively interact with the binding sites of various proteins.
General Synthetic Strategies
The construction of the imidazo[1,5-a]pyrazine core can be achieved through several synthetic routes. The choice of a particular method is often dictated by the desired substitution pattern on the final molecule. A common and versatile approach involves the condensation of an aminopyrazine derivative with a suitable carbonyl compound, followed by cyclization.
This protocol outlines a frequently employed synthetic sequence for the preparation of the imidazo[1,5-a]pyrazine scaffold.
Step 1: Synthesis of the Amine Precursor
-
Reaction Setup: To a solution of (3-chloropyrazin-2-yl)methanamine (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂), add a chiral auxiliary or a protecting group as required for the specific synthetic goal.
-
Coupling Reaction: Introduce the desired carboxylic acid (1.1 equivalents), a coupling reagent such as HATU (1.2 equivalents), and a non-nucleophilic base like triethylamine (TEA) (2.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Cyclization to Form the Imidazo[1,5-a]pyrazine Core
-
Reaction Setup: Dissolve the amide intermediate from Step 1 in a dehydrating solvent like acetonitrile (CH₃CN).
-
Cyclization: Add a cyclizing agent such as phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C. The reaction is then heated to reflux.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Work-up and Purification: After completion, carefully quench the reaction mixture with an aqueous solution of a weak base (e.g., sodium bicarbonate) or ammonium hydroxide. Extract the product with an organic solvent, wash with brine, dry, and concentrate. The crude product is purified by column chromatography to yield the imidazo[1,5-a]pyrazine core.
Causality Behind Experimental Choices: The use of HATU as a coupling reagent in Step 1 is advantageous due to its high efficiency and mild reaction conditions, minimizing side reactions. The choice of phosphorus oxychloride in Step 2 is critical for the dehydrative cyclization to form the imidazole ring. Careful temperature control and quenching are necessary due to the reactive nature of POCl₃.
Biological Activities of Imidazo[1,5-a]pyrazine Derivatives
The versatility of the imidazo[1,5-a]pyrazine scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. These compounds have been successfully developed as potent and selective inhibitors of several key enzymes implicated in human diseases.
Kinase Inhibition: A Dominant Theme
Kinases are a major class of drug targets, particularly in oncology and immunology. The imidazo[1,5-a]pyrazine core has proven to be an exceptional framework for the design of kinase inhibitors.
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[1]
Acalabrutinib (Calquence®): A Case Study
Acalabrutinib is a second-generation, highly selective, and irreversible BTK inhibitor approved for the treatment of various B-cell cancers.[2] It features an imidazo[1,5-a]pyrazine core and works by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the disruption of the BCR signaling pathway and subsequent apoptosis of malignant B-cells.[3]
Structure-Activity Relationship (SAR) Insights for BTK Inhibitors:
| Compound | R1 | R2 | BTK IC50 (nM) | Reference |
| 1 | H | H | 0.27 | [4] |
| 2 | F | H | 0.32 | [4] |
| 31 | H | F | 2.5 | [4] |
| 32 | H | Cl | 6.3 | [4] |
| 37 | F | Me | 0.17 | [4] |
Table 1: SAR data for a series of 8-amino-imidazo[1,5-a]pyrazine based BTK inhibitors.[4]
The data in Table 1 highlights that substitutions on the 2-pyridyl amide moiety significantly influence the inhibitory potency against BTK. Small, electron-withdrawing groups like fluorine at the R1 position are generally well-tolerated.
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[] Imidazo[1,5-a]pyrazine derivatives have been developed as potent inhibitors of both mTORC1 and mTORC2 complexes.[6]
Imidazo[1,5-a]pyrazine derivatives have also shown inhibitory activity against other kinases, including c-Src for potential therapeutic application in acute ischemic stroke[7] and ACK1 .[8]
Epigenetic Modulators: BRD9 Bromodomain Inhibitors
Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression. BRD9, a component of the SWI/SNF chromatin remodeling complex, has been implicated in various cancers.[9]
A series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent and selective inhibitors of the BRD9 bromodomain.[10][11] Inhibition of BRD9 can lead to cell cycle arrest, apoptosis, and a decrease in the expression of genes involved in cell proliferation and survival.[12]
Downstream Effects of BRD9 Inhibition:
-
Chromatin Remodeling: Inhibition of BRD9 disrupts the function of the SWI/SNF complex, leading to altered chromatin accessibility and gene expression.
-
Gene Expression: The expression of oncogenes and other genes critical for cancer cell survival can be downregulated.
-
Cellular Phenotype: This can result in reduced cell proliferation, induction of apoptosis, and prevention of drug resistance.[13]
| Compound | BRD9 IC50 (nM) | A549 Cell Proliferation IC50 (µM) | EOL-1 Cell Proliferation IC50 (µM) | Reference |
| 27 | 35 | 6.12 | 1.76 | [10] |
| 29 | 103 | >50 | >50 | [10] |
| 82 | 465 | - | - | [14] |
Table 2: In vitro activity of selected imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors.[10][14]
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Imidazo[1,5-a]pyrido[3,2-e]pyrazines, a closely related scaffold, have been developed as potent and selective inhibitors of PDE10A, an enzyme highly expressed in the brain, suggesting their potential for the treatment of schizophrenia and other neuropsychiatric disorders.[15]
GABA-A Receptor Modulation: An Area for Future Exploration
While various imidazo-fused heterocyclic systems are known to modulate the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system, there is a notable scarcity of research on imidazo[1,5-a]pyrazine derivatives specifically targeting this receptor. This represents a potential untapped area for the application of this versatile scaffold in the development of novel therapeutics for anxiety, epilepsy, and other neurological disorders.
Key Experimental Workflows
The successful development of imidazo[1,5-a]pyrazine derivatives relies on robust and reproducible experimental protocols for both their synthesis and biological evaluation.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of imidazo[1,5-a]pyrazine derivatives against a target kinase.
-
Reaction Setup: In a 96-well plate, add the kinase, the substrate (a peptide or protein that is phosphorylated by the kinase), and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP (often radiolabeled, e.g., [γ-³²P]ATP) and MgCl₂.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific period.
-
Termination of Reaction: Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate the Mg²⁺ ions.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies (e.g., ELISA, HTRF) can be employed.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,5-a]pyrazine derivative and incubate for a specific period (e.g., 48-72 hours).
-
Addition of MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value for cell proliferation can be calculated from the dose-response curve.
In Vivo Xenograft Model
This workflow describes a general procedure for evaluating the anti-cancer efficacy of an imidazo[1,5-a]pyrazine derivative in a mouse xenograft model.
-
Cell Culture and Implantation: Culture human cancer cells in vitro and then implant them subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once the tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
Monitoring: Monitor the tumor volume and the body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the compound.
Conclusion and Future Perspectives
The imidazo[1,5-a]pyrazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, leading to the successful development of the approved drug acalabrutinib and a plethora of other promising clinical and preclinical candidates. The synthetic accessibility and the ease of functionalization of this core have allowed for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a diverse range of biological targets.
The future of imidazo[1,5-a]pyrazine derivatives in drug discovery remains bright. Further exploration of their potential as modulators of novel targets, such as the underexplored GABA-A receptor, is warranted. The development of new synthetic methodologies to access novel substitution patterns will undoubtedly lead to the discovery of compounds with improved efficacy and safety profiles. As our understanding of the molecular basis of diseases deepens, the rational design of imidazo[1,5-a]pyrazine-based therapeutics will continue to be a fruitful endeavor, with the potential to deliver innovative medicines for a wide range of human ailments.
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Patel, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
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Peng, J., et al. (2023). An iron-catalyzed efficient C-H amination for the construction of imidazole-fused-ring systems can be conducted in anisole as green solvent with water as the only byproduct. The Journal of Organic Chemistry, 88(23), 16581-16588. [Link]
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Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1756-1765. [Link]
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Khan, M. A., et al. (2024). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science, 14(1), 133-146. [Link]
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Patel, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36454. [Link]
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Gras, M., et al. (2013). Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(4), 1124-1129. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Chemistry of 3-Methylimidazo[1,5-a]pyrazine
Abstract
The imidazo[1,5-a]pyrazine core is a significant pharmacophore in modern medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. This in-depth technical guide delves into the discovery and history of this scaffold, with a specific focus on the representative 3-methylimidazo[1,5-a]pyrazine. While the historical discovery of this specific molecule is not extensively documented, its importance is understood through the broader exploration of the imidazo[1,5-a]pyrazine class as a "privileged scaffold" in drug development. This guide provides a comprehensive overview of a proposed synthetic route, detailed characterization methodologies, and the evolution of its applications, particularly in the realm of kinase inhibition. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic system.
Introduction: The Rise of a Privileged Heterocycle
The history of this compound is intrinsically linked to the broader discovery and development of the imidazo[1,5-a]pyrazine scaffold as a cornerstone in medicinal chemistry. These fused heterocyclic systems have garnered significant attention due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. The exploration of this chemical space has led to the identification of potent inhibitors for various enzymes, with a particular emphasis on protein kinases.
The strategic placement of nitrogen atoms in the fused ring system imparts unique electronic properties and hydrogen bonding capabilities, making the imidazo[1,5-a]pyrazine scaffold an ideal template for designing selective and potent drug candidates. The addition of a methyl group at the 3-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and metabolic stability. This guide will illuminate the path from the foundational chemistry of this scaffold to its current status as a key building block in the development of novel therapeutics.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | ChemSynthesis |
| Molecular Weight | 133.15 g/mol | ChemSynthesis |
| CAS Number | 39204-53-0 | ChemSynthesis |
| Predicted Boiling Point | Not Available | - |
| Predicted Melting Point | Not Available | - |
| Predicted Solubility | Soluble in organic solvents like DMSO and methanol | Inferred from related structures |
Synthesis of this compound: A Proposed Experimental Protocol
Rationale Behind the Synthetic Strategy
The chosen synthetic pathway leverages the nucleophilicity of the primary amine in (pyrazinylmethyl)amine and the electrophilic nature of nitroethane under acidic conditions. Polyphosphoric acid (PPA) serves as both a solvent and a catalyst, facilitating the dehydration and cyclization steps. This one-pot reaction is efficient and proceeds through a plausible mechanistic pathway involving the formation of a key intermediate that undergoes intramolecular cyclization followed by aromatization.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(aminomethyl)pyrazine (1.0 eq) and nitroethane (2.0 eq).
-
Acid Addition: Carefully add polyphosphoric acid (PPA) and phosphorous acid to the flask.
-
Heating: Heat the reaction mixture to 160°C and maintain this temperature for 2 hours with vigorous stirring.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with aqueous ammonia until a basic pH is achieved.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization and Structural Elucidation
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques. The expected data, based on its pyridine analog, are presented below.[1]
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. A singlet corresponding to the methyl group protons around δ 2.5 ppm. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A signal for the methyl carbon around δ 12-15 ppm. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. |
Self-Validating System for Purity Assessment
The combination of chromatographic and spectroscopic data forms a self-validating system to ensure the purity and structural integrity of the final compound. A sharp melting point (if solid) and a single spot on TLC in multiple solvent systems would provide initial evidence of purity. Definitive structural confirmation would be achieved through the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra, supported by two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) if necessary. High-resolution mass spectrometry would provide unequivocal confirmation of the elemental composition.
Discovery and History of Application in Drug Development
The "discovery" of this compound is best understood as the recognition of its parent scaffold as a valuable pharmacophore. The imidazo[1,5-a]pyrazine core has been instrumental in the development of numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The Imidazo[1,5-a]pyrazine Scaffold as a Kinase Inhibitor
The imidazo[1,5-a]pyrazine scaffold serves as an excellent "hinge-binding" motif. The nitrogen atoms at positions 2 and 4 can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
Caption: Interaction of the imidazo[1,5-a]pyrazine scaffold with the kinase hinge region.
Notable Therapeutic Targets
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: The 8-amino-imidazo[1,5-a]pyrazine scaffold has been extensively explored for the development of BTK inhibitors for the treatment of rheumatoid arthritis and other autoimmune diseases. Structure-activity relationship (SAR) studies have shown that modifications at the 3-position can significantly impact selectivity and pharmacokinetic properties.
-
Aurora Kinase Inhibitors: Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora A and B kinases, which are key regulators of cell division and are attractive targets for cancer therapy.
-
c-Src Inhibitors: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors for the potential treatment of acute ischemic stroke.
-
Phosphodiesterase 10A (PDE10A) Inhibitors: Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been developed as selective PDE10A inhibitors, which have potential applications in the treatment of schizophrenia and other neurological disorders.
The 3-methyl substituent in this compound can play several roles in modulating the biological activity of the parent scaffold. It can provide a vector for further functionalization, influence the planarity and conformational flexibility of the molecule, and impact its metabolic stability by blocking a potential site of oxidation.
Conclusion
While the precise moment of the first synthesis of this compound may be lost to the annals of chemical literature, its significance is firmly established through the remarkable journey of the imidazo[1,5-a]pyrazine scaffold in drug discovery. This technical guide has provided a comprehensive overview of its likely synthesis, characterization, and, most importantly, the scientific rationale behind its widespread use in medicinal chemistry. The continued exploration of this privileged scaffold, including its 3-methyl derivative, promises to yield new and improved therapeutic agents for a range of human diseases.
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Navigating the Labyrinth of Solubilization: A Technical Guide to the Solubility of 3-Methylimidazo[1,5-a]pyrazine
For Immediate Release
[CITY, STATE] – [DATE] – In the intricate world of drug discovery and development, understanding the solubility of a compound is a cornerstone of success. Poor solubility can be a significant impediment, hindering a promising candidate's journey from the laboratory to clinical application. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of 3-Methylimidazo[1,5-a]pyrazine, a heterocyclic compound of growing interest. While specific experimental data for this exact molecule is not extensively published, this guide offers a robust framework for its solubility assessment, grounded in established scientific principles and state-of-the-art experimental methodologies.
Introduction: The Crucial Role of Solubility in Drug Development
The bioavailability and efficacy of an orally administered drug are intrinsically linked to its aqueous solubility. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and reach its target site. This compound, a member of the imidazopyrazine class of heterocyclic compounds, presents a scaffold with significant potential in medicinal chemistry.[1] Understanding its behavior in various solvents is paramount for formulation development, toxicity studies, and ensuring reliable in vitro assay results.[2]
Theoretical Solubility Profile of this compound: A Structural Perspective
The solubility of an organic molecule is governed by its physicochemical properties, primarily its polarity and its ability to form hydrogen bonds with the solvent.[3]
Molecular Structure:
-
Polarity: The this compound molecule possesses a fused bicyclic aromatic system containing three nitrogen atoms. These nitrogen atoms, being electronegative, introduce polarity to the molecule. However, the overall molecule has a significant nonpolar surface area due to the hydrocarbon framework. This dual nature suggests that its solubility will be highly dependent on the polarity of the solvent. It is expected to exhibit limited solubility in highly polar solvents like water and better solubility in organic solvents of intermediate polarity.
-
Hydrogen Bonding: The nitrogen atoms in the imidazopyrazine ring system can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor (like an -OH or -NH group). This limits its ability to form strong hydrogen bond networks with protic solvents like water, further suggesting that its aqueous solubility may be low.
Based on this structural analysis, this compound is predicted to be:
-
Slightly soluble to insoluble in water.
-
Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
-
Soluble in chlorinated solvents like dichloromethane and chloroform.
-
Moderately soluble in alcohols such as methanol and ethanol.
-
Sparsely soluble in nonpolar solvents like hexane and toluene.
Experimental Determination of Solubility: A Methodical Approach
To move from theoretical prediction to empirical data, rigorous experimental evaluation is essential. Two key types of solubility are determined in drug discovery: kinetic and thermodynamic solubility.[4]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[5][6] This high-throughput screening method is invaluable in early-stage drug discovery for identifying compounds with potential solubility liabilities.[2]
This method relies on the principle that undissolved particles in a solution will scatter light.[7] A nephelometer measures this light scattering, providing a rapid indication of precipitation.[8]
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: To each well, add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve the final target concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[9]
-
Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which the light scattering signal is not significantly different from the background (buffer with DMSO only).[9]
Diagram: Kinetic Solubility Workflow by Nephelometry
Caption: Workflow for determining kinetic solubility using nephelometry.
Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved solid forms.[10] This is a more accurate and fundamental measure of solubility. The Shake-Flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) is the gold standard.[11]
This method involves equilibrating an excess of the solid compound with the solvent over a prolonged period.[12]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask and HPLC
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution. A 0.45 µm filter is commonly used.[13]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the saturated filtrate by a validated HPLC-UV method.[14]
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated filtrate by interpolating its peak area on the calibration curve.[13]
-
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility via the shake-flask method and HPLC.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Polarity Index | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Water (pH 7.4) | 10.2 | [Experimental Value] | [Experimental Value] |
| PBS (pH 7.4) | ~10 | [Experimental Value] | [Experimental Value] |
| Methanol | 6.6 | [Experimental Value] | [Experimental Value] |
| Ethanol | 5.2 | [Experimental Value] | [Experimental Value] |
| Acetonitrile | 6.2 | [Experimental Value] | [Experimental Value] |
| Dichloromethane | 3.4 | [Experimental Value] | [Experimental Value] |
| Dimethyl Sulfoxide | 7.2 | [Experimental Value] | [Experimental Value] |
| Hexane | 0.0 | [Experimental Value] | [Experimental Value] |
Note: The Solvent Polarity Index is a relative measure. Experimental values are to be filled in upon completion of the described protocols.
Conclusion
While direct, published solubility data for this compound is scarce, a combination of theoretical structural analysis and established experimental protocols provides a robust framework for its comprehensive assessment. The methodologies outlined in this guide, from high-throughput kinetic assays to the gold-standard shake-flask method, empower researchers to generate the critical data needed to advance their drug discovery and development programs. A thorough understanding of the solubility of this compound in a range of pharmaceutically relevant solvents is a crucial step in unlocking its full therapeutic potential.
References
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555.
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
- Mahajan, S., & Sawant, S. D. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2)
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
- Khan, M. A. R., & Gowda, V. D. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3470.
- Sherborne, B., et al. (2018). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 118(23), 11525-11624.
-
BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]
-
Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292283, Imidazo(1,5-a)pyrazine. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Prediction of drug solubility from molecular structure using a drug-like training set. Retrieved from [Link]
-
American Chemical Society. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Retrieved from [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]
-
Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
ResearchGate. (2016). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methylimidazo[1,5-a]pyrazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active molecules. Its unique electronic and steric properties make it a sought-after pharmacophore in medicinal chemistry. Compounds bearing this nucleus have demonstrated a wide range of therapeutic potential, including applications as kinase inhibitors for conditions like rheumatoid arthritis. The strategic placement of substituents on the imidazo[1,5-a]pyrazine ring system allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
This document provides a comprehensive experimental protocol for the synthesis of a foundational member of this class, 3-Methylimidazo[1,5-a]pyrazine. The described method is an adaptation of a robust cyclocondensation reaction, providing a reliable pathway for researchers to access this important molecular framework.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the cyclocondensation of (pyrazin-2-yl)methanamine with nitroethane. This reaction is effectively promoted by a mixture of polyphosphoric acid (PPA) and phosphorous acid under thermal conditions.
Overall Reaction:
(Self-generated image of the reaction of (pyrazin-2-yl)methanamine with nitroethane to form this compound)
Plausible Reaction Mechanism:
The reaction is believed to proceed through a mechanism analogous to that proposed for the synthesis of related imidazo[1,5-a]pyridines.[1][2]
-
Activation of Nitroethane: In the presence of polyphosphoric acid, nitroethane is converted into a highly electrophilic phosphorylated nitronate species.[1]
-
Nucleophilic Attack: The primary amine of (pyrazin-2-yl)methanamine acts as a nucleophile, attacking the activated nitronate to form an amidinium intermediate.[1][2]
-
Intramolecular Cyclization: The amidinium intermediate undergoes a 5-exo-trig cyclization. The endocyclic nitrogen of the pyrazine ring attacks the imine-like carbon, forming the five-membered imidazole ring and a dihydro-imidazo[1,5-a]pyrazin-4-ium ion.[1][2]
-
Aromatization: Subsequent deprotonation and elimination of a phosphorylated hydroxylamine species leads to the formation of the aromatic this compound product.[1]
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of the analogous 3-methylimidazo[1,5-a]pyridine.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| (Pyrazin-2-yl)methanamine | ≥95% | e.g., Acros Organics | 20010-99-5 |
| Nitroethane | ≥98% | e.g., Sigma-Aldrich | 79-24-3 |
| Polyphosphoric Acid (PPA) | 83-87% P₂O₅ basis | e.g., Carl Roth | 8017-16-1 |
| Phosphorous Acid | ≥98% | e.g., Sigma-Aldrich | 13598-36-2 |
| Ethyl Acetate (EtOAc) | ACS Grade | e.g., Fisher Scientific | 141-78-6 |
| Petroleum Ether | ACS Grade | e.g., Fisher Scientific | 8032-32-4 |
| Anhydrous Sodium Sulfate | ACS Grade | e.g., Fisher Scientific | 7757-82-6 |
| Saturated Sodium Bicarbonate Solution | Laboratory Prepared | N/A | N/A |
| Deionized Water | Laboratory Grade | N/A | 7732-18-5 |
| Silica Gel | 60 Å, 230-400 mesh | e.g., MilliporeSigma | 7631-86-9 |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Septum
-
Nitrogen/Argon inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood.
-
(Pyrazin-2-yl)methanamine: Causes severe skin burns and eye damage.[3][4] It is harmful if swallowed.[4] Handle with care, avoiding inhalation and direct contact.
-
Polyphosphoric Acid (PPA): Corrosive.[5] Causes severe skin burns and eye damage.[6][7][8] Reacts exothermically with water. Handle with extreme caution.
-
Phosphorous Acid: Corrosive. Causes severe skin burns and eye damage.[9][10][11][12] Harmful if swallowed.
-
Nitroethane: Flammable liquid and vapor.[13][14][15][16] Harmful if swallowed or inhaled.[13][14][15][16] Keep away from heat and open flames.
-
Quenching: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and with adequate cooling (ice bath).
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Flask Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (pyrazin-2-yl)methanamine (109.1 mg, 1.00 mmol), nitroethane (150.1 mg, 2.00 mmol), polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Rationale: (Pyrazin-2-yl)methanamine is the limiting reagent. A 2-fold excess of nitroethane is used to drive the reaction to completion. PPA and phosphorous acid act as both the solvent and the activating agents.[1]
-
-
Reaction Conditions: Cap the flask with a septum and place it in a preheated oil bath at 160 °C. Stir the mixture vigorously for 2 hours.
-
Rationale: The high temperature is necessary to overcome the activation energy for the cyclocondensation and aromatization steps. The reaction progress can be monitored by TLC (e.g., 1:1 Ethyl Acetate/Petroleum Ether), observing the consumption of the starting amine.
-
-
Work-up: Quenching and Neutralization: After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. Carefully and slowly pour the viscous reaction mixture into a beaker containing 20 mL of ice-cold water with stirring. The mixture will be acidic. Place the beaker in an ice bath and neutralize the mixture by the slow, portion-wise addition of concentrated aqueous ammonia until the pH is approximately 8-9.
-
Rationale: Quenching in ice water dissipates the heat generated from the dilution of the strong acids. Neutralization is crucial to deprotonate the product, making it soluble in organic solvents for extraction.
-
-
Extraction: Transfer the neutralized aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (4 x 20 mL). Combine the organic extracts.
-
Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: Removal of residual water is essential before purification to prevent interference with the chromatography.
-
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the polarity to 50:50 petroleum ether:ethyl acetate). Collect the fractions containing the desired product (visualized by TLC with UV light).
-
Rationale: Chromatography separates the target compound from unreacted starting materials and reaction byproducts.
-
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Summary of Key Data and Troubleshooting
| Parameter | Value / Condition | Rationale / Comment |
| Stoichiometry | 1.0 equiv. (pyrazin-2-yl)methanamine | Limiting reagent. |
| 2.0 equiv. Nitroethane | Excess drives the reaction forward. | |
| Reaction Temperature | 160 °C | Required for cyclization and aromatization.[2] |
| Reaction Time | 2 hours | Typically sufficient for completion. Monitor by TLC. |
| Expected Yield | 60-80% (Estimated) | Based on the yield of the analogous pyridine synthesis (77%).[2] |
| Troubleshooting | ||
| Low Yield | - Incomplete reaction- Loss during work-up | - Increase reaction time or temperature slightly.- Ensure complete extraction. |
| Inseparable Byproducts | - Charring at high temp.- Impure starting material | - Lower reaction temperature slightly.- Purify starting materials before use. |
References
-
Glukharev, A. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2846–2855. Available at: [Link]
-
Carl Roth. (2025, March 31). Safety Data Sheet: Phosphorous acid. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Polyphosphoric Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). An outstanding cyclocondensation of 2-aminopyrazine. Retrieved from [Link]
-
PubChem. (n.d.). (Pyrazin-2-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][3][6][9]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Nitromethane. Retrieved from [Link]
-
Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
-
International Chemical Group. (n.d.). Safety Data Sheet: Phosphorous acid. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Phosphorous acid. Retrieved from [Link]
-
Sci-hub.st. (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2‐a]pyrazine and Imidazo[1,2‐a]pyrimidine Derivatives. Retrieved from [Link]
-
CPAChem. (2022, August 1). Safety data sheet: Nitroethane. Retrieved from [Link]
-
American Elements. (n.d.). Pyrazin-2-ylmethanamine. Retrieved from [Link]
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Application Notes and Protocols for the Characterization of 3-Methylimidazo[1,5-a]pyrazine
Introduction: The Significance of 3-Methylimidazo[1,5-a]pyrazine
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Derivatives of this core structure are being investigated for a range of therapeutic applications, including as kinase inhibitors for conditions like rheumatoid arthritis and acute ischemic stroke.[1][2] this compound serves as a key building block or a fundamental analogue in the development of these more complex pharmaceutical agents. Its deceptively simple structure belies a rich chemical character that requires a multi-faceted analytical approach for unambiguous identification, purity assessment, and comprehensive characterization.
This guide provides a detailed framework for the analytical characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are built upon established analytical principles and data from closely related analogues, offering a robust starting point for comprehensive analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a well-reasoned scientific investigation.
Physicochemical Properties: A Foundation for Method Development
A thorough understanding of the physicochemical properties of this compound is paramount for designing effective analytical methods. While experimental data for this specific molecule is not extensively published, we can infer key characteristics from its structure and from data on analogous compounds.
| Property | Value (Predicted/Inferred) | Source | Implication for Analytical Methods |
| Molecular Formula | C₇H₇N₃ | [3] | Defines the exact mass for mass spectrometry. |
| Molecular Weight | 133.15 g/mol | [3] | Used in calculations for concentration and molar absorptivity. |
| XLogP3 (Predicted) | 0.8 | [4] | Suggests moderate polarity, making it suitable for reverse-phase HPLC. |
| Hydrogen Bond Donors | 0 | [4] | Influences solubility and interactions with chromatographic stationary phases. |
| Hydrogen Bond Acceptors | 2 | [4] | Affects solubility in polar protic solvents and potential for interactions in chromatography. |
| pKa (Predicted) | 4.30 ± 0.30 | [5] | Indicates the compound is a weak base; pH of the mobile phase in HPLC will affect retention and peak shape. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO, Chloroform) | Inferred from related compounds[6] | Guides the choice of solvents for sample preparation for all analytical techniques. |
| Thermal Stability | Expected to be stable at typical GC inlet temperatures. | Inferred from general stability of pyrazine derivatives[7] | Supports the feasibility of Gas Chromatography-Mass Spectrometry (GC-MS) analysis. |
Analytical Workflow: A Multi-Technique Approach
A comprehensive characterization of this compound necessitates a combination of chromatographic and spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a complete picture of the molecule's identity, purity, and structure.
Sources
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- 7. chempap.org [chempap.org]
Application Notes and Protocols for Kinase Inhibitor Screening of 3-Methylimidazo[1,5-a]pyrazine
Introduction: The Therapeutic Potential of Imidazo[1,5-a]pyrazines in Kinase Inhibition
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, this heterocyclic system is found in established kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib, which is approved for the treatment of B-cell malignancies.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them a major class of drug targets.[2][3]
Given the precedent for imidazo[1,5-a]pyrazine-based kinase inhibitors, the novel compound 3-Methylimidazo[1,5-a]pyrazine warrants thorough investigation for its potential to modulate kinase activity. This document provides a detailed guide for researchers, scientists, and drug development professionals to screen this compound for its inhibitory effects on a key kinase target, BTK. We will outline a robust, multi-step screening cascade, beginning with a high-throughput biochemical assay and progressing to a more physiologically relevant cell-based assay for hit validation.
Strategic Approach to Kinase Inhibitor Screening
A successful kinase inhibitor screening campaign requires a tiered approach to efficiently identify and validate promising compounds. Our strategy for evaluating this compound is as follows:
-
Primary Screening (Biochemical Assay): A high-throughput, in vitro assay to rapidly determine if the compound directly inhibits the enzymatic activity of the target kinase. We will utilize a luminescence-based assay that measures ATP consumption, a hallmark of kinase activity.[4][5][6][7]
-
Secondary Screening (Cell-Based Assay): A more complex, physiologically relevant assay to confirm the compound's activity within a cellular context. This step is crucial to assess cell permeability and target engagement in a native environment. We will employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the phosphorylation of the target kinase in a cellular lysate.[8][9]
-
Data Analysis and Interpretation: Rigorous data analysis is essential to determine the compound's potency (IC50) and to assess the quality of the screening assays (Z'-factor).[10][11][12][13][14][15]
This structured workflow ensures that resources are focused on compounds with the highest potential for therapeutic development.
Primary Screening: Luminescence-Based Biochemical BTK Inhibition Assay
Principle of the Assay
The Kinase-Glo® Luminescent Kinase Assay is a robust, homogeneous method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[4][5][6][7] The assay is based on the principle that active kinases consume ATP to phosphorylate their substrates. The Kinase-Glo® reagent contains luciferase, which catalyzes the production of light in the presence of ATP. Therefore, the luminescent signal is inversely proportional to kinase activity.[4][5][6][7] A potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.
Experimental Workflow: Primary Screen
Caption: Workflow for the primary biochemical BTK inhibitor screen.
Detailed Protocol: Primary BTK Inhibition Assay
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well white, opaque plates
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A typical starting range would be from 10 mM to 1 nM.
-
Prepare a stock solution of Staurosporine in DMSO for the positive control (e.g., 10 µM).
-
-
Assay Plate Setup:
-
To appropriate wells of a 384-well plate, add 1 µL of the compound dilutions.
-
For positive controls, add 1 µL of the Staurosporine solution.
-
For negative (vehicle) controls, add 1 µL of 100% DMSO.
-
-
Kinase Reaction:
-
Prepare a 2X kinase reaction mix containing BTK enzyme, Poly (4:1 Glu, Tyr) substrate, and ATP in kinase buffer. The final concentrations should be optimized, but a starting point could be 10 µM ATP and 0.25 mg/mL substrate.[16]
-
Add 10 µL of the 2X kinase reaction mix to each well of the assay plate.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Mix the plate and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence using a plate reader.
-
Data Analysis: Primary Screen
-
Z'-Factor Calculation: The quality of the assay is assessed by calculating the Z'-factor using the positive and negative controls.[10][12][13][14][15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[12][13]
-
Formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
-
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration. A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve.[11][17][18]
Secondary Screening: Cell-Based Phospho-BTK HTRF Assay
Principle of the Assay
To validate the hits from the primary screen, a cell-based assay is essential to confirm target engagement in a more physiological context. The HTRF phospho-BTK (Tyr223) assay is a highly sensitive and robust method for quantifying the phosphorylation of BTK in cell lysates.[8] The assay uses two antibodies: one that recognizes a specific phosphorylated residue on BTK (e.g., Tyr223) and is labeled with a fluorescent acceptor, and a second antibody that recognizes total BTK and is labeled with a fluorescent donor. When both antibodies bind to phosphorylated BTK, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the amount of phosphorylated BTK.[8][19]
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway.[3][20] Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades that are crucial for B-cell proliferation, differentiation, and survival.[3][20]
Caption: Simplified BTK signaling pathway.
Detailed Protocol: Secondary Phospho-BTK HTRF Assay
Materials:
-
Ramos cells (human B-lymphoma cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-IgM antibody (for BCR stimulation)
-
HTRF Phospho-BTK (Tyr223) Assay Kit (Revvity)
-
This compound
-
Ibrutinib (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture Ramos cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 200,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and Ibrutinib in cell culture medium.
-
Add the compound dilutions to the cells and incubate for 1-2 hours at 37°C.
-
-
Cell Stimulation and Lysis:
-
Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL and incubate for 10 minutes at room temperature.
-
Lyse the cells by adding the HTRF lysis buffer provided in the kit and incubate for 30 minutes at room temperature with shaking.[9]
-
-
HTRF Detection:
-
Transfer 16 µL of the cell lysate to a 384-well low-volume plate.[9]
-
Prepare the HTRF antibody mix according to the kit protocol.
-
Add 4 µL of the antibody mix to each well.
-
Incubate the plate at room temperature for 4 hours to overnight.
-
Read the HTRF signal on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Secondary Screen
-
HTRF Ratio Calculation: The HTRF signal is typically expressed as a ratio of the acceptor and donor fluorescence signals. This ratiometric measurement helps to normalize for variations in cell number and other experimental parameters.
-
Cellular IC50 Determination: Similar to the primary screen, a dose-response curve is generated by plotting the percentage of phospho-BTK inhibition against the logarithm of the compound concentration to determine the cellular IC50.
Data Presentation and Interpretation
The results of the screening cascade should be summarized in a clear and concise manner to facilitate decision-making.
Table 1: Primary Biochemical Screening Results
| Compound | Target Kinase | IC50 (nM) | Z'-Factor |
| This compound | BTK | 150 | 0.82 |
| Staurosporine (Control) | BTK | 10 | 0.85 |
Table 2: Secondary Cell-Based Screening Results
| Compound | Cell Line | Target | Cellular IC50 (nM) |
| This compound | Ramos | Phospho-BTK (Tyr223) | 500 |
| Ibrutinib (Control) | Ramos | Phospho-BTK (Tyr223) | 5 |
Conclusion and Future Directions
This application note provides a comprehensive and robust framework for the initial screening of this compound as a potential kinase inhibitor, with a focus on BTK. The successful identification of inhibitory activity in both biochemical and cell-based assays would provide strong evidence for its potential as a therapeutic agent.
Positive results from this screening cascade would warrant further investigation, including:
-
Kinase Selectivity Profiling: Screening against a panel of other kinases to determine the compound's selectivity profile.
-
Mechanism of Action Studies: Investigating the compound's binding mode (e.g., ATP-competitive, allosteric) and its effects on downstream signaling pathways.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of relevant diseases.
By following the detailed protocols and data analysis methods outlined in this guide, researchers can confidently and efficiently assess the kinase inhibitory potential of this compound and advance its development as a potential novel therapeutic.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 71478790, Acalabrutinib. [Link]
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GraphPad. How to determine an IC50. [Link]
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Revvity. How to run a cell based phospho HTRF assay. [Link]
-
BellBrook Labs. BTK Activity Assay. [Link]
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ResearchGate. Bruton's tyrosine kinase (BTK) structure diagram. [Link]
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GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]
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Varghese, E., et al. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Bioinformatics, 15(Suppl 16), S6. [Link]
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BPS Bioscience. BTK Assay Kit. [Link]
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BMG LABTECH. The Z prime value (Z´). [Link]
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Wikipedia. Bruton's tyrosine kinase. [Link]
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Ge, Y., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(11), 3225. [Link]
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Miller, R. M., et al. (2024). Screening and Characterization of Allosteric Small Molecules Targeting Bruton's Tyrosine Kinase. Biochemistry, 63(1), 1-13. [Link]
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Creative Diagnostics. Kinase Activity Assay. [Link]
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Lloyd, M. D. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
ResearchGate. Diagram of the intracellular signaling pathways MAPK, Syk-Btk and JAK-STAT. [Link]
-
Trinquet, E., et al. (2018). Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 673-684. [Link]
-
Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]
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LabTube. HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]
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de Weers, M., et al. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology, 9, 686624. [Link]
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BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]
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Pan, Z., et al. (2015). Bruton's Tyrosine Kinase Inhibitors: Approaches to Potent and Selective Inhibition, Preclinical and Clinical Evaluation for Inflammatory Diseases and B Cell Malignancies. Journal of Medicinal Chemistry, 58(21), 8357-8384. [Link]
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Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
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Application Notes and Protocols for In Vitro Cell-Based Assays of 3-Methylimidazo[1,5-a]pyrazine
Introduction: Unveiling the Bioactivity of 3-Methylimidazo[1,5-a]pyrazine
This compound belongs to the larger family of imidazopyrazines, a class of heterocyclic compounds recognized for their diverse and potent biological activities.[1] Derivatives of the imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyridine core structures have demonstrated a wide spectrum of pharmacological properties, including anti-cancer, anti-viral, and anti-inflammatory effects.[1][2] Notably, certain imidazo[1,5-a]pyrazine analogues have been identified as potent and selective inhibitors of key cellular kinases such as Bruton's tyrosine kinase (BTK), playing a crucial role in drug development for hematological malignancies.[3]
Given that this compound may be formed as a food-borne mutagen, a comprehensive in vitro toxicological and pharmacological evaluation is imperative. This document provides a detailed guide for researchers, scientists, and drug development professionals to conduct a tiered series of cell-based assays to characterize the bioactivity of this compound. The protocols herein are designed to first assess its potential cytotoxicity and genotoxicity, followed by investigations into its effects on key cellular signaling pathways that are often modulated by this class of compounds.
Part 1: Foundational Toxicity Assessment
A primary and crucial step in the evaluation of any novel compound is the determination of its cytotoxic and genotoxic potential. These assays form the basis of the safety profile and inform the concentration ranges for subsequent, more specific mechanistic studies.
Cytotoxicity Profiling: MTT and LDH Assays
To establish a dose-response relationship and determine the concentrations of this compound that affect cell viability, two mechanistically distinct cytotoxicity assays are recommended: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[4][5]
Caption: Workflow for parallel cytotoxicity assessment using MTT and LDH assays.
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][6][7]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.
This assay quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[5][10]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[11]
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity (mitochondrial reductase) | Measures membrane integrity (LDH release) |
| Endpoint | Colorimetric (Formazan formation) | Colorimetric (Formazan formation) |
| Wavelength | 570 nm | 490 nm |
| Incubation (Reagent) | 3-4 hours | 30 minutes |
Genotoxicity Assessment: Ames and In Vitro Micronucleus Assays
Given that heterocyclic amines formed during cooking can be mutagenic, it is critical to assess the genotoxic potential of this compound.[12] The bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay are standard regulatory tests for this purpose.[13]
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[14][15]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli tester strain (e.g., WP2 uvrA)
-
S9 fraction from Aroclor 1254-induced rat liver
-
Top agar
-
Minimal glucose agar plates
-
Positive and negative controls
Procedure:
-
Strain Preparation: Grow overnight cultures of the tester strains.
-
Metabolic Activation: Prepare the S9 mix for experiments requiring metabolic activation.
-
Treatment: In a test tube, combine 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and either 500 µL of S9 mix or buffer.
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes.
-
Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
This assay detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[16][17]
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)
-
Cytochalasin B (for cytokinesis-blocked method)
-
S9 fraction
-
Culture medium and supplements
-
Microscope slides
-
Staining solution (e.g., Giemsa)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with at least three concentrations of this compound for 3-24 hours, with and without S9 metabolic activation.[13]
-
Cytokinesis Block: For the cytokinesis-blocked method, add cytochalasin B to the culture medium to prevent cell division after one nuclear division, resulting in binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation: Prepare slides by cytocentrifugation or dropping the cell suspension onto the slides.
-
Fixation and Staining: Fix the cells and stain with a DNA-specific stain.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13] A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Part 2: Mechanistic Investigations of Bioactivity
Based on the known activities of related imidazopyrazine compounds, this compound may interact with specific cellular signaling pathways. The following assays are designed to explore these potential mechanisms of action.
Kinase Inhibition Profiling
Many imidazopyrazine derivatives are known to be potent kinase inhibitors.[3] A cell-based kinase assay can determine if this compound affects the activity of specific kinases.
This assay quantifies the phosphorylation of a target protein within cells as a measure of kinase activity.
Materials:
-
Cell line expressing the kinase of interest
-
Primary antibody against the phosphorylated form of the kinase substrate
-
Primary antibody against the total kinase substrate
-
Fluorescently labeled secondary antibodies
-
96-well black-walled plates
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations. Include appropriate positive and negative controls.
-
Cell Lysis and Fixation: After treatment, lyse and fix the cells in the wells.
-
Antibody Incubation: Incubate the cells with primary antibodies against the phosphorylated and total substrate, followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Acquire images of the wells using a fluorescent imaging system. The ratio of the fluorescence intensity of the phosphorylated substrate to the total substrate is used to determine the level of kinase inhibition.
Modulation of Inflammatory Signaling Pathways: NF-κB Reporter Assay
Given the anti-inflammatory properties of some imidazopyrazines, investigating the effect of this compound on the NF-κB signaling pathway is warranted.[1] A luciferase reporter assay is a sensitive method for this purpose.[18][19]
Caption: Workflow for assessing NF-κB pathway modulation.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α or LPS (as a stimulant)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α or LPS) to activate the NF-κB pathway.
-
Cell Lysis: After the stimulation period, lyse the cells according to the reporter assay system protocol.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.[20] The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. A decrease in this ratio in the presence of the compound indicates inhibition of the NF-κB pathway.
Investigation of Cell Survival Pathways: PI3K/Akt Signaling Assay
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and it is a common target for anti-cancer drugs.[21][22]
Materials:
-
Cell line of interest
-
Antibodies against phosphorylated Akt (Ser473) and total Akt
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and appropriate controls. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-Akt and total Akt, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phosphorylated Akt to total Akt indicates inhibition of the PI3K/Akt pathway.
Conclusion
The suite of in vitro cell-based assays detailed in these application notes provides a robust framework for the comprehensive characterization of this compound. By systematically evaluating its cytotoxicity, genotoxicity, and its influence on key cellular signaling pathways, researchers can build a detailed profile of its biological activities. This information is critical for understanding its potential risks as a food-borne compound and for exploring its potential as a lead compound in drug discovery programs. The presented protocols, grounded in established methodologies, are designed to yield reliable and reproducible data, thereby upholding the principles of scientific integrity.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Indigo Biosciences. Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, March 27). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Retrieved from [Link]
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National Center for Biotechnology Information. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Retrieved from [Link]
-
Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
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Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
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National Center for Biotechnology Information. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]
-
PubMed. (2024, April 24). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
-
PubMed. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Retrieved from [Link]
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Bio-Rad Antibodies. PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
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NIB-GEN. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614. Retrieved from [Link]
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
Protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
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Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
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Rockland Immunochemicals. AKT/PI3K Signaling Pathway. Retrieved from [Link]
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Vivotecnia. Ames Test - Confirmatory test included - OECD 471. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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INDIGO Biosciences. Human NF-κB Reporter Assay System. Retrieved from [Link]
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Frontiers in Toxicology. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
AnyGenes. PI3K/AKT signaling pathway - qPCR ARRAYS. Retrieved from [Link]
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National Toxicology Program. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]
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CPT Labs. Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]
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National Center for Biotechnology Information. Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][4][6]triazine Sulfonamides in Normal and Cancer Cells In Vitro. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Retrieved from [Link]
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Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
-
Mutagenesis | Oxford Academic. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]
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Application Note & Protocol: Evaluating 3-Methylimidazo[1,5-a]pyrazine for Bruton's Tyrosine Kinase (BTK) Inhibitory Activity
For: Researchers, scientists, and drug development professionals.
Abstract
Bruton's Tyrosine Kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling, making it a high-value therapeutic target for B-cell malignancies and autoimmune diseases.[1] The imidazo[1,5-a]pyrazine scaffold has emerged as a promising core structure for developing potent and selective BTK inhibitors.[2][3] This document provides a comprehensive, field-tested protocol for the systematic evaluation of 3-Methylimidazo[1,5-a]pyrazine, a novel compound from this class, for its potential to inhibit BTK activity. The guide details a multi-tiered approach, beginning with direct enzymatic inhibition assessment using robust biochemical assays, followed by validation of cellular target engagement and downstream functional effects.
Introduction: The Rationale for Investigating this compound
BTK is a central node in the BCR signaling cascade. Upon antigen binding, BTK is activated via phosphorylation at Tyr223, which in turn triggers a cascade involving PLCγ2, MAPK, PI3K, and NF-κB pathways, ultimately promoting B-cell proliferation, survival, and differentiation.[1][4] Dysregulation of this pathway is a hallmark of numerous hematological cancers.
While no direct studies on this compound and BTK exist, extensive research has demonstrated that the broader 8-amino-imidazo[1,5-a]pyrazine class contains potent, reversible BTK inhibitors.[2][3][5] These inhibitors achieve selectivity by forming specific hydrogen bonds with the kinase hinge region and interacting with a unique hydrophobic back pocket.[3] This strong precedent justifies the investigation of this compound as a potential novel BTK inhibitor.
This guide outlines a logical workflow to rigorously test this hypothesis, from direct enzyme interaction to cellular impact.
Figure 1: High-level experimental workflow for BTK inhibitor validation.
Compound Handling & Preparation
Proper handling of the test compound is foundational to reproducible results.
Compound Properties:
-
Name: this compound
-
CAS: 39204-53-0[6]
-
Molecular Formula: C₇H₇N₃[6]
-
Molecular Weight: 133.15 g/mol [6]
Protocol 2.1: Preparation of Stock Solution
-
Solvent Selection: Begin by testing solubility in Dimethyl Sulfoxide (DMSO), a standard solvent for compound screening.
-
Stock Preparation: Accurately weigh ~5 mg of this compound. Dissolve in the appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Expert Insight: A high-concentration stock minimizes the final DMSO percentage in assays, which can affect enzyme activity and cell health. Aim for a final DMSO concentration of ≤0.5% in all assays.
-
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Phase 1: Biochemical Assays for Direct BTK Inhibition
The first critical step is to determine if this compound directly inhibits the enzymatic activity of purified BTK. We will use the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[7][8] A luminescent signal positively correlates with kinase activity, so inhibition is measured as a decrease in light output.[9]
Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Protocol 3.1: ADP-Glo™ BTK Activity Assay This protocol is adapted for a 384-well plate format.[7]
Materials:
-
Recombinant Human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)[10]
-
This compound (Test Compound)
-
Known BTK inhibitor (e.g., Ibrutinib) as a positive control
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
Procedure:
-
Compound Plating: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is effective. Dispense 1 µL of each dilution into the assay plate. Include "vehicle" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Dilute BTK enzyme in Assay Buffer to the desired concentration (e.g., 2-5 ng/well). Add 2 µL of the diluted enzyme to each well (except "no enzyme" controls).
-
Substrate/ATP Mix Addition: Prepare a mix of substrate and ATP in Assay Buffer (e.g., 10 µM ATP, 0.25 mg/mL peptide substrate).[11] Add 2 µL of this mix to all wells to initiate the kinase reaction. The total reaction volume is now 5 µL.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[7] This step terminates the kinase reaction and depletes the remaining ATP.[8]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin for light production.[10] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
| Parameter | This compound | Positive Control (Ibrutinib) |
| Biochemical IC₅₀ (nM) | To be determined | Expected: <10 nM |
Phase 2: Cellular Target Engagement & Functional Viability
A promising biochemical hit must be validated in a cellular environment to confirm it can cross the cell membrane, engage its target, and elicit a functional response.
Protocol 4.1: Western Blot for Phosphorylated BTK (pBTK) This protocol measures the direct inhibition of BTK autophosphorylation at Tyr223 in a relevant B-cell line, such as Ramos cells.[4]
Materials:
-
Ramos (human Burkitt's lymphoma) cell line
-
RPMI-1640 medium + 10% FBS
-
Phosphatase and Protease Inhibitor Cocktails
-
Anti-human IgM antibody (for stimulating the BCR pathway)
-
Antibodies: Rabbit anti-pBTK (Tyr223), Mouse or Rabbit anti-Total BTK
-
HRP-conjugated secondary antibodies
-
BSA for blocking
Procedure:
-
Cell Culture & Treatment: Seed Ramos cells at a density of 1x10⁶ cells/mL and allow them to rest for 2 hours.
-
Inhibitor Pre-incubation: Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a DMSO vehicle control.
-
BCR Stimulation: Stimulate the cells by adding anti-human IgM (e.g., 10-12 µg/mL) for 10 minutes at 37°C to induce BTK phosphorylation.[4]
-
Cell Lysis: Immediately pellet the cells by centrifugation at 4°C. Wash once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pBTK (Tyr223) antibody overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
Protocol 4.2: Cell Viability Assay This assay determines the downstream effect of BTK inhibition on cell proliferation and viability.[12][13]
Materials:
-
Ramos cell line
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Blue® Resazurin-based assay or CellTiter-Glo® ATP-based assay)
Procedure:
-
Cell Seeding: Seed Ramos cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions (e.g., 20 µL of CellTiter-Blue®).
-
Signal Development: Incubate for 1-4 hours.
-
Data Acquisition: Read the fluorescence (for resazurin) or luminescence (for ATP) on a plate reader.
Data Presentation and Expected Outcomes
| Parameter | This compound | Positive Control (Ibrutinib) |
| pBTK Inhibition EC₅₀ (nM) | To be determined | Expected: <50 nM |
| Cell Growth Inhibition GI₅₀ (nM) | To be determined | Expected: <100 nM |
A successful candidate will show a dose-dependent decrease in pBTK levels, which should correlate with a dose-dependent decrease in cell viability. The potency in the cellular assays (EC₅₀, GI₅₀) is expected to be lower than the biochemical IC₅₀ due to factors like membrane permeability and cellular ATP concentrations.
Conclusion
This application note provides a validated, multi-step protocol to comprehensively assess the BTK inhibitory potential of this compound. By systematically progressing from direct enzyme inhibition to cellular target engagement and functional outcomes, researchers can generate a robust data package to determine the compound's promise as a novel therapeutic agent.
References
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BTK Assay Kit. Retrieved from [Link]
-
ACS Publications. (2025-11-18). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Imidazo(1,5-a)pyrazine. Retrieved from [Link]
-
Boga, S. B., et al. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK Inhibitors for Rheumatoid Arthritis. Bioorganic & Medicinal Chemistry Letters, 27(16), 3939–3943. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
ChemSynthesis. (2025-05-20). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
PubMed. (n.d.). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Retrieved from [Link]
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
-
BMG Labtech. (2022-04-04). LanthaScreen Technology on microplate readers. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2025-08-09). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]
-
Bio-protocol. (n.d.). Analysis of Phosphorylated BTK in Whole Blood Using Flow Cytometry. Retrieved from [Link]
-
Drug Target Review. (2018-11-14). Application note: Promega’s ADP-Glo™ assay. Retrieved from [Link]
-
Assay Biotechnology. (n.d.). CytoGlow™. Retrieved from [Link]
-
Sci-Hub. (n.d.). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Retrieved from [Link]
-
Beilstein Journals. (2020-11-26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]
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Title: A Guide to Confirming Intracellular Target Engagement of 3-Methylimidazo[1,5-a]pyrazine Using the Cellular Thermal Shift Assay (CETSA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: Verifying that a therapeutic compound binds its intended target within the complex environment of a living cell is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this target engagement in situ.[1][2][3] This guide provides a detailed framework for applying CETSA to a hypothetical 3-Methylimidazo[1,5-a]pyrazine compound, a scaffold known to interact with protein kinases.[4][5] We will explore the core principles of the assay, deliver a comprehensive, step-by-step protocol using Western blotting for readout, and discuss data interpretation and critical experimental considerations.
The Principle of Target Engagement-Induced Thermal Stabilization
CETSA is predicated on a fundamental biophysical principle: the binding of a ligand, such as a small molecule drug, to its protein target often increases the protein's conformational stability.[6][7] This increased stability makes the protein more resistant to thermal denaturation.[8]
When cells are heated, proteins begin to unfold and aggregate, losing their solubility.[3][9] In the presence of a binding compound, the target protein remains in its soluble, folded state at higher temperatures compared to its unbound state. By systematically heating cell lysates or intact cells across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can generate a "melting curve".[3][9] A shift in this curve to a higher temperature in drug-treated cells provides direct evidence of target engagement.[8]
Figure 1: Principle of Ligand-Induced Thermal Stabilization. At elevated temperatures, the unbound target protein denatures and aggregates. Ligand binding stabilizes the protein, keeping it soluble.
Case Study Context: this compound and a Putative Kinase Target
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[10] For instance, Acalabrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), features this core structure.[5] For this guide, we will hypothesize that our novel this compound, hereafter referred to as "Compound-MIP," is designed to target a specific intracellular kinase, "Kinase-X." Our goal is to use CETSA to confirm that Compound-MIP engages Kinase-X inside intact cells.
The CETSA Experimental Workflow
The classic Western blot-based CETSA experiment can be broken down into five key stages: Treatment, Thermal Challenge, Lysis, Separation, and Detection.[11][12]
Figure 2: The five-stage experimental workflow for a Western blot-based Cellular Thermal Shift Assay.
Detailed Protocol: CETSA for Compound-MIP and Kinase-X
This protocol is designed for adherent cells and detection via quantitative Western blotting.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing Kinase-X (e.g., HEK293, MCF-7).
-
Culture Medium: Appropriate medium (e.g., DMEM) with FBS and Penicillin-Streptomycin.
-
Compound-MIP: Stock solution in DMSO (e.g., 10 mM).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., Halt™ or cOmplete™).
-
Lysis Buffer: PBS with 1% NP-40 and freshly added inhibitors. Rationale: A non-ionic detergent like NP-40 is gentle enough to lyse cells without denaturing proteins, preserving the native folded state.
-
BCA Protein Assay Kit: For protein concentration normalization.
-
SDS-PAGE equipment and reagents: Gels, running buffer, transfer buffer.
-
Antibodies: Validated primary antibody specific for Kinase-X and a loading control (e.g., GAPDH, β-Actin), plus a corresponding HRP-conjugated secondary antibody.
-
Equipment: Cell culture incubator, thermal cycler, refrigerated centrifuge, Western blot imaging system.
Step-by-Step Methodology
Phase A: Cell Culture and Treatment
-
Cell Seeding: Seed cells in 10 cm dishes to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with the desired final concentration of Compound-MIP (e.g., 10 µM) or an equivalent volume of vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) in the incubator.
-
Self-Validation: The vehicle control is essential to establish the baseline melting curve of Kinase-X.
-
Phase B: Thermal Challenge
-
Cell Harvest: After treatment, wash the cells twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS supplemented with protease/phosphatase inhibitors. Pool the cell suspensions for each condition (Vehicle and Compound-MIP).
-
Aliquoting: Transfer 100 µL aliquots of each cell suspension into individual PCR tubes. Prepare one tube for each temperature point.
-
Expert Tip: A typical temperature range is 40°C to 64°C, with 3-4°C increments (e.g., 40, 44, 48, 52, 56, 60, 64°C), plus a 37°C non-heated control.
-
-
Heating: Place the PCR tubes in a thermal cycler and heat them at the designated temperatures for 3-8 minutes.[3] Immediately after heating, move the tubes to ice for at least 3 minutes to stop the denaturation process.[13]
Phase C: Lysis and Separation
-
Cell Lysis: Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (e.g., liquid nitrogen for 1 min, then a 37°C water bath for 1 min).
-
Rationale: Freeze-thaw is a mechanical lysis method that avoids detergents during the heating step, which could interfere with protein stability.
-
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins and cellular debris.[3]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new, pre-chilled tube. This is the sample you will analyze.
Phase D: Detection and Data Analysis
-
Protein Quantification: Determine the total protein concentration of each supernatant sample using a BCA assay. This is crucial for ensuring equal loading on the gel.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibody against Kinase-X, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the image with a digital imager.
-
Critical Point: Strip the membrane and re-probe for a loading control (e.g., GAPDH) to confirm equal protein loading across all lanes.
-
-
Densitometry: Quantify the band intensity for Kinase-X at each temperature point for both vehicle and Compound-MIP-treated samples.
-
Data Plotting: Normalize the intensity of each band to the 37°C control for that condition (set to 100% or 1.0). Plot the relative soluble protein fraction against temperature to generate the melting curves.
Data Interpretation and Presentation
A successful experiment will show a rightward shift in the melting curve for the Compound-MIP-treated sample compared to the vehicle control. This indicates that Compound-MIP stabilized Kinase-X, providing strong evidence of target engagement.
Hypothetical Data Summary
| Temperature (°C) | Vehicle (Relative Intensity) | Compound-MIP (Relative Intensity) |
| 37 | 1.00 | 1.00 |
| 48 | 0.95 | 0.98 |
| 52 | 0.75 | 0.92 |
| 56 | 0.48 | 0.81 |
| 60 | 0.21 | 0.55 |
| 64 | 0.05 | 0.25 |
This table illustrates that at 56°C, only 48% of Kinase-X remains soluble in vehicle-treated cells, while 81% remains soluble in cells treated with Compound-MIP, demonstrating a clear thermal stabilization.
Advanced CETSA Formats
While Western blot is a robust and accessible readout, other CETSA formats exist:
-
Isothermal Dose-Response Fingerprinting (ITDRF-CETSA): Cells are treated with a range of compound concentrations but heated at a single, fixed temperature.[11][14] This allows for the determination of an apparent cellular EC50 for target binding.
-
Mass Spectrometry-based CETSA (MS-CETSA/TPP): An unbiased, proteome-wide approach to identify both on-target and off-target interactions of a compound.[12][15]
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for validating the direct binding of a compound to its target in a physiologically relevant setting.[3][16] By following the detailed protocol and understanding the principles outlined in this guide, researchers can confidently assess the intracellular target engagement of novel molecules like 3-Methylimidazo[1,5-a]pyrazines, de-risking projects and accelerating the drug discovery pipeline.[2]
References
-
Title: Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Source: Springer Protocols. URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: ACS Publications. URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net. URL: [Link]
-
Title: CETSA® - What, Why and When. Source: YouTube. URL: [Link]
-
Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Source: Taylor & Francis Online. URL: [Link]
-
Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Source: Annual Review of Pharmacology and Toxicology. URL: [Link]
-
Title: CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Source: ResearchGate. URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI. URL: [Link]
-
Title: Cellular thermal shift assay (CETSA). Source: Bio-protocol. URL: [Link]
-
Title: Principle of the cellular thermal shift assay (CETSA). Source: ResearchGate. URL: [Link]
-
Title: Current Advances in CETSA. Source: Frontiers in Pharmacology. URL: [Link]
-
Title: CETSA. Source: Karolinska Institutet. URL: [Link]
-
Title: A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Source: bioRxiv. URL: [Link]
-
Title: (PDF) Current Advances in CETSA. Source: ResearchGate. URL: [Link]
-
Title: Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK Inhibitors for Rheumatoid Arthritis. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. Source: ResearchGate. URL: [Link]
-
Title: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: PubMed Central. URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Source: MDPI. URL: [Link]
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Application Notes and Protocols for High-Throughput Screening of Imidazo[1,5-a]pyrazine Libraries
Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Structure in Modern Drug Discovery
The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an excellent scaffold for developing potent and selective modulators of various biological targets. This structural motif is considered a "privileged" scaffold, as it has been shown to bind to multiple, distinct protein targets, leading to a wide range of biological activities.[1]
Derivatives of imidazo[1,5-a]pyrazine have been successfully developed as inhibitors of key enzymes implicated in human diseases, including kinases, phosphodiesterases, and bromodomains.[2][3][4] For instance, the FDA-approved drug Acalabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor for the treatment of certain cancers, features an imidazo[1,5-a]pyrazine core.[2] This success underscores the therapeutic potential of this scaffold and drives the need for efficient methods to explore the vast chemical space surrounding it.
High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of imidazo[1,5-a]pyrazine analogs against specific biological targets.[5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of HTS campaigns focused on this promising chemical class. We will delve into the critical aspects of library synthesis, assay development, the screening workflow, and the crucial steps of hit validation, providing both the "how-to" and the critical "why" behind each protocol.
Section 1: Library Design and Synthesis of Imidazo[1,5-a]pyrazines
The success of any HTS campaign is fundamentally linked to the quality and diversity of the screening library. For imidazo[1,5-a]pyrazines, several synthetic strategies can be employed to generate a library with a broad range of substituents, which is crucial for establishing meaningful structure-activity relationships (SAR).
Rationale for Library Design
A well-designed library should explore key chemical vectors on the imidazo[1,5-a]pyrazine core. The primary goal is to introduce diversity at multiple positions to modulate physicochemical properties (e.g., solubility, permeability) and to probe the target's binding pocket for favorable interactions. Computational methods, such as pharmacophore modeling and virtual screening, can be employed to pre-select building blocks that are more likely to yield active compounds against a specific target class, such as kinases.[6][7]
Synthetic Protocols for Library Generation
Several robust synthetic routes to the imidazo[1,5-a]pyrazine scaffold have been reported, which are amenable to parallel synthesis for library production. A common and efficient method is the multi-component reaction, which allows for the rapid assembly of the core structure from readily available starting materials.
Protocol 1: General Procedure for Parallel Synthesis of an Imidazo[1,5-a]pyrazine Library
This protocol is adapted from established synthetic methodologies.[8][9]
-
Reaction Setup: In an array of reaction vials, add the appropriate aminopyrazine starting material (1 equivalent).
-
Solvent Addition: Dispense a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane, to each vial.
-
Addition of Aldehyde: To each vial, add a unique aldehyde (1.1 equivalents) from a pre-selected building block library.
-
Addition of Isocyanide: Add a diverse isocyanide (1.1 equivalents) to each vial.
-
Catalyst/Acid Addition: Introduce a catalyst, such as bismuth(III) trifluoromethanesulfonate, and an acid like p-toluenesulfonic acid monohydrate, if required by the specific reaction mechanism.[9]
-
Reaction Execution: Seal the vials and heat the reaction array to the optimized temperature (e.g., 80-120 °C) for a specified time (e.g., 12-24 hours).
-
Work-up and Purification: Upon completion, allow the reactions to cool. Perform a parallel work-up, which may involve liquid-liquid extraction or solid-phase extraction. Purify the products using automated flash chromatography or preparative HPLC.
-
Quality Control: Analyze each library member for purity and identity using LC-MS and ¹H NMR. A purity of >95% is recommended for HTS.
Section 2: High-Throughput Screening Assay Development
The development of a robust and reliable assay is the cornerstone of a successful HTS campaign. The chosen assay must be sensitive, reproducible, and amenable to miniaturization and automation.[10]
Key Considerations for Assay Selection
The choice of assay technology depends on the biological target. For common drug targets of imidazo[1,5-a]pyrazines, several assay formats are available:
-
Kinases: Biochemical assays that measure the consumption of ATP or the production of ADP are widely used. Examples include ADP-Glo™ (Promega) or HTRF® KinEASE (Cisbio).
-
Phosphodiesterases (PDEs): Assays typically measure the depletion of cyclic nucleotides (cAMP or cGMP).[3] Fluorescence polarization (FP) or AlphaScreen® (PerkinElmer) technologies are suitable.
-
Bromodomains: Assays often rely on the disruption of a protein-protein interaction. AlphaLISA® (PerkinElmer) or TR-FRET assays are common choices.
Causality behind Experimental Choices: The selection of an assay format should prioritize a low false-positive rate. For instance, in kinase screening, a direct measurement of product formation (phosphopeptide) is often preferred over ATP depletion assays, as the latter can be prone to interference from compounds that interact with the luciferase reporter system.
Assay Miniaturization and Optimization
To conserve reagents and compound stocks, assays are typically miniaturized from 96-well to 384- or 1536-well plates.[11] This process requires careful optimization of several parameters.
Protocol 2: Assay Miniaturization and Optimization in 384-Well Format
-
Reagent Titration: Systematically vary the concentrations of the target enzyme, substrate, and any necessary co-factors to find the optimal conditions that provide a robust signal with minimal reagent consumption.
-
DMSO Tolerance: Determine the highest concentration of dimethyl sulfoxide (DMSO), the solvent used for compound storage, that does not significantly impact assay performance. Typically, a final DMSO concentration of 0.5-1% is well-tolerated.
-
Incubation Times: Optimize the incubation times for each step of the assay to ensure the reaction reaches a steady state and the signal is stable.
-
Assay Validation: Once optimized, the assay's performance must be validated by calculating key statistical parameters.
Self-Validating Systems: The Z'-Factor
The Z'-factor is a statistical measure of the quality of an HTS assay. It reflects the dynamic range of the signal and the variability of the data.[11]
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are their respective means.
-
An assay is considered robust and suitable for HTS if it consistently yields a Z'-factor ≥ 0.5 .
| Parameter | Description | Acceptance Criteria | Rationale |
| Z'-Factor | A measure of assay quality, reflecting the separation between positive and negative controls. | ≥ 0.5 | Ensures that hits can be reliably distinguished from background noise.[11] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 | A higher ratio indicates a larger assay window, making hit identification easier. |
| Coefficient of Variation (%CV) | A measure of the variability of the data, calculated as (standard deviation / mean) * 100. | < 15% | Low variability is essential for reproducible results. |
Section 3: The HTS Workflow: From Primary Screen to Hit Confirmation
The HTS workflow is a multi-step process designed to efficiently identify and confirm active compounds from a large library.
Caption: A typical high-throughput screening workflow.
Primary Screen
The entire imidazo[1,5-a]pyrazine library is screened at a single, relatively high concentration (e.g., 10-20 µM) to identify any compound that shows activity against the target.[11] This step is designed for speed and throughput.
Hit Confirmation and Dose-Response
Compounds identified as "actives" or "hits" in the primary screen are then subjected to a confirmation screen. This involves re-testing the same compounds, often from freshly prepared solutions, to eliminate false positives due to experimental error.[12] Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point titration) to generate a dose-response curve and determine their potency (IC₅₀ or EC₅₀ value).
Counter-Screens and Orthogonal Assays
A critical step in hit validation is to rule out compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).[13] This is achieved through counter-screens, which are assays designed to detect such interference. Orthogonal assays, which measure the same biological endpoint using a different technology, are also highly valuable for confirming that the observed activity is genuine.
Section 4: Data Analysis, Hit Prioritization, and Validation
HTS campaigns generate vast amounts of data that require sophisticated analysis to identify true hits and prioritize them for further investigation.[12]
Data Normalization and Hit Calling
Raw data from the plate reader is first normalized to account for plate-to-plate variation. A common method is to normalize to the plate's negative (0% activity) and positive (100% activity) controls. A "hit" is typically defined as a compound that produces a signal beyond a certain threshold, often three standard deviations from the mean of the negative controls.[11]
Hit Triage and Prioritization
The list of confirmed hits must be triaged to select the most promising candidates for follow-up studies. This involves a multi-parameter assessment:
-
Potency: Compounds with lower IC₅₀/EC₅₀ values are generally prioritized.
-
Selectivity: Activity in the primary assay but inactivity in counter-screens is essential.
-
Structure-Activity Relationship (SAR): The presence of multiple related structures (analogs) with similar activity, known as a "cluster," increases confidence in a chemical series.[13]
-
Chemical Tractability: The hit compound should have a chemical structure that is amenable to synthetic modification for optimization.
-
Freedom to Operate: A preliminary check for intellectual property (IP) surrounding the chemical scaffold is often performed.
Caption: Decision tree for hit validation and progression.
Section 5: Case Study: HTS for Imidazo[1,5-a]pyrazine-based BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a well-validated target in B-cell malignancies.[14] The following outlines a hypothetical HTS campaign to identify novel imidazo[1,5-a]pyrazine-based BTK inhibitors.
-
Library: A 50,000-member diversity-oriented imidazo[1,5-a]pyrazine library.
-
Primary Assay: The ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. This is a robust, luminescence-based assay suitable for HTS.
-
Primary Screen: The library is screened at 10 µM. Hits are defined as compounds causing >50% inhibition of BTK activity.
-
Hit Confirmation: Hits are re-tested from fresh stock. Confirmed hits proceed to 10-point dose-response curves to determine IC₅₀ values.
-
Counter-Screen: A counter-screen against luciferase is performed to eliminate compounds that directly inhibit the reporter enzyme in the ADP-Glo™ assay.
-
Selectivity Screen: Confirmed, non-luciferase inhibiting hits are screened against a panel of related kinases (e.g., EGFR, ITK, Tec) to assess their selectivity profile.[2]
Sample Hit Validation Cascade Table
| Stage | Assay | Purpose | Criteria for Progression |
| 1. Primary Screen | ADP-Glo™ BTK Assay (10 µM) | Identify initial hits | >50% Inhibition |
| 2. Hit Confirmation | ADP-Glo™ BTK Assay (10-pt curve) | Confirm activity and determine potency | IC₅₀ < 10 µM |
| 3. Counter-Screen | Luciferase Inhibition Assay | Eliminate assay artifacts | IC₅₀ > 50 µM |
| 4. Orthogonal Assay | HTRF® KinEASE BTK Assay | Confirm mechanism of action | IC₅₀ < 10 µM |
| 5. Selectivity Panel | Kinase Panel (e.g., EGFR, ITK) | Assess selectivity profile | >100-fold selectivity over related kinases |
| 6. Cell-based Assay | Cell-based BTK phosphorylation assay | Confirm activity in a cellular context | EC₅₀ < 10 µM |
Conclusion
The imidazo[1,5-a]pyrazine scaffold represents a fertile ground for the discovery of novel therapeutics. A well-executed high-throughput screening campaign, built upon a foundation of rational library design, robust assay development, and a stringent hit validation cascade, is a powerful strategy to unlock the full potential of this privileged chemical class. By adhering to the principles and protocols outlined in this guide, researchers can significantly increase the probability of identifying high-quality, tractable hit compounds that can serve as the starting point for successful drug discovery programs.
References
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Mosca, N. M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]
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DeGruttola, H., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available at: [Link]
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Ali, A., et al. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]
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Abdel-Magid, A. F. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules. Available at: [Link]
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Venkataramani, C., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Kim, H. J., et al. (2019). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Hendriks, A., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Journal of Medicinal Chemistry. Available at: [Link]
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Auld, D. S. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. Available at: [Link]
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Zhang, H., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Unciti-Broceta, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]
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Kavlock, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives. Available at: [Link]
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Di Maria, F., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. Available at: [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
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Sun, Y., et al. (2023). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Lee, S., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
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Mowbray, C. E., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for the Pharmacokinetic Profiling of 3-Methylimidazo[1,5-a]pyrazine in Animal Models
Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of this and related structures, such as imidazo[1,2-a]pyridines and other pyrazine-containing molecules, have demonstrated a wide range of pharmacological activities, including acting as kinase inhibitors for potential cancer therapies and exhibiting other valuable therapeutic properties.[2][3] The structural resemblance of the fused imidazopyridine system to purines has driven extensive biological investigation.[4]
Given the therapeutic promise of this chemical class, a thorough understanding of the pharmacokinetic (PK) properties of novel derivatives is paramount for their successful development as drug candidates. Pharmacokinetics, the study of how a compound is absorbed, distributed, metabolized, and excreted (ADME), provides critical insights into the behavior of a drug in a biological system.[5] This application note provides a detailed guide for researchers on conducting a comprehensive pharmacokinetic profiling of 3-Methylimidazo[1,5-a]pyrazine in preclinical animal models. The protocols outlined herein are designed to be adaptable and are grounded in established principles of preclinical drug development and bioanalysis.
Experimental Design: A Roadmap to Robust Pharmacokinetic Data
A well-designed preclinical study is the cornerstone of obtaining reliable and translatable pharmacokinetic data.[5] The following sections detail the critical components of an in vivo pharmacokinetic study for this compound.
Ethical Considerations in Animal Research
All animal experiments must be conducted in strict accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The principles of the "3Rs" (Replacement, Reduction, and Refinement) should be a guiding framework for all study protocols to ensure the humane treatment of laboratory animals.
Selection of Animal Models
The choice of animal model is a critical decision in preclinical research. For initial pharmacokinetic screening of small molecules like this compound, rodents such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are commonly used due to their well-characterized physiology and ease of handling.[6] The selection should be justified based on the specific research question and any available information on the compound's potential metabolism and mechanism of action.
Dosing Strategy
Route of Administration: The intended clinical route of administration should guide the choice of dosing route in preclinical studies. For orally administered drugs, oral gavage (PO) is a common method.[6] Intravenous (IV) administration is also typically included to determine absolute bioavailability.[6]
Vehicle Selection: The formulation of the dosing vehicle is crucial, especially for compounds with poor aqueous solubility.[7][8][9] A preliminary formulation development strategy should be employed to identify a vehicle that ensures complete dissolution and stability of this compound. Common vehicles include aqueous solutions (e.g., saline, PBS), co-solvent systems (e.g., water with polyethylene glycol, propylene glycol, or ethanol), or suspensions (e.g., in methylcellulose). The chosen vehicle must be well-tolerated by the animals.[5]
Dose Level Determination: Dose levels should be selected based on any available in vitro efficacy data and preliminary toxicity assessments. A typical study might include a low, medium, and high dose to assess dose proportionality.
In-Life Study Protocol: From Dosing to Sample Collection
This section provides a step-by-step protocol for the in-vivo phase of the pharmacokinetic study.
Materials and Reagents
-
This compound (of known purity)
-
Selected animal model (e.g., male Sprague-Dawley rats, 250-300 g)
-
Dosing vehicle (pre-formulated and validated)
-
Oral gavage needles
-
IV administration supplies (syringes, catheters if applicable)
-
Blood collection supplies (e.g., sterile lancets, capillary tubes, microcentrifuge tubes with anticoagulant like K2-EDTA)[10]
-
Anesthetic (if required for blood collection, e.g., isoflurane)
-
Centrifuge
-
Freezer (-80°C)
Experimental Workflow Diagram
Caption: Experimental workflow for pharmacokinetic profiling.
Procedure
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3-5 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Pre-dose Blood Sample: Collect a pre-dose (t=0) blood sample from each animal.
-
Compound Administration:
-
Oral (PO): Administer the formulated this compound via oral gavage. Record the exact time of dosing.
-
Intravenous (IV): Administer the formulated compound intravenously (e.g., via tail vein). Record the exact time of dosing.
-
-
Serial Blood Sampling: Collect blood samples at predetermined time points to capture the full pharmacokinetic profile. A typical sampling schedule for an oral dose might be: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[6] For an IV dose, an earlier time point (e.g., 0.083 hr) is crucial.
-
Plasma Harvesting: Immediately after collection, place the blood samples into tubes containing an anticoagulant. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
Bioanalytical Protocol: Quantifying this compound in Plasma
Accurate quantification of the analyte in plasma is essential for generating reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[14][15]
Materials and Reagents
-
This compound analytical standard
-
Internal standard (IS) - a structurally similar compound not present in the sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Control animal plasma
-
LC-MS/MS system
LC-MS/MS Method Development and Validation
A robust LC-MS/MS method should be developed and validated according to regulatory guidelines (e.g., FDA guidance).[14][15][16][17][18]
Sample Preparation:
-
Protein Precipitation (PPT): This is a common and straightforward method.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution from low to high organic content is typically used to separate the analyte from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is likely suitable for this nitrogen-containing heterocyclic compound.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor ion (Q1) will be the protonated molecule [M+H]+ of this compound, and a characteristic product ion (Q3) will be monitored. The same is done for the internal standard.
Method Validation Parameters:
The method should be validated for:
-
Selectivity
-
Accuracy and Precision
-
Calibration Curve Linearity
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Pharmacokinetic Data Analysis and Interpretation
Data Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA). Several software packages are available for this purpose, such as Phoenix WinNonlin, PKMP, or PKQuest.[19][20][21][22][23]
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute bioavailability (calculated from PO and IV data) |
Potential Metabolic Pathways
While specific metabolic pathways for this compound are not yet defined, it is possible to hypothesize potential routes based on the metabolism of other pyrazine-containing compounds.[24][25][26] Common metabolic transformations for such scaffolds include:
-
Oxidation: Hydroxylation of the methyl group or the aromatic rings.
-
N-oxidation: Oxidation of the nitrogen atoms in the pyrazine or imidazole ring.
-
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites.
Hypothesized Metabolic Pathway of this compound
Caption: Hypothesized metabolic pathways of this compound.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the pharmacokinetic profiling of this compound in animal models. By following these guidelines, researchers can generate robust and reliable data on the absorption, distribution, metabolism, and excretion of this promising compound. This information is critical for making informed decisions in the drug discovery and development process, ultimately contributing to the advancement of new therapeutic agents.
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Badowska-Roslonek, K., & Czarnecka, K. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 4945. [Link]
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Chen, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]
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Duan, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]
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Gautam, A., & Singh, A. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 14(4), 1337–1353. [Link]
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National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Survival Blood Collection in Mice and Rats. Retrieved from [Link]
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de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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ResearchGate. (n.d.). Oral Formulations for Preclinical Studies. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. Retrieved from [Link]
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Di Giacomo, G., et al. (2021). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry, 45(1), 47-60. [Link]
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Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]
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Wu, Y. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
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Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]
-
Al-Rashood, S. T., & A-Ali, A. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 1–20. [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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Zhang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2333. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,5-a]pyrazines
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of synthesizing this important heterocyclic scaffold. Imidazo[1,5-a]pyrazines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including potential as c-Src inhibitors for the treatment of acute ischemic stroke[1].
This resource is structured to provide practical, experience-driven insights into the common challenges encountered during the synthesis of these compounds. We will explore key synthetic strategies and offer solutions to overcome common experimental hurdles.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific problems that may arise during the synthesis of imidazo[1,5-a]pyrazines, presented in a question-and-answer format.
Scenario 1: Low Yield in Multi-Component Reaction (MCR) based Syntheses
Question: I am attempting to synthesize a substituted imidazo[1,5-a]pyrazine using a two-step approach that starts with a three-component reaction to form a functionalized 2-thiohydantoin, followed by a base-promoted cyclization, as described by Attanasi et al.[2]. However, my overall yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this two-step synthesis can often be traced back to either the initial three-component reaction or the subsequent cyclization step. Let's break down the potential issues and solutions for each stage.
Part A: The Three-Component Reaction
The initial reaction involves the condensation of a propargyl amine or aminoester, a 1,2-diaza-1,3-diene, and an isothiocyanate. The efficiency of this step is highly dependent on the purity of your starting materials and the precise reaction conditions.
-
Causality: The formation of the 2-thiohydantoin intermediate is a delicate balance of multiple equilibria. Impurities in the starting materials, such as water or other nucleophiles, can compete in the reaction, leading to unwanted side products. The stoichiometry of the reactants is also critical; an excess of one component can lead to the formation of dimers or other adducts.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure all starting materials are pure and dry. Propargyl amines can be particularly susceptible to oxidation. It is recommended to use freshly distilled or purified reagents.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A 1:1:1 molar ratio is typically optimal. Consider adding the isothiocyanate dropwise to the mixture of the other two components to control the reaction rate and minimize side reactions.
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents like dichloromethane (DCM) or acetonitrile are generally preferred.
-
Temperature Control: These reactions are often run at room temperature. However, if the reaction is sluggish, gentle heating (40-50 °C) may be beneficial. Conversely, if side product formation is an issue, cooling the reaction may be necessary.
-
Part B: The Base-Promoted Intramolecular Cyclization
The second step involves the regioselective cyclization of the functionalized 2-thiohydantoin to form the imidazo[1,5-a]pyrazine core.
-
Causality: The success of this intramolecular cyclization depends on the choice of base, solvent, and temperature. An inappropriate base may not be strong enough to deprotonate the required position for cyclization or could lead to decomposition of the starting material or product. The solvent must be able to dissolve the starting material and be compatible with the base.
-
Troubleshooting Steps:
-
Base Selection: The original protocol suggests a variety of bases. If you are experiencing low yields, consider screening different bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base may be substrate-dependent.
-
Solvent Effects: Anhydrous solvents are crucial for this step, especially when using strong bases like NaH. Tetrahydrofuran (THF) or dimethylformamide (DMF) are common choices.
-
Temperature Optimization: The cyclization may require heating. Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS. If the reaction is slow, the temperature can be increased, but be mindful of potential decomposition at higher temperatures.
-
Scenario 2: Inefficient Cyclization in Bischler-Napieralski or Pictet-Spengler Type Reactions
Question: I am trying to synthesize the imidazo[1,5-a]pyrazine core via a Bischler-Napieralski or a modified Pictet-Spengler reaction, but the cyclization to form the fused imidazole ring is not proceeding efficiently. What factors could be hindering this step?
Answer:
Both the Bischler-Napieralski and Pictet-Spengler reactions are powerful methods for constructing fused heterocyclic systems. However, their success with pyrazine-containing substrates can be challenging due to the electron-deficient nature of the pyrazine ring.
-
Causality: The key step in these reactions is an intramolecular electrophilic substitution on the pyrazine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring deactivates it towards electrophilic attack, making the cyclization step inherently difficult. The nature of the activating group and the reaction conditions are therefore critical. A modified Pictet-Spengler strategy has been reported for the synthesis of the imidazopyrazine ring[3].
-
Troubleshooting Workflow:
Sources
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for 3-Methylimidazo[1,5-a]pyrazine synthesis
Welcome to the technical support center for the synthesis of 3-Methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful synthesis.
Introduction
This compound is a key heterocyclic scaffold found in numerous biologically active compounds, making its efficient synthesis crucial for drug discovery and development. This guide will focus on the common synthetic routes and provide practical solutions to challenges that may arise during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: A widely adopted and robust method is the acid-catalyzed cyclocondensation of 2-(aminomethyl)pyrazine with a suitable acetaldehyde equivalent. A particularly effective protocol, adapted from the synthesis of the analogous 3-methylimidazo[1,5-a]pyridine, utilizes nitroethane as the acetaldehyde precursor in a mixture of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃)[1]. This one-pot procedure is efficient, though it requires careful control of reaction conditions.
Q2: Why is a mixture of polyphosphoric acid (PPA) and phosphorous acid used?
A2: Polyphosphoric acid serves as both the acidic catalyst and a powerful dehydrating agent, driving the cyclization reaction towards the product. The addition of phosphorous acid has been shown to significantly improve the reaction yield. It is believed to facilitate the in-situ generation of a more reactive electrophilic intermediate from nitroethane, which is crucial for the initial nucleophilic attack by the aminopyrazine[1].
Q3: Can I use acetaldehyde directly instead of nitroethane?
A3: While nitroethane is a common and effective acetaldehyde equivalent in this reaction, direct use of acetaldehyde is also possible. One study on a related imidazo[1,5-a]pyridine synthesis demonstrated the use of an aqueous solution of acetaldehyde[2]. However, the high volatility and potential for side reactions of acetaldehyde require careful control of the reaction temperature and stoichiometry. For initial attempts, nitroethane often provides a more controlled and reproducible outcome.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields in this synthesis can often be attributed to several factors:
-
Purity of Reagents: Ensure that 2-(aminomethyl)pyrazine is pure and that the PPA has not absorbed significant amounts of atmospheric moisture. PPA is highly hygroscopic, and excess water can impede its dehydrating capability[3].
-
Reaction Temperature: The reaction is sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material or product. A systematic temperature optimization is recommended[1].
-
Inefficient Mixing: The reaction mixture is often viscous. Inefficient stirring can lead to localized overheating and poor reaction kinetics.
-
Protonation of the Amine: Under the strongly acidic conditions, the primary amine of 2-(aminomethyl)pyrazine can be protonated, reducing its nucleophilicity and slowing down the reaction[1]. The optimized conditions with H₃PO₃ help to mitigate this.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A sample of the reaction mixture can be carefully quenched in a biphasic system of water and ethyl acetate, neutralized with a base (e.g., aqueous ammonia), and the organic layer spotted on a TLC plate. The disappearance of the 2-(aminomethyl)pyrazine spot and the appearance of a new, typically UV-active, product spot will indicate the reaction's progression.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: The reaction fails to initiate or proceeds very slowly.
| Potential Cause | Troubleshooting Steps |
| Inactive PPA | PPA is highly hygroscopic. If it has absorbed too much water, its dehydrating and catalytic activity will be compromised. Use freshly opened or properly stored PPA. The concentration of P₂O₅ in PPA is critical for its activity[3][4]. |
| Low Reaction Temperature | This reaction typically requires high temperatures (e.g., 140-160 °C) to proceed at a reasonable rate[1]. Gradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal condition without causing decomposition. |
| Poor Quality Starting Material | Impurities in the 2-(aminomethyl)pyrazine can inhibit the reaction. Verify the purity of your starting material by NMR or other analytical techniques. |
Problem 2: The formation of significant side products is observed.
| Potential Cause | Troubleshooting Steps |
| Overheating | Excessive temperatures can lead to polymerization or decomposition of the starting materials and product. Carefully control the reaction temperature and ensure uniform heating. |
| Side Reactions of 2-(aminomethyl)pyrazine | In the presence of strong acids, self-condensation or other side reactions of the starting amine can occur. Adhering to the optimized ratio of PPA and H₃PO₃ can help minimize these side reactions[1]. |
| Oxidation | Although the reaction is typically performed under an inert atmosphere, the presence of oxidizing agents could lead to undesired byproducts. |
Problem 3: Difficulty in isolating and purifying the product.
| Potential Cause | Troubleshooting Steps |
| Incomplete Neutralization | After quenching the reaction with ice-water, the acidic mixture must be carefully neutralized (e.g., with aqueous ammonia) to a basic pH before extraction. Incomplete neutralization will result in the protonated product remaining in the aqueous layer. |
| Emulsion Formation during Extraction | The presence of polymeric byproducts can lead to the formation of emulsions during the ethyl acetate extraction. Adding a saturated solution of NaCl (brine) can help to break up emulsions. |
| Co-eluting Impurities | If column chromatography is required, closely related impurities may co-elute with the product. Experiment with different solvent systems for chromatography (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol) to achieve better separation. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from the optimized synthesis of 3-methylimidazo[1,5-a]pyridine[1].
Materials:
-
2-(Aminomethyl)pyrazine
-
Nitroethane
-
Polyphosphoric acid (PPA, 87%)
-
Phosphorous acid (H₃PO₃)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or aqueous ammonia
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(aminomethyl)pyrazine (1.0 mmol), nitroethane (2.0 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).
-
Heat the reaction mixture to 160 °C with vigorous stirring for 2 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it into a beaker containing ice-cold water (20 mL).
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate or aqueous ammonia until the pH is > 8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Optimization of Reaction Conditions
The following table, adapted from the synthesis of 3-methylimidazo[1,5-a]pyridine, illustrates the importance of optimizing the reaction conditions. A similar optimization strategy is recommended for the synthesis of this compound.
| Entry | Medium (per mmol of amine) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA 85% (1 g) | 110 | 3 | 4 |
| 2 | PPA 87% (1 g) | 130 | 3 | 15 |
| 3 | PPA 87% (0.5 g) / H₃PO₃ (0.25 g) | 140 | 2 | 43 |
| 4 | PPA 87% (0.5 g) / H₃PO₃ (0.5 g) | 140 | 1.5 | 62 |
| 5 | PPA 87% (0.5 g) / H₃PO₃ (0.5 g) | 160 | 2 | 77 |
| Data adapted from the synthesis of 3-methylimidazo[1,5-a]pyridine[1]. |
Visualization of Key Processes
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the PPA/H₃PO₃-mediated synthesis of this compound from 2-(aminomethyl)pyrazine and nitroethane.
Caption: Proposed reaction pathway for this compound synthesis.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low yield issues.
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
-
Aksenov, A. V., Aksenova, I. V., Magedov, I. V., & Rubin, M. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2903–2910. [Link]
-
Gao, Y., Liu, X., & Li, J. (2017). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 8(8), 837–842. [Link]
-
Reddy, M. R., Darapaneni, C. M., Patil, R. D., & Kumari, H. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(18), 3440-3468. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(12), 3525-3555. [Link]
-
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(10), 1555-1575. [Link]
-
Babu, S., & Raghunathan, R. (2013). Iodine catalyzed synthesis of imidazo[1,2- a]pyrazine and imidazo[1,2- a]pyridine derivatives and their anticancer activity. RSC Advances, 3(48), 26267-26275. [Link]
-
Hutt, J. T., & Aron, Z. D. (2011). An efficient three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde produces imidazo[1,5-a]pyridinium ions in high yields under mild conditions. Organic Letters, 13(19), 5256-5259. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons, Inc. [Link]
-
Barrow, J. C., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1035–1040. [Link]
-
Peng, J., et al. (2023). An iron-catalyzed efficient C-H amination for the construction of imidazole-fused-ring systems. Organic Letters, 25(44), 8036–8041. [Link]
-
Wang, H., et al. (2015). A copper(II)-catalyzed tandem reaction between pyridine ketone and benzylamine. The Journal of Organic Chemistry, 80(3), 1856–1865. [Link]
-
Uhlig, F., & Snyder, H. R. (1953). Polyphosphoric Acid. Advances in Organic Chemistry, 1, 35-81. [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccsenet.org [ccsenet.org]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Low Solubility of 3-Methylimidazo[1,5-a]pyrazine
Welcome to the technical support guide for 3-Methylimidazo[1,5-a]pyrazine. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of this compound in experimental assays. As a nitrogen-containing heterocyclic molecule, its solubility behavior can be complex, but with the right approach, you can achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: I've observed precipitation after adding this compound to my aqueous assay buffer. What is the primary cause of this?
A1: This is a classic sign of a compound exceeding its aqueous solubility limit. This compound, like many small molecule inhibitors, is a hydrophobic, planar molecule which inherently limits its ability to dissolve in water-based solutions. The issue typically arises when a concentrated stock solution, usually in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous assay buffer. The abrupt change in solvent polarity causes the compound to "crash out" or precipitate. This is a common challenge in drug discovery, where up to 70-80% of pipeline compounds are estimated to be poorly soluble[1].
The core of the problem lies in the difference between two types of solubility:
-
Thermodynamic Solubility: The true equilibrium solubility of the compound in a given solvent, achieved over a long incubation period.[2]
-
Kinetic Solubility: The concentration at which a compound, added from a concentrated organic stock, begins to precipitate in an aqueous medium. This is the more relevant parameter for most in vitro assays.[3][4]
Precipitation indicates that the final concentration of this compound in your assay exceeds its kinetic solubility under your specific experimental conditions (e.g., buffer composition, pH, temperature).
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: The standard and highly recommended solvent for preparing initial stock solutions of most poorly soluble compounds is 100% Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[5]
When preparing your stock, adhere to these best practices:
-
Use High-Purity, Anhydrous DMSO: Water content in DMSO can lower its solubilizing power and potentially hydrolyze your compound over time.
-
Ensure Complete Dissolution: After adding the DMSO, ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing or sonication can aid this process.[6] Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Store Properly: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote compound degradation or precipitation.
The following table provides a general guide to solvents. For this compound, begin with DMSO.
| Solvent | Polarity Index | Suitability for Stock Solution | Comments |
| DMSO | 7.2 | Excellent (Recommended) | High solubilizing power; miscible with water. Final concentration in assays should typically be ≤0.5%. |
| DMF | 6.4 | Good | Similar to DMSO but can be more aggressive towards plastics and is more toxic. |
| Ethanol | 4.3 | Moderate | Less effective for highly hydrophobic compounds. Can be useful as a co-solvent. |
| Methanol | 5.1 | Moderate | Similar to ethanol, but generally more volatile and toxic. |
| Water | 10.2 | Poor | The compound is known to have low aqueous solubility. |
Data compiled from various sources on solvent properties.[7][8]
Q3: How can I prevent my compound from precipitating when I dilute the DMSO stock into my aqueous buffer?
A3: This is the most critical step. The goal is to keep the final concentration of both the compound and the DMSO low enough to maintain solubility.
Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
Key Strategies:
-
Lower Final DMSO Concentration: High concentrations of DMSO can affect protein structure and assay performance. A general rule is to keep the final concentration at or below 0.5%. If your initial stock is 10 mM and your final assay concentration is 10 µM, a direct 1:1000 dilution results in 0.1% DMSO, which is acceptable. However, if your stock is 1 mM, the same final concentration requires a 1:100 dilution, yielding 1% DMSO. In this case, prepare a more concentrated primary stock.
-
Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then perform the final dilution into the aqueous buffer. This is a standard practice for creating dose-response curves.[9][10]
-
Improve Mixing Technique: When diluting, add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing or mixing vigorously. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.[11]
-
Determine the Kinetic Solubility Limit: You may be attempting to test a concentration that is simply not achievable. Perform a kinetic solubility assay (see Protocol 2 ) to determine the maximum soluble concentration in your specific assay buffer.
Q4: Can pH adjustment improve the solubility of this compound?
A4: Very likely, yes. This compound is a nitrogen-containing heterocycle. The nitrogen atoms in the ring system can act as weak bases, meaning they can be protonated at acidic pH.
-
Mechanism: The protonated form of the molecule carries a positive charge, which dramatically increases its interaction with polar water molecules and, therefore, its aqueous solubility. The key parameter governing this is the pKa , which is the pH at which the compound is 50% protonated.
-
Practical Application: For a basic compound, lowering the pH of the buffer below its pKa will increase the proportion of the more soluble, protonated form.[12] For example, if the pKa of this compound is 5.5, moving from a pH 7.4 buffer to a pH 6.0 buffer should significantly enhance its solubility.
-
Caution: You must ensure that the new buffer pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Since the exact pKa is likely not published, you can determine the optimal pH experimentally using the protocol provided below (Protocol 3: pH-Dependent Solubility Profiling ).
Q5: Are there additives like co-solvents or excipients that can enhance solubility in the assay?
A5: Yes, if modifying DMSO concentration and pH is insufficient or not compatible with your assay, several other strategies can be employed.
-
Aqueous Co-solvents: Adding a small percentage of a water-miscible organic solvent to your final assay buffer can increase the solubility of your compound.[13][14]
-
Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.
-
Usage: Typically used at 1-5% (v/v) in the final buffer. You must validate that this concentration of co-solvent does not affect your assay's performance by running a vehicle control.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[15][16]
-
Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17]
-
Usage: Can be added directly to the assay buffer. The required concentration varies, so a titration experiment is recommended.
-
-
Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). Hydrophobic drugs can partition into the hydrophobic core of these micelles, increasing their apparent solubility.
-
Examples: Tween® 80, Triton™ X-100.
-
Usage: Use at concentrations slightly above their CMC. Be aware that surfactants can denature proteins and disrupt cell membranes, so extensive controls are necessary.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Accurately weigh out your this compound solid.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
If solid is still visible, place the vial in a 37°C water bath or heating block for 5-10 minutes, followed by further vortexing. A brief sonication can also be effective.
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment by Visual Inspection
This protocol helps you estimate the maximum soluble concentration of your compound in your specific assay buffer.
Caption: Workflow for kinetic solubility assessment.
-
Prepare a top stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a polypropylene plate or microfuge tubes, create a 2-fold serial dilution of this stock in 100% DMSO to generate a range of concentrations (e.g., 10, 5, 2.5, 1.25, ... mM).
-
In a separate clear 96-well plate, add 198 µL of your final assay buffer to each well.
-
Carefully add 2 µL from each DMSO concentration of your serial dilution into the corresponding wells of the assay buffer (this maintains a constant 1% final DMSO concentration). Mix immediately and thoroughly.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Visually inspect each well against a dark background. A laser pointer can be used to detect light scattering (the Tyndall effect), which is a sensitive indicator of fine precipitate.
-
The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.
Protocol 3: pH-Dependent Solubility Profiling
-
Prepare a set of your assay base buffer, adjusting the pH to cover a range (e.g., pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.4). Ensure the buffer has sufficient capacity at each pH.
-
For each pH condition, set up a kinetic solubility test as described in Protocol 2 .
-
Compare the highest clear concentration achieved at each pH.
-
Plot the solubility (µM) versus pH to identify the optimal pH range for your experiment that balances compound solubility with assay compatibility.
By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound and ensure the integrity and reliability of your experimental data.
References
-
Peng, J., et al. (2023). An iron-catalyzed efficient C-H amination for the construction of imidazole-fused-ring systems. The Journal of Organic Chemistry, 88(23), 16581-16588. Available at: [Link]
-
Krasavin, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2836-2845. Available at: [Link]
-
Drug Discovery and Development (2021). Bioavailability Enhancement: Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]
-
American Pharmaceutical Review (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
-
Chemistry LibreTexts (2022). Preparing Solutions. Available at: [Link]
- Di, L., & Kerns, E. H. (2016).
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Available at: [Link]
-
Sá Couto, A. R., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(10), 2036. Available at: [Link]
-
Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499. Available at: [Link]
Sources
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 8. semanticscholar.org [semanticscholar.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
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- 12. researchgate.net [researchgate.net]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Off-Target Effects of Imidazo[1,5-a]pyrazine Inhibitors
Welcome to the technical support center for researchers utilizing imidazo[1,5-a]pyrazine inhibitors. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of off-target effects in your experiments. The imidazo[1,5-a]pyrazine scaffold is a versatile and privileged structure in medicinal chemistry, forming the basis for inhibitors targeting a range of protein kinases and other enzymes.[1][2] However, like many small molecule inhibitors, ensuring target specificity is a critical aspect of experimental design and data interpretation.[3] This resource is designed to equip you with the knowledge and tools to identify, understand, and mitigate off-target effects, ensuring the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Here are some common questions and initial troubleshooting steps for researchers working with imidazo[1,5-a]pyrazine inhibitors.
Q1: I'm observing a much stronger phenotype (e.g., cell death, growth arrest) than expected based on the reported potency of my imidazo[1,5-a]pyrazine inhibitor against its primary target. What could be the reason?
A1: This is a classic indication of off-target effects. While your inhibitor may be potent against its intended target, it could be interacting with other proteins, often kinases, that are critical for cell viability or the signaling pathway you are studying.[3][4] This "polypharmacology" can sometimes be beneficial but often complicates data interpretation.[3] It is crucial to determine if the observed phenotype is a result of on-target, off-target, or a combination of both effects. We recommend proceeding to the "Troubleshooting Guides" section for detailed protocols on how to investigate this.
Q2: My experimental results with an imidazo[1,5-a]pyrazine inhibitor are inconsistent with data from a structurally different inhibitor targeting the same protein. Why is this happening?
A2: This discrepancy strongly suggests that one or both inhibitors have distinct off-target profiles.[5] Even when targeting the same protein, different chemical scaffolds will have different "selectivity windows." Your imidazo[1,5-a]pyrazine inhibitor might be engaging other targets that are not affected by the other inhibitor, leading to a different biological outcome. Comparing the effects of multiple, structurally distinct inhibitors is a powerful strategy to increase confidence in your on-target findings.[5]
Q3: How can I be sure that the cellular effects I'm seeing are due to the inhibition of my target of interest and not an off-target?
A3: The gold standard for target validation is to use a combination of chemical and genetic approaches. A crucial experiment is to rescue the phenotype by expressing a form of the target protein that is resistant to your inhibitor. Alternatively, you can use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the intended target and see if this phenocopies the effect of the inhibitor. If the genetic perturbation produces the same phenotype as your imidazo[1,5-a]pyrazine inhibitor, it strengthens the evidence for on-target activity.
Q4: Are there any computational tools that can predict the potential off-targets of my imidazo[1,5-a]pyrazine inhibitor?
A4: Yes, several computational approaches can provide initial insights into potential off-targets. These methods are broadly categorized as ligand-based and structure-based.[6] Ligand-based methods compare the 2D or 3D features of your inhibitor to libraries of compounds with known activities.[6] Structure-based methods, if a crystal structure of your inhibitor bound to its target exists, can use the binding pocket information to screen for similar pockets in other proteins.[6] While these computational predictions are a valuable starting point, they must be experimentally validated.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and mitigating off-target effects of imidazo[1,5-a]pyrazine inhibitors.
Problem 1: High Cellular Toxicity at Effective Concentrations
You've determined the IC50 of your imidazo[1,5-a]pyrazine inhibitor for its target kinase in a biochemical assay. However, when you apply the inhibitor to cells at a concentration required for target engagement, you observe widespread cell death or other signs of toxicity that are not consistent with the known function of the target.
Potential Cause: The inhibitor is likely hitting one or more off-target kinases that are essential for cell survival. Many kinases are involved in fundamental cellular processes, and their inhibition can lead to apoptosis or cell cycle arrest.
Diagnostic Workflow:
Caption: Workflow for diagnosing unexpected cellular toxicity.
Step-by-Step Protocols:
1. In Vitro Kinome Profiling:
-
Objective: To identify all kinases that your imidazo[1,5-a]pyrazine inhibitor binds to within a large panel.
-
Protocol:
-
Prepare a stock solution of your inhibitor at a high concentration (e.g., 10 mM in DMSO).
-
Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology). These services typically offer screening against hundreds of kinases at a fixed concentration of the inhibitor (e.g., 1 µM).
-
The service will perform radiometric, fluorescence-based, or binding assays to determine the percent inhibition of each kinase in the panel.[7]
-
Analyze the results: The output will be a list of kinases and the corresponding inhibition values. Pay close attention to any kinases that are strongly inhibited (e.g., >90% inhibition) in addition to your primary target.
-
2. Cellular Target Engagement Assay:
-
Objective: To confirm that the identified off-targets are engaged by the inhibitor in a cellular context.
-
Protocol (Example using Western Blot for a phosphorylated substrate):
-
Treat cells with a dose-response of your imidazo[1,5-a]pyrazine inhibitor for a specified time.
-
Lyse the cells and perform a Western blot to detect the phosphorylated form of a known downstream substrate of both your intended target and the suspected off-target kinase.
-
A decrease in the phosphorylation of the off-target's substrate upon inhibitor treatment indicates cellular engagement.
-
3. Phenotype Deconvolution with Genetic Approaches:
-
Objective: To determine if the inhibition of the suspected off-target is responsible for the observed toxicity.
-
Protocol (using siRNA):
-
Transfect cells with siRNA targeting your primary target and a separate set of cells with siRNA targeting the suspected off-target kinase. Include a non-targeting siRNA control.
-
After allowing time for protein knockdown, assess cell viability (e.g., using a CellTiter-Glo® assay).
-
If knockdown of the off-target kinase phenocopies the toxicity observed with your inhibitor, it is likely a major contributor to the off-target effect.
-
Mitigation Strategies:
-
Medicinal Chemistry: If you have medicinal chemistry support, use the kinome profiling data to inform the design of more selective analogs of your imidazo[1,5-a]pyrazine inhibitor.[8] Small modifications to the scaffold can sometimes drastically alter the selectivity profile.
-
Dose Reduction: If possible, use the lowest concentration of your inhibitor that still provides sufficient inhibition of your primary target while minimizing engagement of the problematic off-target.
Problem 2: Inconsistent or Paradoxical Pathway Activation
You are using an imidazo[1,5-a]pyrazine inhibitor to block a specific signaling pathway. While you observe the expected downstream inhibition, you also see the paradoxical activation of another pathway or an unexpected feedback loop.
Potential Cause: Kinase signaling pathways are highly interconnected. Your inhibitor might be unintentionally blocking a kinase that normally acts as a negative regulator of another pathway.[9][10] This "retroactivity" can lead to the unexpected activation of signaling branches.[9]
Illustrative Signaling Pathway:
Caption: Paradoxical pathway activation due to off-target inhibition.
Diagnostic Workflow:
-
Hypothesize Potential Off-Targets: Based on the paradoxically activated pathway, identify kinases that are known negative regulators of that pathway. Cross-reference these with your kinome profiling data if available.
-
Phospho-Proteomics:
-
Objective: To get an unbiased, global view of the signaling changes induced by your inhibitor.
-
Protocol:
-
Treat cells with your imidazo[1,5-a]pyrazine inhibitor and a vehicle control.
-
Lyse the cells, digest the proteins, and enrich for phosphopeptides (e.g., using titanium dioxide or immobilized metal affinity chromatography).
-
Analyze the phosphopeptides by mass spectrometry to identify and quantify changes in phosphorylation across the proteome.
-
Look for phosphosites that are significantly upregulated and map them to known signaling pathways. This can reveal the unexpected activation of pathways and point towards the inhibited negative regulator.
-
-
-
Validate with Orthogonal Approaches:
-
Use siRNA or a different inhibitor to specifically target the suspected off-target kinase. If this recapitulates the paradoxical pathway activation, you have confirmed the mechanism.
-
Mitigation Strategies:
-
Refine Experimental System: If your goal is to study the consequences of inhibiting the primary target, use a more selective inhibitor or a genetic approach (e.g., CRISPR/Cas9 knockout) to avoid the confounding off-target effect.
-
Embrace Polypharmacology: In some cases, the off-target effect might be therapeutically beneficial.[3] If this is the case, you can further investigate the dual inhibition of both the primary and off-target kinases.
Data Summary Example
The following table illustrates how to present kinome profiling data to identify potential off-targets.
| Kinase Target | % Inhibition at 1 µM | On/Off-Target | Notes |
| Target Kinase A | 98% | On-Target | Expected high inhibition |
| Kinase B | 5% | Off-Target | Negligible binding |
| Kinase C | 92% | Off-Target | Strong off-target binding, potential source of toxicity |
| Kinase D | 85% | Off-Target | Strong off-target binding, potential for paradoxical pathway activation |
| Kinase E | 30% | Off-Target | Moderate binding, may be relevant at higher concentrations |
Conclusion
Working with imidazo[1,5-a]pyrazine inhibitors, like any small molecule probe, requires a thorough understanding of their potential off-target effects.[3] By employing a systematic approach of broad-based profiling, cellular validation, and genetic perturbation, researchers can confidently deconvolute on-target from off-target effects. This diligence is essential for producing robust and reproducible data and for the successful development of selective and effective therapeutics. Remember that understanding the full interaction profile of your inhibitor is not a setback, but rather a deeper insight into its biological activity.
References
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03). The Institute of Cancer Research, London. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-17). National Institutes of Health. [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2013-05-15). PLOS ONE. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023-10-26). National Institutes of Health. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024-11-01). National Institutes of Health. [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19). ACS Publications. [Link]
-
Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. (2021-01-01). Royal Society of Chemistry. [Link]
-
Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. (2021-12-01). Bentham Science Publishers. [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. (2022-02-10). ACS Publications. [Link]
-
Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. (2011-04-01). National Institutes of Health. [Link]
-
Kinase assays. (2020-09-01). BMG LABTECH. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2017-06-08). National Institutes of Health. [Link]
-
Overcoming Limitations of Kinase Inhibitors in Cancer Therapy. (2023-01-01). Kairos Discovery. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023-12-13). Royal Society of Chemistry. [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013-02-10). AACR Publications. [Link]
-
Imidazo(1,5-a)pyrazine. (2025-04-14). National Institutes of Health. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (2021-01-01). Royal Society of Chemistry. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2020-01-15). National Institutes of Health. [Link]
-
Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. (2010-09-03). National Institutes of Health. [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (2015-02-17). Frontiers in Pharmacology. [Link]
-
SCHEME 5.7 Synthesis of imidazo[1,2-a]pyrazine scaffold as BET protein... (2019-01-01). ResearchGate. [Link]
-
Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2026-01-23). bioRxiv. [Link]
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- 4. Overcoming Limitations of Kinase Inhibitors in Cancer Therapy - Kairos Discovery [kairos-discovery.com]
- 5. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
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- 7. reactionbiology.com [reactionbiology.com]
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- 10. pubs.acs.org [pubs.acs.org]
How to store and handle 3-Methylimidazo[1,5-a]pyrazine for long-term stability
A comprehensive guide for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of 3-Methylimidazo[1,5-a]pyrazine.
Introduction
As a Senior Application Scientist, this guide has been developed to provide in-depth technical support for the effective storage and handling of this compound. This heterocyclic compound and its derivatives are of significant interest in medicinal chemistry and drug discovery, serving as crucial intermediates in the synthesis of various biologically active molecules.[1][2] Ensuring the stability and purity of this reagent is paramount for reproducible and successful experimental outcomes. This guide offers a structured question-and-answer format to directly address potential challenges and provide scientifically grounded solutions.
Core Storage and Handling Protocols
Proper storage and handling are the first line of defense in maintaining the integrity of this compound. The following section outlines the fundamental principles and provides a detailed protocol for optimal long-term stability.
Frequently Asked Questions (FAQs) on Storage
Q1: What are the ideal long-term storage conditions for this compound?
A1: For maximal long-term stability, this compound should be stored under controlled conditions to mitigate degradation. Based on data for structurally related compounds such as Methyl this compound-1-carboxylate, the recommended storage temperature is between 2-8°C .[1] The compound should be stored in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.
Q2: How sensitive is this compound to air and moisture?
Q3: Should this compound be protected from light?
A3: Many complex organic molecules can be sensitive to light, which can catalyze degradation reactions. While specific photostability studies on this compound are not extensively published, it is a standard best practice in organic chemistry to store such reagents in amber vials or in a dark location to prevent potential photodegradation.
Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down potential degradation processes.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture.[3] |
| Container | Tightly sealed, amber vial | Prevents exposure to air and light. |
| Location | Dark and dry | Protects from light-catalyzed degradation and moisture. |
Experimental Protocol: Proper Aliquoting of this compound
This protocol outlines the steps for safely aliquoting the compound to preserve the integrity of the bulk supply.
Materials:
-
Stock container of this compound
-
Inert atmosphere glovebox or glove bag
-
Spatula
-
Analytical balance
-
Pre-dried amber vials with screw caps
-
Argon or nitrogen gas source
Procedure:
-
Place the stock container, vials, spatula, and any other necessary equipment inside the inert atmosphere glovebox.
-
Purge the glovebox with argon or nitrogen gas to displace air and moisture.
-
Once the desired atmosphere is achieved, open the stock container.
-
Using a clean, dry spatula, carefully weigh the desired amount of this compound into a pre-tared amber vial.
-
Tightly seal the vial.
-
Backfill the stock container with inert gas before sealing it tightly.
-
Remove the vials and the stock container from the glovebox.
-
Label the aliquoted vials with the compound name, date, and amount.
-
Store the aliquoted vials and the stock container at 2-8°C in a dark location.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during the handling and use of this compound in experimental settings.
FAQs on Experimental Challenges
Q4: My reaction yields using this compound are consistently low. What could be the cause?
A4: Low yields can stem from several factors. Firstly, verify the purity and integrity of your starting material. Improper storage can lead to degradation, reducing the amount of active reagent. Secondly, consider the reaction conditions. In the synthesis of the related 3-methylimidazo[1,5-a]pyridine, harsh reaction conditions and steric hindrance of starting materials were found to negatively impact yields.[4] Additionally, the nucleophilicity of the imidazo[1,5-a]pyridine core can be attenuated under acidic conditions due to protonation, potentially slowing down the desired reaction.[4] It is also possible that side reactions, such as the formation of polymeric resins, are consuming your starting material.[4]
Q5: I am observing unexpected side products in my reaction. What are the likely culprits?
A5: The formation of unexpected side products often points to issues with reagent purity or reaction specificity. As mentioned, the synthesis of related imidazo[1,5-a]pyridines can be accompanied by the formation of polymeric resins, which are often difficult to characterize and remove.[4] The reactivity of the imidazo[1,5-a]pyrazine ring system can also lead to side reactions. It is advisable to carefully analyze your crude reaction mixture by techniques such as LC-MS and NMR to identify the nature of the byproducts, which can provide clues about the undesired reaction pathway.
Q6: I am having difficulty purifying my product after a reaction with this compound. Any suggestions?
A6: Purification can be challenging, especially if side products with similar polarities to your desired compound are formed. For the related 3-methylimidazo[1,5-a]pyridine, purification is typically achieved through column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[4] In some instances, for imidazo[1,2-a]pyrazine derivatives, the product may precipitate from the reaction mixture, simplifying purification to a simple filtration.[5] If you are struggling with co-eluting impurities, consider alternative chromatographic techniques such as preparative HPLC or using a different solvent system for your column chromatography.
Logical Flowchart: Troubleshooting Low Reaction Yields
Caption: A decision-making workflow for troubleshooting low yields.
Analytical Characterization
Accurate analytical characterization is essential to confirm the identity and purity of this compound and its reaction products.
FAQs on Analytical Techniques
Q7: What are the expected 1H NMR signals for this compound?
A7: While the specific 1H NMR data for this compound is not detailed in the provided search results, we can infer expected signals from the closely related 3-methylimidazo[1,5-a]pyridine. For this compound, the methyl group protons appear as a singlet around 2.57 ppm in DMSO-d6. The aromatic protons of the fused ring system will appear in the aromatic region, typically between 6.5 and 8.5 ppm, with specific chemical shifts and coupling constants determined by their positions on the rings.[4] For imidazo[1,2-a]pyrazine derivatives, 2D NMR techniques like HMBC can be crucial for confirming the regiochemistry of substitution.
Q8: What are the characteristic fragmentation patterns for imidazo[1,5-a]pyrazines in mass spectrometry?
A8: The mass spectrum of a novel imidazo[1,2-a]pyrazine derivative showed a clear molecular ion peak.[3] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.[3][4] The fragmentation patterns of heterocyclic compounds can be complex. For related pyrimidine-containing fused systems, fragmentation often involves the initial loss of side-chain functional groups followed by the cleavage of the less stable heterocyclic ring. The pyrimidine ring itself tends to be more stable.[4]
Conclusion
This technical support guide provides a comprehensive overview of the best practices for the long-term storage and handling of this compound. By adhering to these protocols and utilizing the troubleshooting guide, researchers can enhance the reliability and reproducibility of their experiments. As a Senior Application Scientist, I encourage you to consider these guidelines as a foundational element of your experimental design when working with this valuable heterocyclic building block.
References
-
Stadler, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2398-2407. [Link]
- Reddy, T. S., et al. (2014).
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37035-37048. [Link]
- Giri, R., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
-
MySkinRecipes. (n.d.). Methyl this compound-1-carboxylate. Retrieved January 24, 2026, from [Link]
-
Cox, C. D., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1034-1039. [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Peng, J., et al. (2023). An iron-catalyzed efficient C-H amination for the construction of imidazole-fused-ring systems. The Journal of Organic Chemistry, 88(23), 16581-16588.
- Kamal, A., et al. (2011). Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. European Journal of Medicinal Chemistry, 46(6), 2427-2435.
Sources
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- 2. tsijournals.com [tsijournals.com]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Complex NMR Spectra of 3-Methylimidazo[1,5-a]pyrazine Derivatives
Welcome to the technical support center for the analysis of 3-Methylimidazo[1,5-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the NMR spectra of this important heterocyclic scaffold. Here, we move beyond basic spectral interpretation to address the nuanced complexities arising from the electronic and structural characteristics of these molecules. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your structural elucidation efforts.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions that often arise during the NMR analysis of this compound derivatives.
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the core protons and carbons of the this compound scaffold?
A1: The electronic environment of the imidazo[1,5-a]pyrazine core dictates a characteristic set of chemical shift ranges. While specific values are highly dependent on substitution and solvent, the following table provides a general guide based on reported data for related structures.[1][2][3][4] The 3-methyl group typically appears as a singlet in the upfield region of the ¹H NMR spectrum.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H-1 | 7.5 - 8.0 | 120 - 125 | Often a singlet. |
| 3-CH₃ | 2.4 - 2.7 | 12 - 16 | Sharp singlet. |
| H-5 | 8.0 - 8.5 | 135 - 140 | Typically a doublet. |
| H-6 | 7.0 - 7.5 | 115 - 120 | Typically a doublet of doublets or triplet. |
| H-8 | 9.0 - 9.5 | 140 - 145 | Most downfield proton, often a singlet or narrow doublet. |
| C-1 | - | 120 - 125 | |
| C-3 | - | 130 - 135 | Quaternary carbon, deshielded by methyl group. |
| C-5 | - | 135 - 140 | |
| C-6 | - | 115 - 120 | |
| C-8 | - | 140 - 145 | |
| C-8a | - | 145 - 150 | Bridgehead quaternary carbon. |
Q2: I'm observing fewer signals in my ¹³C NMR spectrum than expected. What could be the cause?
A2: This is a common observation and can be due to several factors. Firstly, check for signal overlap, especially in the aromatic region where multiple carbons may have very similar chemical shifts. Running the spectrum with a higher resolution or in a different solvent may resolve these signals. Secondly, quaternary carbons (like C-3 and C-8a) often exhibit weak signals due to their long relaxation times. Increasing the number of scans or using a pulse program with a longer relaxation delay (d1) can help in their detection. Finally, if the molecule is undergoing a dynamic process like tautomerism or rapid conformational exchange on the NMR timescale, some signals may be broadened to the point of being indistinguishable from the baseline.[5][6]
Q3: Why do some of my proton signals appear broad, while others are sharp?
A3: Selective peak broadening is often indicative of dynamic chemical processes occurring at a rate comparable to the NMR timescale. For imidazo[1,5-a]pyrazines, this could be due to:
-
Prototropic Tautomerism: Although less common for the N-4 nitrogen in the bridgehead, proton exchange with trace amounts of acid or water in the solvent can lead to broadening of N-H signals if present, or adjacent C-H signals.
-
Conformational Isomerism: If a bulky substituent is present, it may restrict rotation, leading to different conformations that are slowly interconverting. Protons near the site of restricted rotation will be most affected.
-
Intermediate Quadrupolar Relaxation: The nitrogen atoms in the rings have a quadrupole moment. In certain molecular geometries and solvent conditions, this can lead to faster relaxation and thus broader signals for nearby protons.
Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help diagnose this. If the broadening is due to a dynamic equilibrium, the signals may sharpen or coalesce as the temperature changes.[7]
Troubleshooting Complex Spectra
This section provides in-depth guides to tackle more challenging spectral interpretation problems.
Problem 1: Unambiguous Assignment of Isomeric Protons and Carbons
When multiple aromatic signals have similar chemical shifts and multiplicities, 1D NMR alone is often insufficient for a definitive assignment.
Causality: The electronic effects of substituents can perturb the chemical shifts of the ring protons and carbons in a non-intuitive manner, leading to signal crowding and ambiguity.
Troubleshooting Protocol:
-
Acquire a suite of 2D NMR experiments. The standard toolkit should include:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks. This will clearly show which protons are adjacent to each other (e.g., H-5 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon. This is the most reliable way to assign the carbons of protonated positions.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.
-
-
Systematic Analysis Workflow:
-
Start with an easily identifiable proton. For example, the 3-CH₃ group is a sharp singlet. Use its HMBC correlations to identify the adjacent carbons C-3 and C-1.
-
Use the H-1 signal. Its HMBC correlations will likely show cross-peaks to C-3 and the bridgehead carbon C-8a.
-
Trace the pyrazine ring couplings. Identify the H-5/H-6 coupling in the COSY spectrum. Then, use the HSQC to assign C-5 and C-6.
-
Confirm with long-range correlations. Look for HMBC correlations from H-8 to C-8a and C-1, and from H-5 to C-8a and C-6.
-
Workflow Diagram:
Caption: Workflow for unambiguous structural assignment using 2D NMR.
Problem 2: Suspected Tautomerism or Conformational Isomerism
The presence of broad signals, or more signals than expected, can indicate a dynamic equilibrium between two or more species.
Causality: Imidazole-containing systems can exhibit tautomerism.[6] Additionally, bulky substituents can lead to slow rotation around single bonds, creating distinct conformational isomers that may be observable by NMR. If the rate of interconversion is slow on the NMR timescale, separate sets of signals will be seen. If it's fast, an averaged spectrum is observed. If the rate is intermediate, significant line broadening occurs.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the definitive experiment for investigating dynamic processes.[7]
-
Procedure: Acquire a series of ¹H NMR spectra at different temperatures, for example, from room temperature down to -40°C and up to +80°C (solvent permitting).
-
Interpretation:
-
Slow Exchange: If you see more signals than expected at low temperature, and these signals broaden and coalesce into a single set of averaged signals at higher temperatures, you are observing a dynamic equilibrium.
-
Intermediate Exchange: If signals are broad at room temperature, they should sharpen at either very low or very high temperatures as you move into the slow or fast exchange regimes, respectively.
-
No Change: If the spectrum does not change with temperature, the issue is likely not a dynamic equilibrium.
-
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): If you have distinct sets of signals for two isomers at low temperature, a 2D NOESY or ROESY experiment can help to determine their individual stereochemistry. Cross-peaks in a NOESY spectrum indicate that protons are close in space (< 5 Å).
-
Application: For conformational isomers, NOEs between a substituent and the core ring protons can establish the orientation of the substituent in each conformer.
-
Logical Diagram:
Caption: Decision-making process for investigating dynamic phenomena.
Problem 3: Solvent-Induced Chemical Shift Changes
Changing the NMR solvent can cause significant and sometimes confusing changes in the chemical shifts.
Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Solvents can influence this environment through various interactions:[8][9]
-
Hydrogen Bonding: Protic solvents (like CD₃OD or D₂O) or strong hydrogen bond acceptors (like DMSO-d₆) can form hydrogen bonds with the nitrogen atoms of the imidazo[1,5-a]pyrazine ring. This can significantly deshield nearby protons.[10][11]
-
Polarity/Dielectric Constant: More polar solvents can stabilize charge separation within the molecule, altering the electron density distribution and thus the chemical shifts.
-
Anisotropic Effects: Aromatic solvents (like benzene-d₆ or pyridine-d₅) have a ring current that creates a magnetic field. Solute molecules will experience shielding or deshielding depending on their orientation relative to the solvent molecule, leading to dramatic changes in chemical shifts (this is known as the Aromatic Solvent-Induced Shift or ASIS effect).
Troubleshooting Protocol:
-
Recognize the Effect: If you obtain different spectra in different solvents, do not assume one is "wrong". Instead, use this information to your advantage.
-
Use a Non-Interacting Solvent as a Baseline: Solvents like CDCl₃ or CD₂Cl₂ are generally less interactive and can provide a good baseline spectrum.
-
Use DMSO-d₆ to Identify Exchangeable Protons: If your molecule has an N-H or O-H proton, its signal is often broad in CDCl₃ but will sharpen in DMSO-d₆ due to strong hydrogen bonding.
-
Leverage the ASIS Effect for Signal Separation: If you have severe signal overlap in CDCl₃, re-acquiring the spectrum in benzene-d₆ can often shift the signals enough to resolve them. Protons on the "face" of the molecule relative to the interacting benzene will be shifted upfield, while those on the "edge" may be shifted downfield.
-
Computational Prediction: When experimental data is ambiguous, Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C chemical shifts in different solvent environments (using implicit solvent models like PCM).[12][13] Comparing the predicted shifts for different possible structures or isomers to the experimental data can provide strong evidence for the correct assignment.[14]
References
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Avallone, L., Caprariis, P. D., Galeone, A., & Rimoli, M. G. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414.
-
Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., Kikuchi, S., Oonota, H., & Kusama, H. (2006). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(1), 409-424. [Link]
-
Soth, M., & Snieckus, V. (2009). Synthesis of substituted imidazo[1,5-a]pyrazines via mono-, di-, and directed remote metalation strategies. The Journal of Organic Chemistry, 74(22), 8747–8754. [Link]
-
Mishra, N. C., & Raghunathan, P. (2014). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Journal of Chemical Sciences, 126(5), 1541-1546. [Link]
- Jasinski, M., & Jasinski, J. (2000). A study of the Nitrogen NMR spectra of azoles and their solvent dependence. The Journal of Physical Chemistry A, 104(8), 1466-1473.
- A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. (2025). Royal Society of Chemistry.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. [Link]
- Hesse‐Ertelt, S., Heinze, T., Kosan, B., Schwikal, K., & Meister, F. (2010). Solvent Effects on the NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids and Cellulose Therein. Macromolecular Symposia, 294(2), 75–89.
-
Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. (2009). Life Science Journal. [Link]
-
Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. (n.d.). Oriental Journal of Chemistry. [Link]
-
Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands. (n.d.). RSC Publishing. [Link]
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Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
1 H NMR spectra of compounds 4a and 5a in DMSO-d 6 in the region of 4.3-9.0 ppm. (n.d.). ResearchGate. [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 64(9), 4945-4952. [Link]
-
Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids. (n.d.). ResearchGate. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). NIH. [Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). (2024). NIH. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. [Link]
-
Guasch, L., Peach, M. L., & Nicklaus, M. C. (2015). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. The Journal of Organic Chemistry, 80(20), 9900–9909. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014). ResearchGate. [Link]
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- 14. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 3-Methylimidazo[1,5-a]pyrazine
Introduction: The 3-Methylimidazo[1,5-a]pyrazine scaffold is a key structural motif in medicinal chemistry and drug development, valued for its role in crafting potent and selective therapeutic agents.[1][2] However, transitioning its synthesis from laboratory-scale grams to pilot-plant kilograms presents significant challenges. Issues such as diminished yields, complex impurity profiles, and thermal control are common hurdles that can impede process development. This guide provides field-proven insights and troubleshooting strategies to empower researchers, chemists, and process development professionals to navigate the complexities of scaling up the synthesis of this important heterocyclic compound. Our focus is on anticipating and resolving common issues through a deep understanding of the underlying chemical principles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, practical issues encountered during the scale-up of this compound synthesis. The underlying logic is based on a common synthetic pathway: the condensation of 2-(aminomethyl)pyrazine with a methylglyoxal equivalent followed by cyclization and aromatization.
Q1: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. What are the likely causes and how can I fix it?
A1: A drop in yield upon scale-up is a classic process chemistry problem, often rooted in issues of mass and heat transfer. Here’s how to diagnose and address it:
-
Causality 1: Inefficient Heat Transfer & Localized Hotspots: Large-scale reactions have a lower surface-area-to-volume ratio, making heat dissipation difficult. Exothermic steps, such as the initial condensation or acid-catalyzed cyclization, can create localized hotspots. These hotspots can accelerate side reactions or cause degradation of starting materials and the product.
-
Solution:
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a programmable pump for slow, controlled addition of the more reactive component (e.g., the carbonyl source or the acid catalyst).
-
Improved Agitation: Ensure the reactor's overhead stirrer is powerful enough and the impeller design is appropriate to maintain a homogenous mixture and prevent localized heating. Baffles in the reactor can also improve mixing efficiency.
-
Dilution: While it may seem counterintuitive, increasing the solvent volume can help dissipate heat more effectively, though this must be balanced with reaction kinetics and throughput.
-
-
-
Causality 2: Poor Mixing and Mass Transfer: Inadequate mixing can lead to localized areas of high reagent concentration, promoting side reactions like polymerization of the carbonyl starting material or double addition products.
-
Solution:
-
Stirring Rate Study: Determine the optimal stirring rate (RPM) at the lab scale that ensures a consistent reaction profile and apply fluid dynamics principles to scale it to the larger reactor.
-
Reverse Addition: Consider adding the pyrazine solution to the carbonyl/acid mixture. This can sometimes prevent the formation of byproducts by keeping the more sensitive component in a dilute state.
-
-
-
Causality 3: Incomplete Reaction: A reaction that appears complete at the lab scale might stall at a larger scale due to subtle temperature or concentration gradients.
-
Solution:
-
Extended Reaction Time: Monitor the reaction using an appropriate in-process control (IPC) like HPLC or UPLC. Continue the reaction until key starting materials are consumed to a satisfactory level.
-
Temperature Re-optimization: The optimal temperature in a 100 mL flask may not be the optimal temperature in a 100 L reactor. A slight increase in temperature might be necessary to drive the reaction to completion, but this must be done cautiously to avoid degradation.
-
-
Q2: I'm observing a persistent, difficult-to-remove impurity with a similar polarity to my product. How can I identify and mitigate it?
A2: This is a common purification challenge, often caused by a closely related side product.
-
Plausible Impurity: Isomeric Imidazo[1,2-a]pyrazine: Depending on the specific reagents and conditions, cyclization can sometimes occur on the other nitrogen of the pyrazine ring, leading to the formation of an isomeric byproduct. Another possibility is the formation of dimers or oligomers.[3]
-
Identification: The first step is characterization. Use LC-MS to determine the molecular weight of the impurity. High-resolution mass spectrometry and 2D NMR (like HMBC and NOESY) will be crucial to elucidate its structure.
-
-
Mitigation Strategies:
-
pH Control During Work-up: The basicity of your target molecule and its impurities can be exploited. Perform a series of liquid-liquid extractions at different pH values. The subtle differences in pKa between isomers can sometimes allow for separation.
-
Recrystallization Solvent Screening: Do not underestimate the power of classical crystallization. Screen a wide range of solvent systems (e.g., isopropanol/heptane, ethyl acetate/cyclohexane, acetonitrile/water). Seeding with a high-purity crystal can be highly effective.
-
Salt Formation: Convert the freebase product into a salt (e.g., hydrochloride, tartrate, or citrate). The salt may have significantly different crystallization properties than the impurity, allowing for effective purification.
-
Chromatography Optimization: While challenging on a large scale, optimizing column chromatography is an option. Consider using a different stationary phase (e.g., alumina instead of silica) or employing reverse-phase chromatography if the polarity allows. For large-scale operations, simulated moving bed (SMB) chromatography could be a viable, albeit expensive, solution.
-
Q3: The work-up and isolation are cumbersome and not scalable. Are there more efficient methods than a multi-step liquid-liquid extraction and column chromatography?
A3: Absolutely. Scalable processes prioritize simple, robust, and safe isolation procedures. The typical academic procedure involving multiple extractions and silica gel chromatography is often not viable in a manufacturing environment.[4]
-
Strategy 1: Telescoping/One-Pot Synthesis: The ideal approach is to combine multiple steps into a single operation without isolating intermediates. This minimizes handling, reduces waste, and improves efficiency. Many modern synthetic methods for related heterocycles are designed as tandem or multicomponent reactions.[5][6]
-
Example Workflow: After the reaction is complete, neutralize the acid catalyst, add a non-miscible organic solvent, and heat to distill out any water (if present). Then, cool the solution to directly crystallize the product.
-
-
Strategy 2: Reactive Extraction: Use the work-up step to remove impurities. For instance, if you have an unreacted acidic starting material, you can quench the reaction with a specific amount of base to form a salt that remains in the aqueous phase, while your product is extracted into an organic layer.
-
Strategy 3: Direct Crystallization/Precipitation: This is the most desirable method for large-scale isolation.
-
Procedure:
-
Once the reaction is complete, perform a solvent swap to a solvent in which the product is soluble at high temperatures but poorly soluble at room temperature or below (e.g., isopropanol, ethanol, or acetonitrile).
-
Filter off any inorganic salts that may have precipitated.
-
Cool the filtrate in a controlled manner to induce crystallization. A slow cooling profile generally yields larger, purer crystals.
-
Collect the product by filtration and wash with a cold, fresh portion of the crystallization solvent.
-
-
Scalable Synthesis Protocol: this compound
This protocol is a representative procedure adapted from established methodologies for analogous imidazo-fused heterocycles, with a focus on scalability and process control.[4][7]
Reaction Scheme: (2-(aminomethyl)pyrazine + Methylglyoxal dimethyl acetal --(Acid)--> this compound)
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 mol scale) | Moles | Notes |
| 2-(aminomethyl)pyrazine | 109.13 | 109.1 g | 1.0 | Starting material |
| Methylglyoxal 1,1-dimethyl acetal | 118.13 | 130.0 g | 1.1 | Acetal is more stable than free aldehyde |
| Polyphosphoric Acid (PPA) | N/A | ~500 g | N/A | Catalyst and reaction medium |
| Toluene | 92.14 | 1 L | N/A | Reaction Solvent |
| 30% w/v Sodium Hydroxide Solution | 40.00 | As needed | N/A | For neutralization |
| Isopropanol (IPA) | 60.10 | ~1 L | N/A | For crystallization |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser.
-
Initial Charge: Under a nitrogen atmosphere, charge the reactor with polyphosphoric acid (PPA, ~500 g) and toluene (1 L). Begin stirring to create a mobile slurry.
-
Reagent Addition:
-
In a separate vessel, dissolve 2-(aminomethyl)pyrazine (109.1 g) in toluene (250 mL).
-
Add the methylglyoxal 1,1-dimethyl acetal (130.0 g) to the reactor.
-
Heat the reactor contents to 80°C.
-
Using an addition funnel or pump, add the 2-(aminomethyl)pyrazine solution dropwise over 1-2 hours. CAUSALITY: Slow addition is critical to control the initial exothermic condensation and prevent byproduct formation.[7]
-
-
Reaction & Monitoring:
-
After the addition is complete, increase the temperature to 110-115°C (reflux).
-
Hold at this temperature for 4-6 hours.
-
Monitor the reaction progress by taking aliquots every hour and analyzing by HPLC (e.g., C18 column, water/acetonitrile gradient) until >98% conversion of the starting material is observed.
-
-
Work-up & Neutralization:
-
Cool the reaction mixture to 40-50°C.
-
Slowly and carefully add water (1 L). Caution: This can be highly exothermic.
-
Further cool the mixture to 20-25°C.
-
Slowly add 30% sodium hydroxide solution to adjust the pH of the aqueous layer to 8-9. Monitor the temperature and keep it below 30°C.
-
Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 250 mL).
-
-
Isolation & Purification:
-
Combine all organic layers.
-
Set up the reactor for distillation and remove the toluene under atmospheric pressure.
-
Once most of the toluene is removed, add isopropanol (1 L) and continue distillation to remove the remaining toluene (solvent swap).
-
Concentrate the isopropanol solution to a volume of approximately 750 mL.
-
Slowly cool the solution to 0-5°C over 2-3 hours to induce crystallization.
-
Hold at 0-5°C for at least 2 hours.
-
Filter the resulting solid, wash the cake with cold isopropanol (2 x 100 mL), and dry under vacuum at 40°C to a constant weight.
-
Process Logic & Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common scale-up challenges, particularly low yield and purity.
Caption: Troubleshooting workflow for low yield and purity issues.
References
-
Dyakonov, V. A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2858–2868. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]
-
Jadhav, P. D., et al. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Asian Journal of Organic Chemistry, 12(9), e202300265. Available at: [Link]
-
De la Cruz, J. N., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2708. Available at: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. Available at: [Link]
- Zeng, Q., et al. (2013). U.S. Patent No. 8,513,415 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Kim, B., et al. (2014). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 24(15), 3492-3495. Available at: [Link]
-
Gomez-Cabrero, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(23), 8234. Available at: [Link]
-
Trotter, B. W., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1229-1234. Available at: [Link]
-
Shreenivas, M. T., et al. (2012). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]
-
Reddy, M. R., et al. (2022). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 20(18), 3440-3468. Available at: [Link]
-
Reddy, T. R., et al. (2021). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–C(sp2) Linkage. The Journal of Organic Chemistry, 86(24), 18011-18023. Available at: [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
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- 7. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Kinase Selectivity Profiling: The Case of 3-Methylimidazo[1,5-a]pyrazine
In the landscape of modern drug discovery, the development of small molecule kinase inhibitors remains a cornerstone of therapeutic innovation. With over 500 kinases encoded in the human genome, these enzymes represent a vast and fertile ground for targeted therapies in oncology, immunology, and beyond.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a thorough understanding of a compound's kinase selectivity profile is not merely a regulatory checkbox but a critical component of preclinical development.
The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Kinase Inhibitor Motif
The imidazo[1,5-a]pyrazine core is a key structural component in a variety of kinase inhibitors, demonstrating its versatility in targeting different members of the kinome.[6] A notable example is Acalabrutinib (Calquence®), an FDA-approved irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[4] The imidazo[1,5-a]pyrazine core of acalabrutinib plays a crucial role in its high potency and selectivity.[4] Furthermore, derivatives of this scaffold have been explored as inhibitors for other kinases, including c-Src, highlighting the potential for this chemical series to be adapted for various therapeutic targets.[2]
Given this precedent, it is reasonable to hypothesize that 3-Methylimidazo[1,5-a]pyrazine possesses kinase inhibitory activity. The key question for a drug development professional is not if it hits any kinases, but which kinases it hits and with what potency.
Constructing a Predictive Selectivity Profile
In the absence of direct experimental data for this compound, we can infer a potential target profile based on its structural similarity to known kinase inhibitors. The primary difference between our subject molecule and the core of many reported inhibitors is the nature and position of its substituents. For instance, many potent imidazo[1,5-a]pyrazine-based inhibitors feature more complex substitutions at various positions to enhance potency and selectivity.
Comparative Analysis with Known Imidazo[1,5-a]pyrazine Inhibitors:
| Compound | Primary Target(s) | Key Structural Features | Reference |
| Acalabrutinib | BTK (covalent) | Imidazo[1,5-a]pyrazine core with an acrylamide warhead for covalent modification of Cys481. | [4] |
| C-5 substituted imidazo[1,5-a]pyrazine derivatives | c-Src | Varied substitutions at the C-5 position. | [2] |
| 8-Amino-imidazo[1,5-a]pyrazine derivatives | BTK (reversible) | Amino group at the 8-position and diverse substitutions at the 3-position to optimize selectivity. | [3] |
Based on this comparative analysis, this compound, being a relatively simple derivative, may exhibit broader kinase activity than its more decorated and optimized counterparts. The methyl group at the 3-position is a simple, small lipophilic substituent that is unlikely to confer high selectivity on its own. It is plausible that this compound could interact with a range of kinases, potentially including members of the Src and Tec families (which includes BTK).
Experimental Validation: A Step-by-Step Guide to Kinase Profiling
To move from a predictive to an evidence-based selectivity profile, a systematic experimental approach is required. The following protocols outline the key steps in this process.
Caption: A streamlined workflow for kinase inhibitor selectivity profiling.
The initial step is to screen the compound against a large, diverse panel of kinases at a single, relatively high concentration (e.g., 1 or 10 µM). This provides a broad overview of the compound's activity across the kinome. Several commercial vendors offer such services, utilizing various assay formats.[1][7][8][9]
Objective: To identify potential kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Format Selection: Choose a suitable assay format. Radiometric assays, which directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the gold standard for their accuracy and low interference rates.[7] Alternatively, fluorescence- or luminescence-based assays can be used for higher throughput.
-
Kinase Panel Selection: Select a comprehensive kinase panel. A panel of over 300 kinases is recommended to provide a good representation of the human kinome.
-
Assay Execution:
-
Dispense the kinase, substrate, and ATP into the wells of a microtiter plate.
-
Add this compound to a final concentration of 1 µM. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the reaction for a predetermined time at a controlled temperature.
-
Stop the reaction and measure the kinase activity according to the chosen assay format.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Data Presentation: The results are typically presented in a table and can be visualized using a "kinome tree" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.
For any kinases that show significant inhibition (e.g., >70%) in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of these targets.
Objective: To quantify the potency of this compound against the identified primary kinase hits.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution series) starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the kinase activity assay for each of the primary hit kinases using the serial dilution of the compound.
-
Data Analysis:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: The IC50 values for all tested kinases should be compiled into a table for easy comparison.
| Kinase | IC50 (nM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
Biochemical assays are essential, but they do not always reflect a compound's activity in a cellular context. Cellular target engagement assays confirm that the compound can enter cells and bind to its intended target(s).
Objective: To confirm the interaction of this compound with its target kinases in a live-cell environment.
Methodology (Example using NanoBRET™):
-
Cell Line Preparation: Use a cell line that has been engineered to express a NanoLuc® luciferase-kinase fusion protein.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Tracer Addition: Add a fluorescent energy transfer probe (tracer) that also binds to the target kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive displacement of the tracer by the compound will result in a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio as a function of the compound concentration to determine the cellular IC50.
Signaling Pathway Visualization:
Caption: Inhibition of a generic kinase signaling pathway.
Concluding Remarks
The journey of a kinase inhibitor from a chemical scaffold to a clinical candidate is a multi-step process that hinges on a deep understanding of its biological activity. For a molecule like this compound, which belongs to a well-validated class of kinase inhibitors, a systematic and rigorous approach to selectivity profiling is paramount. By combining predictive analysis based on known analogs with empirical data from a tiered experimental workflow, researchers can build a comprehensive selectivity profile. This profile not only de-risks the compound for further development but also provides crucial insights into its potential therapeutic applications and possible off-target liabilities. The methodologies described in this guide provide a robust framework for achieving this critical milestone in drug discovery.
References
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Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]
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PubMed. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Available at: [Link]
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PubMed. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK Inhibitors for Rheumatoid Arthritis. Available at: [Link]
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PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Available at: [Link]
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Reaction Biology. Kinase Screening Assay Services. Available at: [Link]
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Bentham Science Publishers. Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Available at: [Link]
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PubMed Central. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Available at: [Link]
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PMC - NIH. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Available at: [Link]
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PubMed. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. Available at: [Link]
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PubMed. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Available at: [Link]
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A Head-to-Head Comparison of Imidazo[1,5-a]pyrazine Derivatives in Cancer Cells: A Guide for Researchers
The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of bioactive compounds. Within oncology research, derivatives of this heterocyclic system have demonstrated significant potential, targeting a range of critical cellular pathways implicated in cancer progression. This guide provides a head-to-head comparison of prominent imidazo[1,5-a]pyrazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Introduction to the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core, a nitrogen-rich bicyclic heteroaromatic system, offers a versatile template for the design of targeted anticancer agents. Its rigid structure and multiple sites for substitution allow for the fine-tuning of physicochemical properties and biological activity. This has led to the development of derivatives that act as potent and selective inhibitors of various cancer-relevant targets, including protein kinases, components of the DNA damage response pathway, and cytoskeletal proteins. This guide will delve into a comparative analysis of representative compounds from these different classes, highlighting their distinct and overlapping cellular effects.
Comparative Efficacy of Imidazo[1,5-a]pyrazine Derivatives
The in vitro potency of imidazo[1,5-a]pyrazine derivatives is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for key compounds across a panel of cancer cell lines, providing a basis for a head-to-head comparison of their cytotoxic and target-specific activities.
Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Imidazo[1,5-a]pyrazine Derivatives in Various Cancer Cell Lines
| Derivative | Target | Cell Line (Cancer Type) | IC50/GI50 (µM) | Reference |
| Acalabrutinib | BTK | TMD8 (Lymphoma) | ~0.001 | [1] |
| BTK | Primary CLL cells | Modest cell death | [2] | |
| CCT244747 | CHK1 | HT29 (Colon) | 0.33 - 3 | |
| CHK1 | SW620 (Colon) | 0.33 - 3 | ||
| CHK1 | MiaPaCa-2 (Pancreatic) | 0.33 - 3 | ||
| CHK1 | Calu6 (Lung) | 0.33 - 3 | ||
| Compound 7l | Unknown | A549 (Lung) | 6.5 | [3] |
| Unknown | Panel of 52 cell lines | 1.54 - 13.0 | [3] | |
| SCH58261 | Adenosine A2aR | H1975 (NSCLC) | Concentration-dependent decrease in viability | [4] |
| Adenosine A2aR | CAF cells | Inhibition at 25 µM | [4] | |
| TB-25 | Tubulin | HCT-116 (Colon) | 0.023 | [5] |
| Tubulin | HepG-2 (Liver) | Micromolar to nanomolar | [5] | |
| Tubulin | A549 (Lung) | Micromolar to nanomolar | [5] | |
| Tubulin | MDA-MB-231 (Breast) | Micromolar to nanomolar | [5] |
Note: IC50/GI50 values are highly dependent on the assay conditions (e.g., incubation time, cell density). Data from different sources should be compared with caution.
Mechanisms of Action and Structure-Activity Relationships (SAR)
The diverse biological activities of imidazo[1,5-a]pyrazine derivatives stem from the strategic placement of various substituents on the core scaffold. Understanding the structure-activity relationships is crucial for the rational design of next-generation inhibitors with improved potency and selectivity.
Kinase Inhibition: A Dominant Mechanism
A significant number of imidazo[1,5-a]pyrazine derivatives function as kinase inhibitors, targeting key enzymes in oncogenic signaling pathways.
Acalabrutinib (ACP-196) is a second-generation, FDA-approved BTK inhibitor for the treatment of chronic lymphocytic leukemia (CLL)[1]. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition[2]. Compared to the first-generation inhibitor ibrutinib, acalabrutinib exhibits greater selectivity for BTK over other kinases like EGFR, which is thought to contribute to its improved safety profile[1].
-
Key SAR Insights: The butynamide warhead is crucial for the covalent interaction with Cys481. Modifications to the phenyl-aminopyridine portion of the molecule have been explored to enhance selectivity and pharmacokinetic properties. Deuterated derivatives of acalabrutinib have also been developed to improve drug exposure and in vivo half-life[1].
CCT244747 is a potent and selective ATP-competitive inhibitor of CHK1, a critical kinase in the DNA damage response (DDR) pathway[6]. By inhibiting CHK1, CCT244747 abrogates the S and G2/M cell cycle checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis[6][7]. This mechanism makes CHK1 inhibitors particularly effective in combination with DNA-damaging chemotherapies.
-
Key SAR Insights: The development of CCT244747 focused on optimizing potency and oral bioavailability while minimizing off-target effects, particularly against CHK2 and CDKs[8]. The imidazo[1,5-a]pyrazine core serves as a rigid scaffold to present the key pharmacophoric groups into the ATP-binding pocket of CHK1.
Tubulin Polymerization Inhibition
The imidazo[1,2-a]pyrazine derivative TB-25 has been identified as a potent inhibitor of tubulin polymerization, exhibiting strong anti-proliferative activity against a range of cancer cell lines[5]. It binds to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis[5].
-
Key SAR Insights: The structure of TB-25 and related compounds often includes a trimethoxyphenyl ring, a common feature in many colchicine-site binding agents, which occupies a hydrophobic pocket in β-tubulin. The imidazo[1,2-a]pyrazine core likely contributes to the overall binding affinity and specific interactions within the colchicine site.
Key Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways targeted by representative imidazo[1,5-a]pyrazine derivatives.
Experimental Protocols for Compound Evaluation
The following protocols are provided as a guide for the in vitro characterization of imidazo[1,5-a]pyrazine derivatives. These protocols are designed to be self-validating systems, with built-in controls to ensure data integrity.
Experimental Workflow Overview
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is a fundamental method for determining the cytotoxic effects of a compound.
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is chosen for its high throughput and sensitivity. The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,5-a]pyrazine derivative (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment.
Causality Behind Experimental Choices: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases. RNase A is included to prevent the staining of double-stranded RNA.
Protocol:
-
Cell Treatment: Treat cells with the imidazo[1,5-a]pyrazine derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Gate the single-cell population and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality Behind Experimental Choices: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Target Engagement by Western Blotting
This technique is used to confirm that the compound is inhibiting its intended target within the cell by assessing the phosphorylation status of the target or its downstream effectors.
Causality Behind Experimental Choices: The choice of antibodies is critical for a self-validating system. For a BTK inhibitor like acalabrutinib, one would probe for phosphorylated BTK (p-BTK) at an activating site (e.g., Tyr223) and a downstream substrate like phosphorylated PLCγ2 (p-PLCγ2).[2] A decrease in the phosphorylation of these proteins upon treatment confirms target engagement. For a CHK1 inhibitor like CCT244747, a decrease in CHK1 autophosphorylation (p-CHK1 at Ser296) and an increase in markers of DNA damage (γH2AX) and mitotic entry (cleaved PARP) would indicate successful target inhibition and downstream effects.[6]
Protocol:
-
Protein Extraction: Treat cells with the compound and/or a stimulating agent (e.g., a DNA-damaging agent for CHK1 inhibitors) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-BTK, anti-p-CHK1, anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The imidazo[1,5-a]pyrazine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of potent anticancer agents. From the highly selective, clinically approved BTK inhibitor acalabrutinib to promising preclinical candidates targeting CHK1 and tubulin, these derivatives demonstrate the versatility of this chemical framework. This guide has provided a head-to-head comparison of key examples, highlighting their distinct mechanisms of action, in vitro potencies, and the underlying structure-activity relationships. The detailed experimental protocols offer a robust framework for researchers to evaluate novel imidazo[1,5-a]pyrazine derivatives and further advance this promising class of compounds in the pursuit of new cancer therapies.
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Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. [Link]
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Makaiyama, H., et al. (2006). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 14(24), 8455-8469. [Link]
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Alsfouk, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2323315. [Link]
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Herman, S. E., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Clinical Cancer Research, 23(14), 3734-3743. [Link]
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Kamal, A., et al. (2011). Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. European Journal of Medicinal Chemistry, 46(9), 4585-4593. [Link]
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Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
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Walton, M. I., et al. (2012). CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs. Clinical Cancer Research, 18(20), 5650-5661. [Link]
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Syljuåsen, R. G., et al. (2005). Inhibition of human Chk1 causes increased initiation of DNA replication, phosphorylation of ATR targets, and DNA breakage. Molecular and Cellular Biology, 25(9), 3553-3562. [Link]
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A Senior Application Scientist's Guide to Off-Target Profiling of Novel Drug Candidates: A Case Study with 3-Methylimidazo[1,5-a]pyrazine
Introduction
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several clinically impactful therapeutic agents.[1][2] Its rigid, bicyclic nature provides a versatile framework for engaging a variety of biological targets, from kinases in oncology to receptors in the central nervous system.[1][3][4] This guide focuses on a hypothetical novel compound, 3-Methylimidazo[1,5-a]pyrazine, to illustrate a critical, yet often underestimated, phase of preclinical drug development: comprehensive off-target profiling.
For the purpose of this guide, we will hypothesize that this compound has been designed as a second-generation inhibitor of Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell receptor signaling and a validated target in various B-cell malignancies and autoimmune diseases.[1] This positions it as a potential follow-on candidate to the clinically approved BTK inhibitor, acalabrutinib, which itself is based on an imidazo[1,5-a]pyrazine core.[1]
This document is intended for researchers, scientists, and drug development professionals. It will provide a structured, in-depth comparison of methodologies and data interpretation for characterizing the selectivity of a novel compound. We will delve into the causality behind experimental choices and present a self-validating system of protocols designed to ensure scientific integrity and trustworthiness.
The Imperative of Off-Target Profiling: Beyond the Primary Target
The central dogma of targeted therapy is to achieve maximal efficacy by selectively modulating a single biological target. However, the reality of small molecule pharmacology is that absolute specificity is rare.[5] Unintended interactions with other proteins, known as off-targets, are a primary cause of adverse drug reactions (ADRs) and can lead to late-stage clinical trial failures.[6][7] Therefore, a proactive and systematic approach to identifying and characterizing off-target activities is not merely a regulatory hurdle, but a fundamental component of building a robust safety profile and de-risking a drug development program.[8]
Early-stage, comprehensive off-target profiling allows for:
-
Identification of Safety Liabilities: Proactively identifying potential toxicities, such as cardiotoxicity through hERG channel inhibition or hepatotoxicity through CYP enzyme interactions.[9]
-
Informed Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize selectivity by designing out unwanted interactions while maintaining on-target potency.[6]
-
Discovery of Beneficial Polypharmacology: In some instances, off-target effects can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology.[7]
The Benchmark: Acalabrutinib's Selectivity Profile
To establish a relevant benchmark for our hypothetical compound, we will use the known selectivity profile of acalabrutinib (Calquence®). Acalabrutinib is a second-generation BTK inhibitor that was designed for improved selectivity over the first-generation inhibitor, ibrutinib.[1] Ibrutinib's clinical utility is hampered by off-target inhibition of other kinases, such as EGFR (epidermal growth factor receptor) and Tec-family kinases, leading to side effects like rash, diarrhea, and bleeding.[1]
| Target | Acalabrutinib (IC50, nM) | Ibrutinib (IC50, nM) | Significance of Selectivity |
| BTK | 3 | 0.5 | Primary Target |
| EGFR | >1000 | 5 | Reduced risk of skin rash and diarrhea |
| ITK | >1000 | 10 | Reduced risk of bleeding |
| TEC | 23 | 78 | Member of the Tec family of kinases |
Table 1: Comparative kinase selectivity of acalabrutinib and ibrutinib. Data synthesized from publicly available sources.[1]
This table clearly illustrates the successful outcome of a selectivity-focused drug design campaign. Our goal in profiling this compound is to generate a similarly clear and comprehensive dataset to assess its potential as a best-in-class BTK inhibitor.
A Multi-Tiered Strategy for Off-Target Profiling
A robust off-target profiling campaign should be structured as a tiered approach, moving from broad, predictive methods to more focused, functional assays. This ensures a cost-effective and scientifically rigorous evaluation.
Caption: A multi-tiered workflow for off-target profiling.
Tier 1, Part A: In Silico Profiling (Prediction)
The first step is to leverage computational models to predict potential off-targets. This is a rapid and cost-effective way to cast a wide net and guide the selection of appropriate in vitro assays.
Methodology:
-
Ligand-Based Approaches: These methods compare the 2D or 3D features of this compound to a large database of compounds with known biological activities.[10]
-
2D Similarity: Utilizes molecular fingerprints (e.g., ECFP6) to identify known active molecules with similar substructures.[10]
-
3D Pharmacophore: Compares the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) to known pharmacophore models of various targets.[10]
-
-
Structure-Based Approaches: If the 3D structures of potential off-targets are known, molecular docking can be used to predict the binding affinity of this compound to their binding sites.
Causality: The rationale here is that molecules with similar structures or shapes often bind to similar proteins. By screening our compound against thousands of computational models, we can generate a preliminary "hit list" of potential off-targets that warrant experimental investigation.
Tier 1, Part B: Broad In Vitro Panel Screening (Discovery)
Based on the in silico predictions and the general chemical class of the compound, a broad panel of in vitro assays should be selected. For a kinase inhibitor, this will include a comprehensive kinase panel and a general safety pharmacology panel.
Experimental Protocol: Kinase Panel Screen (Example: KinomeScan™)
-
Principle: This is a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. A potent inhibitor will prevent the kinase from binding to the immobilized ligand.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a primary screen at a single high concentration (e.g., 1 µM or 10 µM) against a panel of over 400 human kinases.
-
The test compound is mixed with the panel of kinases.
-
The mixtures are applied to the ligand-coated solid support.
-
After incubation and washing, the amount of kinase bound to the support is measured (e.g., via qPCR of the DNA tag).
-
Results are typically reported as "% of control" or "% inhibition". A low percentage of control indicates strong binding of the test compound to the kinase.
-
Experimental Protocol: Safety Pharmacology Panel (Example: Eurofins SafetyScreen44™)
-
Principle: This panel consists of a collection of radioligand binding assays for targets known to be implicated in adverse drug reactions.[11]
-
Procedure:
-
A single concentration of this compound (e.g., 10 µM) is incubated with a membrane preparation or recombinant protein for each of the 44 targets in the presence of a specific radioligand.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured.
-
Significant inhibition of radioligand binding (typically >50%) flags a potential interaction.
-
Causality: This step provides the first experimental evidence of off-target interactions across a wide range of protein families. The single high concentration is designed to catch even weak interactions, which can then be prioritized for further study.
Tier 2: Confirmatory and Functional Assays (Validation)
Any "hits" identified in the broad screening panels must be validated. This involves determining the potency of the interaction (IC50) and confirming that the binding event translates into a functional consequence.
Caption: On-target (BTK) vs. a potential off-target (EGFR) pathway.
Experimental Protocol: IC50 Determination
-
Principle: A concentration-response curve is generated to determine the concentration of the inhibitor required to achieve 50% inhibition of the target's activity or binding.
-
Procedure:
-
For each validated hit, set up a series of assays with serially diluted concentrations of this compound (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Perform the relevant binding or biochemical assay.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Experimental Protocol: Cell-Based Functional Assay (Example: EGFR Phosphorylation)
-
Principle: To determine if binding to an off-target kinase (e.g., EGFR) leads to functional inhibition in a cellular context.
-
Procedure:
-
Culture a cell line that expresses EGFR (e.g., A431 cells).
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (epidermal growth factor) for a short period (e.g., 15 minutes) to induce EGFR autophosphorylation.
-
Lyse the cells and measure the levels of phosphorylated EGFR (pEGFR) and total EGFR using a method like Western Blot or a quantitative immunoassay (e.g., ELISA).
-
A potent off-target inhibitor will show a dose-dependent decrease in the pEGFR/total EGFR ratio.
-
Causality: An IC50 value provides a quantitative measure of potency at the off-target. A low IC50 (e.g., < 1 µM) is a cause for concern. The functional assay is critical because it confirms that the interaction observed in a simplified biochemical or binding assay is relevant in a complex cellular environment. A compound might bind to a kinase but not inhibit its function in a cell due to factors like membrane permeability or competition with high intracellular ATP concentrations.[12]
Hypothetical Data Summary and Comparison
Following the execution of this workflow, the data for this compound can be compiled and compared to our benchmark, acalabrutinib.
| Target | This compound (IC50, nM) | Acalabrutinib (IC50, nM) | Assessment |
| BTK | 5 | 3 | Potent on-target activity |
| EGFR | 850 | >1000 | Good selectivity over EGFR |
| ITK | >1000 | >1000 | Excellent selectivity |
| SRC | 150 | 450 | Potential off-target liability |
| hERG (binding) | >10,000 | >10,000 | Low risk of cardiotoxicity |
| CYP3A4 (inhibition) | 7,500 | >10,000 | Low risk of drug-drug interactions |
Table 2: Hypothetical off-target profiling data for this compound compared to acalabrutinib.
Interpretation: In this hypothetical scenario, this compound demonstrates excellent on-target potency, comparable to acalabrutinib. It maintains good selectivity against the key liability targets for first-generation BTK inhibitors (EGFR, ITK). However, the screen has identified a potential off-target liability with SRC family kinases. While the selectivity window (150 nM vs 5 nM) is 30-fold, this interaction would need to be carefully considered and potentially addressed through further chemical modification. The clean profile against hERG and CYP3A4 is a positive indicator for safety.
Conclusion
The off-target profiling of a novel drug candidate like this compound is a multi-faceted endeavor that requires a logical, tiered approach. By combining predictive in silico methods with broad experimental screening and focused functional validation, a clear picture of a compound's selectivity and potential safety liabilities can be constructed. This guide provides a framework for such an investigation, emphasizing the rationale behind experimental choices and the importance of comparing data against a relevant clinical benchmark. The resulting comprehensive profile is an invaluable asset that informs critical decisions, guides optimization efforts, and ultimately paves the way for the development of safer, more effective medicines.
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Medicinal Chemistry. Available at: [Link]
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C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). The Journal of Organic Chemistry. Available at: [Link]
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Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK Inhibitors for Rheumatoid Arthritis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
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Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]
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Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]
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A Technical Guide to Investigating Cross-Resistance with Imidazo[1,5-a]pyrazine-Based Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate cross-resistance profiles of kinase inhibitors built on the 3-Methylimidazo[1,5-a]pyrazine scaffold. We will use Acalabrutinib (Calquence®), a clinically approved Bruton's tyrosine kinase (BTK) inhibitor with this core structure, as our primary example to illustrate the principles and methodologies.
The emergence of drug resistance is a primary obstacle in targeted cancer therapy. Understanding the potential for cross-resistance between a novel inhibitor and existing treatments is critical for predicting clinical efficacy and guiding the development of next-generation therapies. This guide will delve into the causal logic behind experimental design, provide detailed, self-validating protocols, and present data in a clear, comparative format.
The Landscape of Kinase Inhibition and Resistance
Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting these aberrant signaling pathways.[1] The imidazo[1,5-a]pyrazine scaffold has proven to be a versatile core for developing potent and selective kinase inhibitors. Acalabrutinib, for instance, is a second-generation BTK inhibitor that demonstrates high selectivity and efficacy in B-cell malignancies.[2]
However, the sustained pressure of targeted therapy often leads to the selection of resistant cancer cell populations.[3] This resistance can be broadly categorized as:
-
On-target resistance: Involves genetic alterations in the kinase target itself, preventing inhibitor binding. A classic example for covalent BTK inhibitors like acalabrutinib is the mutation of the cysteine residue at position 481 (C481S), to which the inhibitor forms a covalent bond.[4][5] Other mutations, such as "gatekeeper" mutations (e.g., T474I in BTK), can also sterically hinder drug binding.[6]
-
Off-target resistance (Bypass Signaling): Occurs when cancer cells activate alternative signaling pathways to circumvent the inhibited kinase, thereby restoring downstream signaling required for survival and proliferation.[6] For instance, upregulation of the PI3K/AKT pathway can sometimes compensate for BTK inhibition.[7]
This guide will focus on methodologies to dissect both on-target and off-target cross-resistance.
Designing a Cross-Resistance Study: A Strategic Approach
A robust cross-resistance study aims to determine if resistance to one inhibitor confers resistance to others. This requires a panel of inhibitors with diverse mechanisms of action and a well-characterized cellular model of resistance.
Selecting a Comparator Inhibitor Panel
The choice of comparators is crucial for a meaningful cross-resistance study. For our example using acalabrutinib, an ideal panel would include:
-
Acalabrutinib: The primary imidazo[1,5-a]pyrazine-based inhibitor. It acts as a covalent inhibitor, binding to Cys481 of BTK.[8]
-
Ibrutinib: A first-generation covalent BTK inhibitor. Comparing with ibrutinib can reveal nuances in resistance profiles due to differences in selectivity.[9]
-
Pirtobrutinib (Jaypirca®): A non-covalent, reversible BTK inhibitor. This is a critical comparator as it is designed to be effective against the C481S mutation that confers resistance to covalent inhibitors.[4]
-
Idelalisib (Zydelig®) or Duvelisib (Copiktra®): PI3K inhibitors. Including these allows for the investigation of bypass pathway activation as a resistance mechanism.[10]
Establishing a Resistant Cell Line Model
The foundation of a cross-resistance study is a cell line model that recapitulates clinical resistance. A common method is to generate resistance in vitro through continuous exposure to the kinase inhibitor.
Caption: Workflow for in vitro generation of a kinase inhibitor-resistant cell line.
Core Experimental Protocols
Scientific integrity is paramount. The following protocols are designed to be self-validating, with built-in controls and clear endpoints.
Protocol: Cell Viability Assay for IC50 Determination (MTT Assay)
The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying drug potency. The MTT assay is a reliable colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells in logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of the kinase inhibitors (Acalabrutinib, Pirtobrutinib, Idelalisib, etc.) in culture medium. A 10-point, 3-fold dilution series starting from 10 µM is a good starting point.
-
Add 100 µL of the diluted drug solutions to the respective wells. Include vehicle control wells (e.g., DMSO at the highest concentration used).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.[11]
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[11]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 590 nm using a microplate reader.
-
Subtract the background absorbance (medium only wells) from all readings.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism).
-
Protocol: Western Blotting for BTK Pathway Activation
Western blotting allows for the direct visualization of protein expression and phosphorylation, providing mechanistic insight into drug action and resistance.
Principle: This protocol assesses the phosphorylation status of BTK at an activating site (e.g., Y223) as a direct measure of its inhibition.
Step-by-Step Methodology:
-
Cell Lysis:
-
Seed cells and treat with inhibitors for a short duration (e.g., 2-4 hours) at a concentration around their respective IC50 values.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. It is critical to use phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Keep samples on ice throughout the lysis procedure.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
Anti-phospho-BTK (Tyr223)
-
Anti-total-BTK
-
Anti-GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-BTK signal to the total-BTK signal to determine the extent of inhibition.
-
Data Interpretation and Visualization
Tabulating IC50 Data for Cross-Resistance Analysis
Summarize the IC50 values in a table to facilitate direct comparison. The "Resistance Factor" (RF) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.
| Inhibitor Class | Inhibitor | Parental Cell Line IC50 (nM) | Aca-R Cell Line IC50 (nM) | Resistance Factor (RF) |
| Covalent BTKi | Acalabrutinib | 10 | 1500 | 150 |
| Ibrutinib | 8 | 1200 | 150 | |
| Non-covalent BTKi | Pirtobrutinib | 15 | 20 | 1.3 |
| PI3K Inhibitor | Idelalisib | 500 | 450 | 0.9 |
Note: The data above are hypothetical and for illustrative purposes only.
An RF significantly greater than 1 indicates resistance. An RF close to 1 suggests no cross-resistance. An RF less than 1 could indicate collateral sensitivity. In the example above, the Aca-R cell line shows strong cross-resistance to another covalent BTKi (Ibrutinib) but remains sensitive to the non-covalent BTKi (Pirtobrutinib) and the PI3K inhibitor (Idelalisib). This would strongly suggest an on-target resistance mechanism like a C481S mutation.
Visualizing Signaling Pathways with Graphviz
Diagrams are powerful tools for illustrating the complex signaling networks involved.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and points of inhibition.
This diagram illustrates how acalabrutinib and pirtobrutinib both target BTK, while idelalisib targets the parallel PI3K pathway. This visual representation helps to conceptualize how resistance to acalabrutinib might be overcome by inhibitors targeting different nodes in the network.[4][13]
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust starting point for any researcher investigating cross-resistance among kinase inhibitors. By combining cellular models of acquired resistance with quantitative viability assays and mechanistic protein analysis, it is possible to build a comprehensive understanding of a compound's resistance profile.
For imidazo[1,5-a]pyrazine-based inhibitors like acalabrutinib, these studies are essential. They can confirm, for instance, that resistance is primarily driven by on-target C481S mutations and that this resistance can be overcome by non-covalent inhibitors. Furthermore, by including inhibitors of parallel pathways like PI3K, these studies can proactively identify potential bypass mechanisms that may arise in a clinical setting. This foresight is invaluable for designing rational combination therapies and developing the next generation of resilient cancer therapeutics.
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Brown, J. (2023). Understanding resistance mutations with covalent and non-covalent BTKis. VJHemOnc – Video Journal of Hematology & HemOnc. Retrieved from [Link]
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Lamanna, N. (2023). Overcoming Resistance Mutations Is a Focus for Novel Therapies in R/R CLL. OncLive. Retrieved from [Link]
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Wikipedia. (n.d.). B-cell receptor. Retrieved from [Link]
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Mato, A. R. (2022). Addressing Intolerance and Resistance to BTK Inhibition Is Next Frontier in CLL Drug Development. OncLive. Retrieved from [Link]
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Patsnap. (2024). What is the mechanism of Acalabrutinib? Retrieved from [Link]
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Creative Diagnostics. (n.d.). BCR Signaling Pathway. Retrieved from [Link]
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- Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor.
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Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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American Cancer Society. (2025). Targeted Therapy Drugs for Chronic Lymphocytic Leukemia (CLL). Retrieved from [Link]
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In Vivo Validation of 3-Methylimidazo[1,5-a]pyrazine: A Comparative Guide for Preclinical Oncology Research
This guide provides a comprehensive framework for the in vivo validation of 3-Methylimidazo[1,5-a]pyrazine, a novel therapeutic candidate hypothetically targeting the PI3K/mTOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology studies. We will delve into the causal logic behind experimental design, present detailed protocols for robust and reproducible studies, and objectively compare the performance of this compound against an established dual PI3K/mTOR inhibitor, Gedatolisib (PF-05212384).
Scientific Rationale and Therapeutic Hypothesis
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a multitude of human cancers, making it a highly attractive target for therapeutic intervention.[3][4] The imidazo[1,5-a]pyrazine scaffold has shown promise in targeting key nodes of this pathway. Our working hypothesis is that this compound acts as a dual inhibitor of PI3K and mTOR, thereby offering a potent and targeted anti-cancer activity.
To rigorously test this hypothesis in vivo, we will employ a comparative study design. This compound will be evaluated alongside Gedatolisib, a well-characterized dual PI3K/mTOR inhibitor with extensive preclinical and clinical data.[5][6] This direct comparison will provide a clear benchmark for assessing the efficacy and safety profile of our novel compound.
Signaling Pathway Overview
Caption: The PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.
Comparative In Vivo Study Design
A robust in vivo study is crucial for evaluating the therapeutic potential of this compound. The following experimental design employs a human tumor xenograft model in immunocompromised mice, a standard and well-accepted methodology in preclinical oncology.
Animal Model Selection
We will utilize female athymic nude mice (Foxn1nu/Foxn1nu), 6-8 weeks of age. This strain is immunocompromised, allowing for the growth of human-derived tumors without rejection. For our study, we will establish subcutaneous xenografts using the MCF-7 human breast cancer cell line . This cell line is well-characterized, expresses the estrogen receptor (ER), and harbors a PIK3CA activating mutation, rendering it sensitive to PI3K pathway inhibitors.[7]
Experimental Groups
A minimum of 8-10 mice per group is recommended to achieve statistical power. The following groups will be established:
| Group | Treatment | Dosage & Schedule | Rationale |
| 1 | Vehicle Control | e.g., 0.5% HPMC + 0.2% Tween 80, p.o., daily | To assess baseline tumor growth and the effect of the vehicle on the animals. |
| 2 | This compound | Dose 1 (e.g., 25 mg/kg), p.o., daily | To evaluate the efficacy of the test compound at a low dose. |
| 3 | This compound | Dose 2 (e.g., 50 mg/kg), p.o., daily | To assess a potential dose-response relationship for the test compound. |
| 4 | Gedatolisib (PF-05212384) | e.g., 10 mg/kg, i.v., weekly | To compare the efficacy of the test compound against a clinically relevant dual PI3K/mTOR inhibitor. |
Dosages for this compound are hypothetical and should be determined from prior maximum tolerated dose (MTD) studies. The Gedatolisib dose is based on preclinical studies.
Experimental Workflow
Caption: In Vivo Efficacy Study Workflow.
Detailed Experimental Protocols
Adherence to detailed and validated protocols is paramount for ensuring the integrity and reproducibility of the study.
MCF-7 Xenograft Establishment
-
Cell Culture: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 0.01 mg/mL human recombinant insulin.
-
Estrogen Supplementation: A week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) on the dorsal side of each mouse to support the growth of these estrogen-dependent cells.[8]
-
Cell Preparation: On the day of implantation, harvest MCF-7 cells during their logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.[9]
-
Tumor Monitoring: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups.
Drug Formulation and Administration
-
This compound: Assuming oral bioavailability, formulate in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in sterile water. Administer daily via oral gavage.
-
Gedatolisib (PF-05212384): Formulate in a vehicle suitable for intravenous injection as per manufacturer's instructions or established protocols. Administer weekly via tail vein injection.[10]
-
Vehicle Control: Administer the appropriate vehicle corresponding to the test article's route of administration.
Efficacy Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Tumor Regression: Note any instances of tumor shrinkage compared to baseline measurements.
-
Survival Analysis: If applicable, monitor survival and present data using Kaplan-Meier curves.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that this compound engages its intended target in the tumor tissue, a pharmacodynamic analysis is essential.
-
Sample Collection: At the end of the study, or at specified time points post-dosing, collect tumor tissue from a subset of mice from each group.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key pathway proteins:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
GAPDH (as a loading control)
-
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.[11][12]
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Safety and Tolerability Assessment
-
Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in posture, activity, and grooming.
-
Body Weight: Record the body weight of each mouse twice weekly. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Gross Necropsy: At the end of the study, perform a gross examination of major organs for any abnormalities.
-
Histopathology: Collect and fix key organs (e.g., liver, spleen, kidneys) in 10% neutral-buffered formalin for subsequent histopathological analysis if required.[1]
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Efficacy of this compound and Gedatolisib
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | Data | N/A |
| This compound (25 mg/kg) | Data | Data |
| This compound (50 mg/kg) | Data | Data |
| Gedatolisib (10 mg/kg) | Data | Data |
Table 2: Comparative Safety Profile
| Treatment Group | Mean Body Weight Change (%) ± SEM | Notable Clinical Observations |
| Vehicle Control | Data | None |
| This compound (25 mg/kg) | Data | e.g., None, mild lethargy |
| This compound (50 mg/kg) | Data | e.g., None, mild lethargy |
| Gedatolisib (10 mg/kg) | Data | e.g., None, mild lethargy |
Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Treatment Group | p-AKT/Total AKT Ratio (Fold Change vs. Vehicle) | p-S6/Total S6 Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (50 mg/kg) | Data | Data |
| Gedatolisib (10 mg/kg) | Data | Data |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of this compound as a potential therapeutic agent targeting the PI3K/mTOR pathway. By directly comparing its efficacy, safety, and pharmacodynamic effects with an established inhibitor like Gedatolisib, researchers can generate a robust data package to support further development.
Successful outcomes from this study, demonstrating significant tumor growth inhibition with a favorable safety profile and on-target pathway modulation, would provide a strong rationale for advancing this compound into more complex preclinical models (e.g., patient-derived xenografts) and ultimately towards clinical investigation.
References
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Abdellatif, A. A. H., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 875372. [Link]
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Altogen Labs. (n.d.). MCF7 Xenograft Model. Retrieved from [Link]
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Asadzadeh, Z., et al. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry, 22(12), 2265-2272. [Link]
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Bio-protocol. (2020). U-87 MG xenograft mouse model. Bio-protocol, 10(21), e3803. [Link]
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Brown, J. S., & Banerji, U. (2017). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumours. British Journal of Cancer, 116(5), 571-577. [Link]
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Celcuity. (2022). A Phase 1B open-label study of gedatolisib (PF-05212384) in combination with other anti-tumour agents for patients with advanced solid tumours and triple-negative breast cancer. British Journal of Cancer, 128(1), 30-41. [Link]
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ClinicalTrials.gov. (2016). A PHASE 1B OPEN-LABEL THREE-ARM MULTI-CENTER STUDY TO ASSESS THE SAFETY AND TOLERABILITY OF PF-05212384 (PI3K/MTOR INHIBITOR) IN. [Link]
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ClinicalTrials.gov. (2018). Phase I Dose-Escalation Study of Combination of Gedatolisib (a Dual Inhibitor of PI3-K and mTOR) with Pa. [Link]
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Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
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Fu, X., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814135. [Link]
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Safety Operating Guide
Navigating the Unseen Hazard: A Guide to the Proper Disposal of 3-Methylimidazo[1,5-a]pyrazine
For the diligent researcher, scientist, and drug development professional, the novel compounds we synthesize and handle are the lifeblood of discovery. Yet, with innovation comes the profound responsibility of ensuring safety, not only for ourselves but for our environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Methylimidazo[1,5-a]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4] As a Senior Application Scientist, my aim is to instill a deep sense of trust by offering value that extends beyond the product itself, grounding every recommendation in scientific integrity and field-proven insights.
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the structural similarity to other pyrazine and imidazopyrazine derivatives necessitates a cautious and informed approach to its disposal.[5][6][7] This guide is built upon established principles of chemical safety and regulatory compliance, drawing parallels from related compounds to ensure a robust and self-validating system of protocols.
Core Directive: A Proactive Stance on Safety
The absence of specific hazard data for this compound mandates that we treat it as a potentially hazardous substance. This proactive stance is the cornerstone of responsible laboratory practice. The procedures outlined below are designed to be conservative, ensuring the highest level of safety until more specific toxicological and environmental fate data becomes available.
Scientific Integrity & Logic: The 'Why' Behind the 'How'
Understanding the rationale behind each step is critical for adherence and adaptation. The disposal plan for this compound is predicated on the potential for this nitrogen-containing heterocyclic compound to exhibit biological activity and potential environmental toxicity.[8]
Hazard Assessment: An Educated Inference
Based on related pyrazine derivatives, we can infer the following potential hazards for this compound:
-
Acute Toxicity (Oral): Many small molecule organic compounds can be harmful if swallowed.[5][7][9]
-
Skin and Eye Irritation: Direct contact may cause irritation.[6][7][10]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[6][7]
These potential hazards dictate the stringent requirements for Personal Protective Equipment (PPE) and the handling procedures outlined in this guide.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of any chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][12][13] This guide aligns with these regulations, emphasizing proper waste characterization, segregation, and disposal through licensed hazardous waste vendors.
Operational Plan: From Benchtop to Final Disposal
This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, the following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile gloves, changed frequently. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles.[6] |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[6][10] A respirator may be required for large spills. | To prevent inhalation of dust or vapors. |
Waste Segregation and Collection: The Critical First Step
Proper segregation at the point of generation is paramount to ensure safe and compliant disposal.
Step 1: Waste Characterization
-
Unless proven otherwise through analytical testing, assume this compound is a hazardous chemical waste.
Step 2: Container Selection
-
Use a dedicated, properly labeled, and sealed waste container. The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
Step 3: Labeling
-
The waste container must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
Step 4: Collection of Different Waste Streams
-
Solid Waste: Collect pure compound, contaminated lab debris (e.g., weighing paper, gloves, pipette tips) in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with incompatible solvents.
-
Sharps Waste: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Response
-
Small Spills (in a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into the designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent others from entering the area.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Trustworthiness Through Self-Validation
The protocols described here are designed to be a self-validating system. By assuming a higher level of hazard in the absence of specific data, we create a safety margin. Regular training on these procedures, as mandated by OSHA, ensures that all personnel are equipped to handle this and other chemicals safely.[14][15][16] All waste must be managed through your institution's EHS-approved hazardous waste program, which provides a documented and compliant final disposal route.
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Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-Methylimidazo[1,5-a]pyrazine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methylimidazo[1,5-a]pyrazine. Our focus is to deliver field-proven insights and procedural guidance to ensure the highest standards of laboratory safety.
Hazard Analysis and Risk Assessment: The Foundation of Safety
Analysis of Safety Data Sheets (SDS) for analogous compounds reveals several potential hazards:
-
Acute Toxicity (Oral): Many pyrazine derivatives are harmful if swallowed.[2][3][4]
-
Skin and Eye Irritation: These compounds can cause skin and serious eye irritation.[4][5][6]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[4][5]
-
Flammability: Some related compounds are flammable liquids and vapors.[2][3]
The imidazo[1,5-a]pyrazine core is also a key structural motif in pharmacologically active agents, including those targeting the central nervous system.[7][8] This biological activity underscores the need to prevent systemic exposure.
Based on this analysis, a multi-layered PPE strategy is required to mitigate risks of dermal, ocular, and respiratory exposure.
Recommended Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a checklist but a comprehensive system to create a barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Item | Specification and Rationale |
| Hands | Double-Gloving with Nitrile Gloves | Outer Glove: Chemical-resistant nitrile, extended cuff. Inner Glove: Standard nitrile. This provides robust protection against potential permeation and allows for safe removal of the contaminated outer glove without compromising skin integrity. |
| Eyes/Face | Safety Goggles and Face Shield | Safety Goggles: Must provide a complete seal around the eyes to protect against splashes and vapors.[9] Face Shield: To be worn over goggles, offering a secondary layer of protection for the entire face from splashes during procedures like transferring solutions. |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a low-permeability material (e.g., polyester or a poly-cotton blend) is essential. It should have a closed front and elastic or knit cuffs to ensure a snug fit around the inner gloves.[10] |
| Respiratory | NIOSH-Approved Respirator | For solids/powders: An N95-rated respirator is recommended to prevent inhalation of fine particles.[11] For solutions/potential vapors: A half-mask or full-face respirator with organic vapor cartridges should be used, especially when working outside of a certified chemical fume hood. |
| Feet | Closed-toe Shoes | Made of a non-porous material to protect against spills. Shoe covers should be considered if there is a significant risk of spills.[12] |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.
Donning Procedure
The following workflow ensures a systematic and safe approach to wearing your PPE.
Doffing Procedure
The removal of PPE is a critical control point for preventing exposure. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., outer glove to outer glove).
Engineering Controls and Work Practices
PPE is the last line of defense. It must be used in conjunction with robust engineering controls and safe work practices.
-
Chemical Fume Hood: All handling of this compound, especially weighing of solids and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Work Surface Decontamination: Protect work surfaces with disposable, plastic-backed absorbent paper.[13] Decontaminate surfaces with an appropriate solvent after work is complete.
-
Waste Disposal: All contaminated PPE and disposable materials must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a sealed, labeled, and appropriate hazardous waste container. Do not discharge to the sewer.[14]
-
-
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a chemical spill kit available that is appropriate for the quantities of material being handled.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a thorough understanding of its potential hazards and the diligent application of safety protocols. By integrating the PPE recommendations in this guide with proper engineering controls and safe work practices, you can create a secure environment for groundbreaking research. Always consult your institution's Chemical Hygiene Plan and Safety Data Sheets for any additional requirements.[15]
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Kumar, R. S., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances 13.51 (2023): 35967-35978. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
